MFR-5
Description
Properties
Molecular Formula |
C15H10Cl3N2Na2O4PS |
|---|---|
Molecular Weight |
497.6183 |
IUPAC Name |
Disodium [6-chloro-5-(2,3-dichloro-phenoxy)-2-methylsulfanyl-benzoimidazol-1-ylmethyl]-phosphonate |
InChI |
InChI=1S/C15H12Cl3N2O4PS.2Na/c1-26-15-19-10-6-13(24-12-4-2-3-8(16)14(12)18)9(17)5-11(10)20(15)7-25(21,22)23;;/h2-6H,7H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
BAUNROKBCAUBPY-UHFFFAOYSA-L |
SMILES |
CSC1=NC2=CC(OC3=CC=CC(Cl)=C3Cl)=C(Cl)C=C2N1CP([O-])([O-])=O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MFR-5 |
Origin of Product |
United States |
Foundational & Exploratory
MRC-5 cell line characteristics and morphology
An In-Depth Technical Guide to the MRC-5 Cell Line
For researchers, scientists, and drug development professionals, the Medical Research Council cell strain 5 (MRC-5) is a cornerstone of in vitro studies. This guide provides a comprehensive overview of the MRC-5 cell line, detailing its core characteristics, morphology, and established experimental protocols.
Core Characteristics
The MRC-5 cell line was established in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus.[1][2][3] It is a normal human diploid cell line with a finite lifespan, capable of 42 to 46 population doublings before the onset of senescence.[1][2][4] This characteristic makes it a valuable model for studying cellular aging and processes requiring a non-cancerous, chromosomally stable background.
Quantitative Data Summary
| Characteristic | Value | Source |
| Organism | Homo sapiens (Human) | [1] |
| Tissue of Origin | Lung | [1][2] |
| Age of Donor | 14-week-old male fetus | [1][3] |
| Cell Type | Fibroblast | [1] |
| Morphology | Fibroblast-like | [1][3][4] |
| Growth Properties | Adherent | [1] |
| Karyotype | 46,XY (Normal Diploid) | [1][4] |
| Modal Chromosome Number | 46 (in 70% of cells) | [1][4] |
| Polyploidy Rate | 3.6% | [4] |
| Population Doubling Time | Approximately 45 hours (can vary between 35-45 hours) | [3][5] |
| Cell Diameter | Approximately 18 µm | [3] |
| Biosafety Level | 1 | [1][2] |
Morphology
MRC-5 cells exhibit a classic fibroblast-like morphology.[1][3][4] When cultured, they appear as elongated, spindle-shaped cells that grow in an adherent monolayer. This morphology is consistent with their origin from connective lung tissue.
Key Applications in Research
The stability and normal diploid nature of the MRC-5 cell line have led to its widespread use in various research areas:
-
Vaccine Production: MRC-5 cells are extensively used for the propagation of viruses to produce vaccines for diseases such as hepatitis A, rubella, polio, and rabies.[2][3][6]
-
Virology Research: Their susceptibility to a range of human viruses, including poliovirus, herpes simplex virus, and vesicular stomatitis virus, makes them an ideal model for studying viral replication and developing antiviral therapies.[2][7]
-
Cancer Research: MRC-5 cells are utilized in studies of the tumor microenvironment and the interaction between cancer cells and normal fibroblasts.[4][8] They have been used to investigate how cancer-associated fibroblasts can influence cancer cell proliferation, migration, and invasion.[9]
-
Toxicology and Cytotoxicity Studies: As a normal, non-transformed cell line, MRC-5 provides a reliable model for assessing the cytotoxic effects of various compounds and nanomaterials.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the culture and transfection of MRC-5 cells.
Cell Culture Protocol
Complete Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin/Streptomycin (P/S)
Culture Conditions:
-
Atmosphere: 95% Air, 5% CO2
-
Temperature: 37°C
Subculturing (Passaging):
-
Remove and discard the culture medium.
-
Briefly rinse the cell layer with a Dulbecco's Phosphate-Buffered Saline (DPBS) solution to remove all traces of serum that contains a trypsin inhibitor.[1]
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 2 to 3 minutes).[1] For cells that are difficult to detach, the flask can be placed at 37°C to facilitate dispersal.[1]
-
Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.[1]
-
Add appropriate aliquots of the cell suspension to new culture vessels.[1]
-
Subcultivation Ratio: 1:2 to 1:4.[1]
-
Medium Renewal: 1 to 2 times per week.[1]
Cryopreservation:
-
Freeze Medium: 55% Basal Medium + 40% FBS + 5% DMSO.[1]
-
Storage Temperature: Liquid Nitrogen Vapor Phase.[1]
Transfection Protocols
This protocol is adapted for a 6-well plate format.
Cell Plating:
-
Plate 100,000 MRC-5 cells per well in 2 mL of complete growth medium 16 hours before transfection.[11]
Transfection Complex Preparation:
-
Warm the transfection reagent (e.g., X-tremeGENE HP) to room temperature and vortex gently.[11]
-
In a sterile tube, add 1.0 µg of plasmid DNA to 200 µL of serum-free medium (e.g., Opti-MEM).[11] Mix gently.
-
Add 3 µL of the transfection reagent directly to the diluted DNA mixture.[11] Mix gently.
-
Incubate at room temperature for 20 minutes to allow for complex formation.[11]
Transfection Procedure:
-
Remove the medium from the MRC-5 cells and add 1 mL of DMEM (without serum) to each well.[11]
-
Add the transfection complexes drop-wise to each well.[11]
-
Gently rock the plate to ensure even distribution of the complexes.[11]
-
Incubate for 16 hours.[11]
-
After 16 hours, remove the serum-free medium containing the transfection complexes and replace it with complete growth medium (15% FBS in DMEM).[11]
-
Harvest cells for analysis 48 hours after the initial transfection.[11]
Cell Preparation:
-
Trypsinize subconfluent cells.
-
Wash the cells once in 1 mL of PBS and once in 300 µL of electroporation solution (e.g., GTporator®-M).[12]
-
Resuspend 1-3 x 10^6 cells in 80 µL of electroporation solution with 5 µg of plasmid DNA (dissolved in water).[12]
Electroporation:
-
Transfer the cell suspension to a 2 mm gap width electroporation cuvette.[12]
-
Apply the electrical pulse according to the manufacturer's specifications.
-
Immediately add pre-warmed culture medium with serum to the cuvette.
-
Transfer the cells to a culture flask and incubate.
-
Gene expression can typically be tested 24 hours after electroporation.[12]
Signaling Pathways and Logical Relationships
Studies involving MRC-5 cells have elucidated their involvement in various cellular signaling pathways, particularly in response to stress and in the context of the tumor microenvironment.
Cellular Stress Response Pathway
Long-term exposure of MRC-5 cells to certain nanoparticles has been shown to trigger apoptosis and autophagy. This involves the activation of key signaling molecules.[13]
Experimental Workflow: Immunofluorescence Staining
Immunofluorescence is a common technique used to visualize specific proteins within cells. The general workflow is outlined below.
This technical guide provides a foundational understanding of the MRC-5 cell line, equipping researchers with the necessary information for its effective use in a variety of scientific applications. The provided protocols and diagrams serve as a starting point for experimental design and data interpretation.
References
- 1. elabscience.com [elabscience.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 4. accegen.com [accegen.com]
- 5. altogen.com [altogen.com]
- 6. gov.uk [gov.uk]
- 7. olympusconfocal.com [olympusconfocal.com]
- 8. cytion.com [cytion.com]
- 9. The role of cancer-associated fibroblast MRC-5 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. protean.bio [protean.bio]
- 13. New Insights into the Cell Death Signaling Pathways Triggered by Long-Term Exposure to Silicon-Based Quantum Dots in Human Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lifespan and Passage Number of MRC-5 Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MRC-5 cell line, derived from normal lung tissue of a 14-week-old male fetus, is a cornerstone in virology, vaccine production, and cellular aging research. As a normal human diploid cell line, MRC-5 cells have a finite lifespan and undergo replicative senescence after a predictable number of population doublings. This guide provides a comprehensive overview of the lifespan and passage number of MRC-5 cells, detailing the underlying molecular mechanisms, experimental protocols for their determination, and standard cell culture procedures. Quantitative data are presented in structured tables for clarity, and key cellular pathways are visualized using diagrams to facilitate understanding.
Quantitative Characteristics of MRC-5 Cells
The lifespan and proliferation potential of MRC-5 cells are defined by several key parameters. These metrics are crucial for experimental planning and ensuring the use of a healthy, pre-senescent cell population.
| Parameter | Value | Notes |
| Origin | Human Fetal Lung | Derived in 1966 by J.P. Jacobs. |
| Morphology | Fibroblast-like | Adherent cells with a characteristic spindle shape. |
| Karyotype | 46,XY | Normal diploid male karyotype. |
| Population Doubling Level (PDL) before Senescence | 42 - 46 | This is the total number of times the cell population can double before entering replicative senescence. Some sources suggest it can be up to approximately 50 doublings. |
| Passage Number | Variable | Passage number is distinct from PDL and depends on the split ratio used during subculture. It is crucial to track PDL rather than passage number for lifespan studies. |
| Doubling Time | Approximately 35 - 45 hours | This can vary depending on the culture conditions and the age of the cell culture. |
| Seeding Density | 1 x 10^4 cells/cm² (optimal) | Recommended for routine subculturing. |
Molecular Mechanisms of MRC-5 Cellular Senescence
Replicative senescence in MRC-5 cells is a complex process driven by the progressive shortening of telomeres with each cell division. This telomere attrition triggers a DNA damage response that activates two key tumor suppressor pathways: the p53/p21 pathway and the p16/pRb pathway. These pathways converge to induce a stable cell cycle arrest.
Telomere Shortening and DNA Damage Response
With each round of DNA replication, the ends of linear chromosomes, known as telomeres, shorten due to the "end replication problem". In the absence of sufficient telomerase activity, the enzyme responsible for maintaining telomere length, this shortening is progressive. Once telomeres reach a critical length, they are recognized as DNA double-strand breaks, activating a DNA damage response (DDR).
The p53/p21 and p16/Rb Signaling Pathways
The DDR in response to telomere shortening activates two primary signaling cascades that lead to cell cycle arrest:
-
The p53/p21 Pathway: The DDR activates kinases such as ATM and ATR, which in turn phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor (CDKI) p21. p21 inhibits the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes, which are essential for the G1/S and S phase transitions of the cell cycle. This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb) and halts cell cycle progression.
-
The p16/pRb Pathway: In later passages, the expression of another CDKI, p16, is often induced. p16 specifically inhibits the activity of cyclin D-CDK4 and cyclin D-CDK6 complexes. Similar to the action of p21, this leads to the maintenance of pRb in its active, hypophosphorylated state.
Hypophosphorylated pRb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression. The combined action of the p53/p21 and p16/pRb pathways establishes and maintains the senescent state.
Experimental Protocols
General Cell Culture and Passaging of MRC-5 Cells
This protocol outlines the standard procedure for maintaining and subculturing MRC-5 cells.
Materials:
-
MRC-5 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Humidified incubator at 37°C with 5% CO2
-
Inverted microscope
-
Centrifuge
Procedure:
-
Observation: Monitor the cells daily using an inverted microscope. Cells should be passaged when they reach 80-90% confluency.
-
Aspiration: Aspirate the culture medium from the flask.
-
Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum. Aspirate the PBS.
-
Detachment: Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 5-10 minutes, or until the cells detach. Monitor detachment under the microscope. Avoid over-trypsinization.
-
Neutralization: Once cells are detached, add 8-10 mL of complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down several times to ensure a single-cell suspension. Transfer the suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
Seeding: Add the appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.
-
Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO2.
Cryopreservation and Thawing of MRC-5 Cells
Cryopreservation:
-
Follow steps 1-8 of the passaging protocol.
-
Resuspend the cell pellet in a cryopreservation medium consisting of 55% basal medium, 40% FBS, and 5% DMSO.
-
Aliquot the cell suspension into cryovials.
-
Use a controlled-rate freezing apparatus or place the vials in an isopropanol container at -80°C overnight to ensure slow freezing.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a new culture flask and incubate.
Determination of Population Doubling Level (PDL)
Accurately tracking the PDL is essential for lifespan studies. The following formula should be used at each passage:
PDL = [log10(Number of cells harvested) - log10(Number of cells seeded)] / log10(2)
The cumulative PDL is the sum of the PDLs from each passage.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for senescent cells.
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
PBS
-
Light microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells.
-
Observe and count the percentage of blue-stained (senescent) cells under a light microscope.
Conclusion
MRC-5 cells are an invaluable tool for biomedical research, but their finite lifespan necessitates careful management and characterization. Understanding the quantitative limits of their proliferation, the molecular pathways governing their senescence, and the standardized protocols for their culture and analysis is paramount for reproducible and reliable experimental outcomes. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to effectively utilize MRC-5 cells in their work.
MRC-5 Cell Line: A Technical Guide to Applications in Virology Research
Introduction
The MRC-5 (Medical Research Council cell strain 5) cell line, derived in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus, is a cornerstone of virology research and biopharmaceutical production.[1][2] As a normal human diploid fibroblast cell line, it closely mimics the physiology of human cells, offering a more accurate model for biomedical research compared to cancerous or transformed cell lines.[1] MRC-5 cells are characterized by a fibroblast-like morphology, a normal diploid karyotype of 46 chromosomes, and a finite lifespan of 42-46 population doublings.[1][3] Their high susceptibility to a wide range of human viruses has made them an indispensable tool for vaccine manufacturing, antiviral drug screening, and fundamental virology research.[1][4][5]
This guide provides an in-depth overview of the core applications of the MRC-5 cell line in virology, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.
Core Applications in Virology
The utility of MRC-5 cells in virology is extensive, spanning from large-scale vaccine production to sensitive assays for drug discovery.
Viral Vaccine Production
MRC-5 cells are a well-established and approved substrate for the production of numerous viral vaccines. Their human origin and diploid nature ensure the production of safer vaccines with lower risks of tumorigenicity compared to continuous cell lines.[6] They are integral to the manufacturing of vaccines for diseases including hepatitis A, rubella, chickenpox (varicella), and rabies.[1][2][3]
| Vaccine Type | Target Virus | Trade Name (Example) | Reference |
| Live Attenuated | Rubella Virus | M-M-R II | [1][2] |
| Live Attenuated | Varicella-Zoster Virus (VZV) | Varivax | [3] |
| Inactivated | Hepatitis A Virus | Havrix, Vaqta | [1][3] |
| Inactivated | Rabies Virus | Imovax Rabies (HDCV) | [1][3] |
| Live Attenuated | Poliovirus (Sabin) | Poliovac | [1] |
The general workflow for producing viral vaccines using an adherent cell line like MRC-5 involves several key stages, from the initial expansion of the cell bank to the final formulation of the vaccine product.
Antiviral Drug Discovery and Screening
The high susceptibility of MRC-5 cells to various human coronaviruses, including HCoV-229E and HCoV-OC43, makes them a valuable platform for screening antiviral compounds.[7][8] However, their utility was initially limited for SARS-CoV-2, as they lack the necessary ACE2 receptor for viral entry.[3] This limitation was overcome by engineering MRC-5 cells to stably express human ACE2, creating a robust model system for studying SARS-CoV-2 replication and screening for inhibitors.[7][9]
The engineered MRC-5/ACE2 cell line supports efficient SARS-CoV-2 replication and has been instrumental in evaluating the efficacy of antiviral agents like remdesivir.[7][9]
| Cell Line | Virus | Antiviral Agent | Concentration | Viral Titer Reduction | Reference |
| MRC-5/ACE2 | SARS-CoV-2 | Remdesivir | 1 µM | Significant reduction in viral RNA & infectious progeny | [7][10] |
| MRC-5/ACE2 | SARS-CoV-2 | E64d (Cathepsin Inhibitor) | 20 µM | Significant reduction in viral RNA & infectious progeny | [10] |
| MRC-5 | HCoV-OC43 | Gymnoascolide A | 80 µM | >95% reduction in extracellular viral RNA | [11] |
| MRC-5 | HCoV-OC43 | Linoleic Acid | 15 µM | >50% reduction in extracellular viral RNA | [11] |
The process of creating and utilizing these engineered cells for antiviral research follows a structured workflow.
Investigating Viral Pathogenesis and Host Response
MRC-5 cells provide a valuable system for studying the intricate interactions between viruses and human host cells. A key area of research has been the innate immune response, particularly the interferon (IFN) signaling pathway. Studies have shown that rabies virus (RABV) infection in MRC-5 cells triggers a robust Type I IFN response, which in turn limits viral replication.[6] This is in stark contrast to Vero cells, a monkey-derived cell line commonly used for vaccine production, which has a deficient IFN system and thus supports higher viral yields.[6]
Understanding this pathway has led to strategies to enhance virus production in MRC-5 cells for vaccine manufacturing by inhibiting IFN signaling.
| Condition | Treatment | Fold Increase in RABV Titer (vs. untreated MRC-5) | Time Point (hpi) | Reference |
| MRC-5 | TPCA-1 (IKK-β inhibitor) | 8.3 | 168 | [6] |
| MRC-5 | Ruxolitinib (JAK inhibitor) | 5.2 | 168 | [6] |
| MRC-5 | TPCA-1 + Ruxolitinib | 12.3 | 168 | [6] |
| MRC-5IFNAR1− | IFNAR1 Knockout | 6.5 | 168 | [6] |
hpi: hours post-infection
The IFN signaling pathway in MRC-5 cells upon RABV infection can be visualized to illustrate the mechanism of action and the points of intervention for inhibitors.
Virus Isolation and Diagnostics
MRC-5 cells are highly sensitive for the isolation of clinically relevant viruses, particularly Human Cytomegalovirus (CMV).[12][13] Comparative studies have demonstrated that MRC-5 cells are superior to other cell lines, such as WI-38, for the primary isolation of CMV from clinical specimens, showing higher detection rates and faster results.[13]
| Cell Line Comparison | Virus | Metric | Result | Reference |
| MRC-5 vs. WI-38 | CMV | Detection Rate | 98% vs. 85% | [13] |
| MRC-5 vs. WI-38 | CMV | Faster or Sole Detection | 38% of isolates | [13] |
| MRC-5 vs. ML & Tera-2 | CMV | Positivity (Urine Samples) | 31.7% vs. 28.5% | [12] |
Detailed Experimental Protocols
Protocol 1: General Culture and Passaging of MRC-5 Cells
This protocol outlines the standard procedure for maintaining MRC-5 cell cultures.[1]
-
Media Preparation : Prepare growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2.2 g/L NaHCO₃.
-
Incubation : Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Passaging :
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with a sterile Phosphate-Buffered Saline (PBS) solution.
-
Add a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA) to cover the monolayer and incubate for 8-10 minutes at 37°C until cells detach.
-
Neutralize the dissociation reagent with fresh growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at approximately 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new flasks at a density of 1 x 10⁴ cells/cm².
-
Protocol 2: Rabies Virus (RABV) Infection and Titer Enhancement
This protocol is adapted from a study on enhancing RABV production by inhibiting the IFN response.[6]
-
Cell Seeding : Seed MRC-5 cells in 6-well plates to reach approximately 1.3 x 10⁶ cells per well at the time of infection.
-
Inhibitor Treatment (Optional) : One hour prior to infection, treat cells with IFN inhibitors (e.g., 4 µM Ruxolitinib or 4 µM TPCA-1) diluted in MEM.
-
Virus Inoculation : Infect cells with the PM1503 RABV strain at a Multiplicity of Infection (MOI) of 0.05.
-
Adsorption : Incubate for 4 hours at 37°C to allow for viral adsorption.
-
Post-Infection Culture : Wash the cells three times with PBS to remove the inoculum. Add fresh MEM with 1% FBS (and inhibitors, if applicable) and culture for the desired time points (e.g., 96, 168, 240 hours).
-
Harvesting : Collect the culture supernatant at each time point for viral titration.
-
Titration (FFU Assay) : Determine the viral titer by performing a Focus-Forming Unit (FFU) assay on a suitable indicator cell line, which involves serial dilution of the supernatant, infection of the indicator cells, and immunostaining for a viral antigen to count infectious foci.
Protocol 3: SARS-CoV-2 Infection of MRC-5/ACE2 Cells for Antiviral Testing
This protocol describes the use of engineered MRC-5/ACE2 cells for evaluating antiviral compounds against SARS-CoV-2.[10]
-
Cell Seeding : Seed MRC-5/ACE2 cells in 96-well plates.
-
Compound Treatment : Thirty minutes prior to infection, treat the cells with serial dilutions of the antiviral compound (e.g., remdesivir at 0.11, 0.33, and 1 µM).
-
Virus Inoculation : Infect the cells with SARS-CoV-2 at an MOI of 0.1.
-
Incubation : Incubate the infected plates for 24 hours at 37°C.
-
Analysis :
-
Viral RNA Quantification : Lyse the cells and extract total RNA. Perform qRT-PCR to quantify the relative expression of a viral gene (e.g., nucleocapsid) normalized to a host housekeeping gene (e.g., β-actin).
-
Infectious Titer (TCID₅₀) : Collect the culture supernatants. Perform 10-fold serial dilutions and use them to inoculate a monolayer of highly permissive cells (e.g., VeroE6/TMPRSS2). After 72 hours, assess the cytopathic effect (CPE) to calculate the 50% Tissue Culture Infectious Dose (TCID₅₀)/mL.
-
References
- 1. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 2. gov.uk [gov.uk]
- 3. Cellosaurus cell line MRC-5 (CVCL_0440) [cellosaurus.org]
- 4. olympusconfocal.com [olympusconfocal.com]
- 5. cytion.com [cytion.com]
- 6. Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRC5 cells engineered to express ACE2 serve as a model system for the discovery of antivirals targeting SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRC5 cells engineered to express ACE2 serve as a model system for the discovery of antivirals targeting SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of MRC-5 and continuous cell lines for detection of cytomegalovirus in centrifugation cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical protocol for cytomegalovirus isolation: use of MRC-5 cell monolayers incubated for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
Culturing Viruses in MRC-5 Cells: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The MRC-5 cell line, derived from normal lung tissue of a 14-week-old male fetus, is a cornerstone in virology research and vaccine production. Its diploid karyotype and susceptibility to a wide range of human viruses make it an invaluable tool for studying viral pathogenesis, screening antiviral compounds, and manufacturing vaccines. This guide provides a comprehensive overview of viruses that can be cultured in MRC-5 cells, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular signaling pathways involved in viral replication.
Viral Susceptibility and Quantitative Data
MRC-5 cells support the replication of a diverse array of viruses, including herpesviruses, enteroviruses, respiratory viruses, and several viruses critical for vaccine development. The following tables summarize key quantitative data for the culture of various viruses in this cell line.
| Virus Family | Virus | Titer (TCID50/mL or PFU/mL) | Cytopathic Effect (CPE) | Optimal Multiplicity of Infection (MOI) | Peak Virus Production |
| Herpesviridae | Herpes Simplex Virus (HSV) | Varies by strain and protocol | Cell rounding, detachment, plaque formation | 0.01 - 1 | 2-4 days post-infection |
| Human Cytomegalovirus (CMV) | Strain-dependent, can be >10^5 PFU/mL | Foci of enlarged, rounded cells | 0.1 - 0.5 | 5-7 days post-infection[1] | |
| Varicella-Zoster Virus (VZV) | Can reach >10^6 PFU/mL with adapted strains | Syncytia formation, cell rounding, plaques[2] | ~0.1 | 3-5 days post-infection | |
| Picornaviridae | Poliovirus | Strain-dependent | Rapid and complete cell lysis | Not specified | 1-2 days post-infection |
| Coxsackievirus B | Strain-dependent | Cell rounding and detachment | Not specified | 2-3 days post-infection | |
| Echovirus | Strain-dependent | Varies from rounding to complete lysis | Not specified | Varies by serotype | |
| Enterovirus D68 | Strain-dependent, can reach >10^7 TCID50/mL | Cell rounding and detachment | ~0.01 | 3-5 days post-infection[3] | |
| Orthomyxoviridae | Influenza Virus | Strain-dependent, requires trypsin | Cell rounding and detachment | Not specified | 2-4 days post-infection |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Varies | Syncytia formation | Not specified | 5-7 days post-infection |
| Measles Virus | Can reach >10^6 TCID50/mL | Syncytia formation | 0.01 | 5-7 days post-infection | |
| Mumps Virus | Lower sensitivity compared to other cell lines | Syncytia formation | Not specified | 5-7 days post-infection | |
| Togaviridae | Rubella Virus | Can reach >10^6 CCID50/mL | Minimal to no CPE in some strains | 0.001 - 0.1 | 5-6 days post-infection[4] |
| Picornaviridae | Hepatitis A Virus (HAV) | Can reach >10^9 GE/mL for adapted strains | Slow to develop, cell rounding | ~10 | 10-15 days post-infection[5] |
| Rhabdoviridae | Rabies Virus | Can be increased >10-fold with IFN inhibitors | Minimal CPE | 0.05 | 7 days post-infection[6][7][8] |
| Coronaviridae | Human Coronavirus 229E | ~2 x 10^6 TCID50/mL | Cell rounding and detachment | Not specified | 1 day post-infection[9] |
| Human Coronavirus OC43 | ~2 x 10^8 TCID50/mL | Cell rounding and syncytia | 0.7 | 4 days post-infection[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful virus culture. Below are generalized and specific protocols for key viruses cultured in MRC-5 cells.
General MRC-5 Cell Culture Protocol
-
Cell Maintenance: Culture MRC-5 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures at 37°C in a humidified incubator with 5% CO2.
-
Subculturing: Passage cells at 70-80% confluency. Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+. Detach cells using a gentle dissociation reagent like TrypLE or 0.05% Trypsin-EDTA. Neutralize the trypsin with media containing FBS, centrifuge the cells, and resuspend in fresh media for seeding new flasks at a density of 2-4 x 10^4 cells/cm².
Virus-Specific Infection Protocols
Herpes Simplex Virus (HSV) Plaque Assay
-
Cell Seeding: Seed MRC-5 cells in 6-well plates and grow to 90-95% confluency.
-
Infection: Aspirate the growth medium and wash the monolayer with DPBS. Inoculate each well with 200 µL of serial 10-fold dilutions of the virus stock.
-
Adsorption: Incubate the plates for 1 hour at 37°C, rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After adsorption, aspirate the inoculum and overlay the cell monolayer with 2 mL of a 1:1 mixture of 2X EMEM and 1.2% methylcellulose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days.
-
Staining and Counting: Aspirate the overlay and fix the cells with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 15 minutes. Wash the plates with water and allow them to dry. Count the plaques to determine the viral titer in Plaque Forming Units per mL (PFU/mL).
Human Coronavirus (HCoV-OC43) Titration (TCID50 Assay)
-
Cell Seeding: Seed MRC-5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare 10-fold serial dilutions of the HCoV-OC43 virus stock in infection medium (EMEM with 2% FBS).
-
Infection: Infect the cells with 100 µL of each virus dilution, with 8 replicates per dilution. Include a cell control (no virus).
-
Incubation: Incubate the plate at 33°C in a 5% CO2 incubator for 5-7 days, observing daily for the development of cytopathic effect (CPE).
-
Scoring and Calculation: Score each well as positive or negative for CPE. Calculate the 50% Tissue Culture Infectious Dose (TCID50) using the Reed-Muench method.
Rabies Virus (RABV) Production with Interferon Inhibition
-
Cell Culture: Grow MRC-5 cells to near confluency in T-flasks or roller bottles.
-
Inhibitor Treatment (Optional but recommended): To enhance viral yield, treat the cells with an interferon inhibitor (e.g., a JAK inhibitor like Ruxolitinib) for 2 hours prior to infection[7].
-
Infection: Infect the cells with a low multiplicity of infection (MOI) of approximately 0.05[6][7][8].
-
Virus Production: Incubate the infected cultures at 37°C for up to 7 days.
-
Harvest: Harvest the supernatant containing the virus. The viral titer can be quantified using a Rapid Fluorescent Focus Inhibition Test (RFFIT). This method can increase RABV titers by up to 10-fold[6][7][8].
Signaling Pathways and Experimental Workflows
Understanding the interaction between a virus and the host cell's signaling pathways is critical for developing antiviral strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by viral infection in MRC-5 cells and a general workflow for virus culture and quantification.
Conclusion
MRC-5 cells remain an indispensable tool in virology. Their broad susceptibility and well-characterized nature provide a robust platform for both fundamental research and the development of life-saving vaccines and antiviral therapies. The data and protocols presented in this guide offer a solid foundation for researchers to effectively culture a wide range of viruses in this versatile cell line. As research progresses, a deeper understanding of the intricate virus-host interactions within MRC-5 cells will undoubtedly pave the way for novel therapeutic interventions against viral diseases.
References
- 1. Cell Death Mechanisms | Claudia Claus PhD, Rubella virus and novel concepts for congenital rubella embryopathy [claus-lab.de]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Virology: Closing in on the causes of host shutoff | eLife [elifesciences.org]
- 6. Stress-Activated Protein Kinases Are Involved in Coxsackievirus B3 Viral Progeny Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of Poly(A)-Binding Protein by Poliovirus 3C Protease Inhibits Host Cell Translation: a Novel Mechanism for Host Translation Shutoff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of survival signaling pathways in rubella-virus induced apoptosis | springermedizin.de [springermedizin.de]
- 9. The involvement of survival signaling pathways in rubella-virus induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
MRC-5: A Core Model for Advancing Research in Human Lung Fibroblasts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to MRC-5 Cells
The MRC-5 cell line, derived from the lung tissue of a 14-week-old male fetus, stands as a cornerstone in biomedical research, particularly in the field of pulmonology. These human lung fibroblasts are characterized by a finite lifespan, a diploid karyotype, and a fibroblast-like morphology. Their robust nature and well-documented characteristics have made them an invaluable tool for vaccine production, virology studies, and, critically, as a model system for investigating the complexities of human lung fibroblasts in health and disease.
MRC-5 cells are adherent, requiring a surface for growth, and exhibit a doubling time of approximately 45 hours.[1] Their utility in research is underscored by their susceptibility to various viruses and their consistent cellular responses to a range of stimuli, making them a reliable in vitro model for studying cellular and molecular mechanisms.
MRC-5 as a Preeminent In Vitro Model for Pulmonary Fibrosis
Pulmonary fibrosis is a devastating group of chronic lung diseases characterized by the progressive and irreversible scarring of lung tissue. A key event in the pathogenesis of pulmonary fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly active in producing extracellular matrix (ECM) components, leading to the stiffening and dysfunction of the lung. MRC-5 cells have emerged as a pivotal model to study these fibrotic processes.
Researchers utilize MRC-5 cells to mimic the fibrotic environment by exposing them to pro-fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β) and the chemotherapeutic agent bleomycin. These agents induce the transdifferentiation of MRC-5 fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and an escalated production of ECM proteins like collagen and fibronectin.[1][2][3] This induced fibrotic phenotype in MRC-5 cells provides a robust platform to investigate the underlying signaling pathways and to screen potential anti-fibrotic therapeutic agents.
Quantitative Analysis of Fibrotic Markers in MRC-5 Cells
The following tables summarize quantitative data from various studies, showcasing the response of MRC-5 cells to the pro-fibrotic stimulus TGF-β.
Table 1: Gene Expression of Fibrotic Markers in MRC-5 Cells Following TGF-β1 Stimulation
| Gene | Treatment | Fold Change vs. Untreated Control | Reference |
| TGF-β1 | 20 ng/mL TGF-β1 for 24h | ~10 | [2] |
| Fibronectin (FN1) | 20 ng/mL TGF-β1 for 24h | ~10 | [2] |
| Elastin | 20 ng/mL TGF-β1 for 24h | ~8 | [2] |
| Collagen 1α1 (COL1A1) | 20 ng/mL TGF-β1 for 24h | ~10 | [2] |
| α-SMA (ACTA2) | 10 ng/mL TGF-β for 48h | Significant Increase | [1] |
Table 2: Protein Expression of Fibrotic Markers in MRC-5 Cells Following TGF-β Stimulation
| Protein | Treatment | Observation | Reference |
| α-SMA | 20 ng/mL TGF-β1 for 24h | Significant Increase | [2] |
| α-SMA | 2 ng/ml TGF-β1 for 24h & 48h | Significant Increase | [3] |
| Fibronectin | 2 ng/ml TGF-β1 for 24h & 48h | Significant Increase | [3] |
| MMP-2 | 2 ng/ml TGF-β1 for 24h & 48h | Significant Increase | [3] |
Key Signaling Pathways in MRC-5 Fibroblast Activation
The transformation of fibroblasts into myofibroblasts is a complex process governed by intricate signaling networks. In MRC-5 cells, the TGF-β signaling pathway is a central regulator of this pro-fibrotic response.
TGF-β/Smad Signaling Pathway
Upon binding of TGF-β to its receptor (TβRII), the TGF-β receptor type I (TβRI) is recruited and phosphorylated. This activated complex then phosphorylates Smad2 and Smad3, which subsequently bind to Smad4. The resulting Smad complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes associated with fibrosis, including α-SMA, collagens, and fibronectin.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments using MRC-5 cells as a model for lung fibrosis.
Protocol 1: General Culture of MRC-5 Cells
-
Media Preparation : Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).
-
Cell Thawing : Rapidly thaw a cryopreserved vial of MRC-5 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium.
-
Seeding : Seed the cells in a T-75 flask at a density of 2-4 x 10,000 cells/cm².
-
Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging : When the cells reach 70-80% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.[4]
Protocol 2: Induction of a Fibrotic Phenotype with TGF-β1
-
Cell Seeding : Seed MRC-5 cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of treatment.
-
Serum Starvation : Once confluent, replace the complete growth medium with serum-free or low-serum (0.5-1% FBS) medium for 12-24 hours.
-
TGF-β1 Stimulation : Treat the cells with recombinant human TGF-β1 at a final concentration of 2-10 ng/mL in serum-free or low-serum medium.[3] An untreated control group should be maintained in parallel.
-
Incubation : Incubate the cells for 24 to 72 hours, depending on the specific endpoint being measured (e.g., 24-48 hours for protein expression, 6-24 hours for gene expression).
-
Analysis : Harvest the cells for downstream analysis, such as Western blotting for α-SMA and fibronectin, qRT-PCR for fibrotic gene expression, or immunofluorescence staining.
Protocol 3: Immunofluorescence Staining for α-SMA
-
Cell Culture : Grow MRC-5 cells on glass coverslips in a 24-well plate and treat with TGF-β1 as described in Protocol 2.
-
Fixation : Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization : Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation : Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting : Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the cells using a fluorescence microscope.
Protocol 4: Sircol Soluble Collagen Assay
-
Sample Preparation : Collect the cell culture supernatant from TGF-β1 treated and control MRC-5 cells.
-
Collagen Precipitation : Add Sircol Dye Reagent to the supernatant, which specifically binds to soluble collagen, and incubate for 30 minutes with gentle shaking.
-
Centrifugation : Centrifuge the samples to pellet the collagen-dye complex.
-
Washing : Carefully discard the supernatant and wash the pellet with an acid-salt wash reagent to remove unbound dye.
-
Dye Release : Dissolve the pellet in an alkali reagent to release the bound dye.
-
Quantification : Measure the absorbance of the released dye at 555 nm using a spectrophotometer.
-
Standard Curve : Generate a standard curve using known concentrations of collagen to determine the amount of collagen in the samples.
MRC-5 in Drug-Induced Lung Injury Models
Beyond its use in modeling idiopathic pulmonary fibrosis, the MRC-5 cell line is also a valuable tool for investigating drug-induced pulmonary fibrosis. Certain medications, such as the anticancer drug bleomycin, are known to cause lung toxicity. In vitro studies using MRC-5 cells exposed to bleomycin can help elucidate the cellular and molecular mechanisms of this toxicity.[5] These studies often focus on pathways related to oxidative stress, inflammation, and apoptosis, in addition to the fibrotic pathways already discussed.
Conclusion
The MRC-5 cell line remains an indispensable and highly relevant in vitro model for studying the biology of human lung fibroblasts. Its well-defined characteristics and responsiveness to pro-fibrotic stimuli provide a robust and reproducible system for investigating the pathogenesis of pulmonary fibrosis and for the preclinical evaluation of novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize MRC-5 cells in their pursuit of understanding and combating lung diseases.
References
- 1. GED-0507 attenuates lung fibrosis by counteracting myofibroblast transdifferentiation in vivo and in vitro | PLOS One [journals.plos.org]
- 2. Derrone Targeting the TGF Type 1 Receptor Kinase Improves Bleomycin-Mediated Pulmonary Fibrosis through Inhibition of Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 5. researchgate.net [researchgate.net]
A Deep Dive into MRC-5 and WI-38: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the landscape of biomedical research and vaccine development, the human diploid cell lines MRC-5 and WI-38 stand as foundational pillars. This technical guide offers an in-depth comparison of these two critical cell lines, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their cell line selection and experimental design.
Introduction: A Shared Legacy in Virology and Cell Biology
Both MRC-5 and WI-38 are finite human diploid fibroblast cell lines derived from fetal lung tissue.[1][2] They have been instrumental in the production of numerous viral vaccines and serve as invaluable models for studying cellular aging, virology, and cancer biology.[1][3] Despite their similar applications and fibroblastic morphology, key distinctions in their origin, characteristics, and performance exist.
Core Characteristics: A Head-to-Head Comparison
A summary of the fundamental properties of MRC-5 and WI-38 cells is presented below, highlighting their key differences.
| Characteristic | MRC-5 | WI-38 |
| Origin | Lung tissue of a 14-week-old male fetus[4] | Lung tissue of a 3-month-gestation female fetus[2][5] |
| Year of Development | 1966[4] | 1962[5] |
| Karyotype | 46,XY (Normal male)[6] | 46,XX (Normal female)[6] |
| Lifespan (Population Doublings) | Approximately 42-46[4] | Approximately 50 ± 10[7] |
| Typical Doubling Time | Approximately 35-45 hours[1] | Approximately 24 hours[7] |
Quantitative Performance Data
Growth Kinetics
While both cell lines exhibit robust growth, WI-38 generally has a faster doubling time.[1][7] Growth performance can be influenced by culture conditions. For MRC-5, optimal cell expansion has been achieved by using a lower seeding density (1x10^4 cells/cm²), a higher culture volume (0.5 ml/cm²), and an increased serum concentration (20%).[8]
Viral Susceptibility: A Comparative Analysis
A critical application of these cell lines is in virology. A comparative study on the isolation of viruses from clinical specimens provides valuable insights into their relative susceptibility. The viral recovery rates were found to be similar on both MRC-5 and WI-38 cell lines.[9]
| Virus Isolated | Number of Isolates on WI-38 | Number of Isolates on MRC-5 |
| Herpes simplex virus | 20 | 20 |
| Cytomegalovirus | 11 | 11 |
| Varicella-zoster virus | 5 | 5 |
| Enterovirus | 7 | 7 |
| Adenovirus | 2 | 2 |
| Influenza A virus | 1 | 1 |
| Total | 46 | 46 |
| (Data sourced from Friedman & Koropchak, 1978)[9] |
This study also noted that while the speed of onset and appearance of the cytopathic effect were similar for most viruses, early cytopathic effects were generally easier to detect on MRC-5 cells.[9]
Experimental Protocols
General Cell Culture and Subculture
Workflow for Subculturing Diploid Fibroblasts
Caption: General workflow for the subculture of MRC-5 and WI-38 cells.
Optimized Protocol for MRC-5 Cell Culture:
-
Basal Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).[1]
-
Serum: Fetal Bovine Serum (FBS) at a concentration of 10-20%.[8]
-
Supplements: L-glutamine, non-essential amino acids, and antibiotics (penicillin-streptomycin).[1]
-
Seeding Density: Optimal expansion at 1 x 10^4 cells/cm².[8]
-
Culture Volume: 0.5 ml/cm².[8]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[10]
Standard Protocol for WI-38 Cell Culture:
-
Basal Medium: Eagle's Minimum Essential Medium (EMEM) with Earle's salts and 2mM L-glutamine.
-
Serum: 10% Fetal Bovine Serum (FBS).
-
Supplements: Non-essential amino acids and penicillin-streptomycin.[8]
-
pH: Maintain between 7.0 and 7.6.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.[10]
Karyotyping of Diploid Cell Lines
Logical Flow of Karyotype Analysis
Caption: Step-by-step process for preparing a karyotype from cultured cells.
A key quality control step for these cell lines is confirming their diploid karyotype. This involves arresting cells in metaphase, harvesting them, and staining the chromosomes to visualize their structure and number. Both cell lines should exhibit a normal human karyotype.[6]
Telomere Length Measurement
Workflow for qPCR-based Relative Telomere Length Measurement
Caption: Workflow for determining relative telomere length using qPCR.
Telomere length is a key indicator of cellular age. A common method for its measurement is quantitative PCR (qPCR), which compares the amplification of telomeric repeats to a single-copy reference gene.[11]
Signaling Pathways and Cellular Processes
Cellular Senescence
Both MRC-5 and WI-38 are primary cell lines with a finite lifespan, undergoing replicative senescence as they approach their Hayflick limit.[5] This process is characterized by cell cycle arrest and changes in gene expression. While both cell lines are used to study senescence, some studies suggest subtle differences in their senescence-associated gene expression profiles.
Simplified Senescence Pathway
Caption: A simplified overview of the major signaling pathways involved in replicative senescence.
Comparative proteomic and transcriptomic studies have been conducted on these cell lines, often in the context of cancer research or cellular aging, revealing differences in the expression of various proteins and genes.[12] However, a definitive, comparative map of all signaling pathway differences is an area for ongoing research.
Conclusion: Selecting the Right Tool for the Job
Both MRC-5 and WI-38 remain indispensable tools in biomedical research. The choice between them often depends on the specific requirements of the study. WI-38's faster growth rate may be advantageous for experiments requiring rapid cell expansion, while MRC-5's slightly longer in vitro lifespan in some studies and its male origin might be relevant for specific research questions.[9] This guide provides a foundational understanding of their key differences to aid researchers in making an informed decision for their experimental needs.
References
- 1. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 2. immunizationinfo.org [immunizationinfo.org]
- 3. WI-38 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Characteristics and viral propagation properties of a new human diploid cell line, walvax-2, and its suitability as a candidate cell substrate for vaccine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 7. WI-38 Cells [cytion.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. Comparison of WI-38, MRC-5, and IMR-90 cell strains for isolation of viruses from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuromics.com [neuromics.com]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. researchgate.net [researchgate.net]
The Diploid Nature of MRC-5 Cells: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the finite lifespan, genetic stability, and functional characteristics of the MRC-5 cell line, a cornerstone of virology and cell-based manufacturing.
Introduction
The MRC-5 cell line, derived from the lung tissue of a 14-week-old male fetus in 1966, stands as a critical tool in biomedical research and the manufacturing of biologics, particularly vaccines.[1][2][3] As a normal human diploid cell line, MRC-5 exhibits a finite lifespan in culture, undergoing a predictable number of population doublings before entering a state of replicative senescence.[3][4] This characteristic, a direct consequence of its non-cancerous, diploid nature, makes it an invaluable in vitro model for studying cellular aging, DNA damage responses, and the efficacy and safety of novel therapeutics. This guide provides a comprehensive technical overview of the diploid characteristics of MRC-5 cells, including their karyotype, lifespan, and the molecular pathways governing their senescence, tailored for researchers, scientists, and drug development professionals.
Core Characteristics and Quantitative Data
MRC-5 cells are prized for their stable, diploid karyotype, which closely mirrors that of normal human somatic cells. This genetic integrity is a key reason for their widespread use in applications where a normal cellular background is paramount.
Karyotype and Genetic Stability
MRC-5 cells possess a normal human male karyotype of 46,XY.[5] The modal chromosome number is 46, with a low rate of polyploidy, typically around 3.6%.[6] This chromosomal stability is maintained for a significant portion of their in vitro lifespan, providing a consistent and reliable cellular model.
Finite Lifespan and Replicative Senescence
A defining feature of MRC-5 cells is their finite replicative capacity, a phenomenon known as the Hayflick limit. These cells can undergo approximately 42 to 46 population doublings before the onset of replicative senescence.[3][4][7] This process is primarily driven by the progressive shortening of telomeres with each cell division.
| Parameter | Value | Reference |
| Origin | Human fetal lung tissue | [1][2] |
| Karyotype | 46,XY (Normal Diploid Male) | [5] |
| Population Doubling Limit | 42-46 | [3][4][7] |
| Modal Chromosome Number | 46 | [6] |
| Polyploidy Rate | ~3.6% | [6] |
| Average Telomere Length (Early Passage - PD 20) | ~8-10 kb | [1] |
| Average Telomere Length (Mid Passage - PD 40) | ~6-8 kb | [1] |
| Average Telomere Length (Late Passage - PD 60) | ~4-6 kb | [1] |
| Rate of Telomere Attrition | ~50-150 bp per cell division | [1] |
| Senescence Marker | Observation in Senescent MRC-5 Cells | Reference |
| SA-β-Galactosidase Activity | Increased positive staining | [8][9] |
| p16INK4a Expression | Dramatically increased | [2] |
| p21WAF1/CIP1 Expression | Increased | [2] |
| Cell Morphology | Enlarged and flattened |
Signaling Pathways Governing Diploidy and Senescence
The finite lifespan of MRC-5 cells is a tightly regulated process orchestrated by key signaling pathways that monitor cellular stress and DNA integrity. The two primary pathways involved are the p53/p21 and the p16/Rb pathways.
Telomere Shortening and the DNA Damage Response
With each round of DNA replication, the ends of linear chromosomes, known as telomeres, progressively shorten. Once telomeres reach a critical length, they are recognized by the cell's DNA damage machinery, activating a signaling cascade that leads to cell cycle arrest.
The p53 and p16/Rb Tumor Suppressor Pathways
The DNA damage signal from critically short telomeres activates the p53 tumor suppressor protein. Activated p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn halts the cell cycle. Independently, stress signals can also lead to the upregulation of p16, another CDK inhibitor, which reinforces the cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein.
Experimental Protocols
Accurate characterization of the diploid nature and senescent state of MRC-5 cells relies on standardized experimental procedures.
Karyotyping of MRC-5 Cells
This protocol outlines the general steps for preparing MRC-5 cells for chromosome analysis.
-
Cell Culture: Culture MRC-5 cells in a T-25 flask until they reach 60-70% confluency.
-
Mitotic Arrest: Add colcemid to the culture medium at a final concentration of 0.05-0.1 µg/mL and incubate for 2-4 hours at 37°C.
-
Cell Harvest: Trypsinize the cells, collect them in a centrifuge tube, and pellet by centrifugation at 200 x g for 5 minutes.
-
Hypotonic Treatment: Resuspend the cell pellet in 5 mL of pre-warmed 0.075 M potassium chloride (KCl) solution and incubate at 37°C for 15-20 minutes.
-
Fixation: Add 1 mL of fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid) to the cell suspension, mix gently, and centrifuge at 200 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the pellet in 5 mL of fresh Carnoy's fixative, and repeat the centrifugation. Perform a total of three washes.
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fixative (0.5-1 mL). Drop the cell suspension onto clean, ice-cold glass slides from a height of approximately 30 cm.
-
Aging and Staining: Allow the slides to air dry and "age" at room temperature for 3-7 days. Stain the chromosomes with Giemsa stain for G-banding analysis.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of a lysosomal β-galactosidase at pH 6.0.
-
Cell Seeding: Seed MRC-5 cells in a 6-well plate and culture until they reach the desired level of senescence.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 1 mL of 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add 1 mL of staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) to each well.
-
Incubation: Incubate the plate at 37°C overnight in a dry incubator (no CO₂).
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
Experimental Workflow for Lifespan Analysis
A typical workflow to study the diploid lifespan of MRC-5 cells involves continuous culture, regular monitoring of population doublings, and characterization of the senescent phenotype.
Conclusion
The diploid and finite nature of MRC-5 cells are not limitations but rather defining features that make them an indispensable tool for biomedical research and the development of safe and effective biologics. Their predictable lifespan, stable karyotype, and well-characterized senescence pathways provide a robust and physiologically relevant human cell model. A thorough understanding of these core characteristics, supported by quantitative data and standardized protocols, is essential for leveraging the full potential of MRC-5 cells in advancing our understanding of human biology and in the development of novel therapies.
References
- 1. Telomere Length Measurement by Molecular Combing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line MRC-5 (CVCL_0440) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the reproducibility and positive controls of cellular immortality test for the detection of immortalized cellular impurities in human cell-processed therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
MRC-5 cell culture protocol for beginners
Application Notes: MRC-5 Cell Culture
Introduction
The MRC-5 (Medical Research Council cell strain 5) cell line is a human diploid fibroblast line with significant applications in research and biopharmaceutical production, particularly in vaccine development.[1][2] Derived in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus, this cell line is characterized by its finite lifespan and normal diploid karyotype (46,XY).[1][3] MRC-5 cells are adherent, exhibit a fibroblast-like morphology, and can undergo approximately 42 to 46 population doublings before the onset of senescence.[3][4] Their susceptibility to a range of human viruses makes them an invaluable tool for virology research and the production of vaccines for diseases like hepatitis A, polio, and rabies.[4][5]
These application notes provide a comprehensive guide for researchers new to the culture of MRC-5 cells, covering essential protocols from thawing to cryopreservation.
General Characteristics and Culture Conditions
Successful cultivation of MRC-5 cells requires maintaining specific environmental and nutritional conditions. As a finite cell line, it is crucial to monitor their population doubling level (PDL) to avoid experiments being affected by cellular senescence.
| Parameter | Description | Reference |
| Organism | Homo sapiens (Human) | [3] |
| Tissue Source | Lung | [3][5] |
| Cell Type | Fibroblast | [1][3][4] |
| Morphology | Fibroblast-like | [3][4] |
| Karyotype | 46,XY (Normal Diploid) | [3] |
| Growth Properties | Adherent | [3][4] |
| Population Doublings | Finite (approx. 42-46) | [3][5] |
| Biosafety Level | BSL-1 | [3][5] |
| Culture Parameter | Recommended Condition | Reference |
| Temperature | 37°C | [3][4][6] |
| CO₂ Concentration | 5% | [3][4][6] |
| Atmosphere | Humidified | [4] |
| Seeding Density | 1.0 x 10⁴ to 1.5 x 10⁴ cells/cm² | [4][6][7] |
| Population Doubling Time | Approx. 45 hours | [4] |
| Subcultivation Ratio | 1:2 to 1:4 | [3] |
| Medium Renewal | 1 to 2 times per week | [3] |
Materials and Reagents
Complete Growth Medium Formulation
The choice of basal medium can vary, with both Eagle's Minimum Essential Medium (EMEM) and Dulbecco's Modified Eagle's Medium (DMEM) being suitable.[4][8]
| Component | Final Concentration/Volume | Notes |
| Basal Medium (e.g., EMEM or DMEM) | to 100% | Contains essential amino acids, vitamins, and salts.[4][8] |
| Fetal Bovine Serum (FBS) | 10% | Provides growth factors and hormones.[6] |
| L-Glutamine | 2 mM | Essential amino acid for cell growth.[6][8] |
| Penicillin-Streptomycin (optional) | 100 U/mL Penicillin, 100 µg/mL Streptomycin | Used to prevent bacterial contamination.[6] |
| Non-Essential Amino Acids (NEAA) | 1% (optional) | Can enhance cell growth.[8] |
Cryopreservation Medium Formulation
Proper cryopreservation is critical for long-term storage and maintaining cell viability.
| Component | Final Concentration | Notes |
| Base Medium (Complete Growth Medium or FBS) | 85-90% | Provides nutrients during the initial freezing phase.[3][9] |
| Dimethyl sulfoxide (DMSO) | 10-15% | Cryoprotective agent that reduces ice crystal formation.[3][9] |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved MRC-5 Cells
This protocol is designed to rapidly thaw and establish a viable culture from a frozen vial, minimizing cell stress from the cryoprotective agent.
Workflow for Thawing MRC-5 Cells
Caption: Workflow diagram illustrating the key steps for thawing cryopreserved MRC-5 cells.
-
Preparation: Warm the complete growth medium to 37°C in a water bath. Add 9 mL of the pre-warmed medium to a sterile 15 mL centrifuge tube.
-
Thawing: Retrieve a vial of frozen MRC-5 cells from liquid nitrogen storage. Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line to prevent contamination. Agitate gently until only a small sliver of ice remains.[6][10]
-
Dilution: Immediately decontaminate the outside of the vial with 70% ethanol. In a sterile biosafety cabinet, transfer the entire contents of the vial into the prepared 15 mL centrifuge tube containing growth medium. This dilutes the DMSO.[6]
-
Cell Pelleting: Centrifuge the tube at a low speed (125 x g for 10 minutes or 300 x g for 3-5 minutes) to pellet the cells.[11] MRC-5 cells can be sensitive to DMSO, so this removal step is recommended.
-
Resuspension and Plating: Carefully aspirate and discard the supernatant containing the cryoprotectant. Gently resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 culture flask. Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Post-Thaw Care: Change the medium after 24 hours to remove any remaining dead cells and residual DMSO.[5] Retain any floating cells during initial media changes, as they may still be viable; they can be collected by gentle centrifugation and added back to the flask.
Protocol 2: Subculturing (Passaging) MRC-5 Cells
Subculturing is performed when the cells reach 80-90% confluency to provide them with fresh nutrients and space for continued growth.
Workflow for Subculturing MRC-5 Cells
Caption: Step-by-step workflow for the subculturing or passaging of adherent MRC-5 cells.
-
Preparation: Pre-warm complete growth medium, DPBS (Dulbecco's Phosphate-Buffered Saline without Calcium & Magnesium), and Trypsin-EDTA solution to 37°C.
-
Washing: Once cells are 80-90% confluent, aspirate the spent culture medium from the flask. Briefly rinse the cell monolayer with DPBS to remove any residual serum, which contains trypsin inhibitors.[8]
-
Detachment: Add 2.0 to 3.0 mL of Trypsin-EDTA solution to a T-75 flask, ensuring the entire cell layer is covered.[8] Incubate the flask at room temperature or 37°C for 5 to 15 minutes.[8] Monitor the cells under a microscope until they are rounded and detached. Avoid prolonged exposure to trypsin.
-
Neutralization: Add 6.0 to 8.0 mL of complete growth medium to the flask.[8] The serum in the medium will inactivate the trypsin. Gently pipette the cell suspension up and down to break up cell clumps and create a single-cell suspension.
-
Cell Counting: Transfer a small aliquot of the cell suspension to determine the viable cell concentration using a hemocytometer and Trypan Blue staining.
-
Seeding: Add the appropriate volume of the cell suspension to new culture flasks containing pre-warmed complete growth medium to achieve a seeding density of 1.0 x 10⁴ to 1.5 x 10⁴ cells/cm².[4][6]
-
Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO₂.
Protocol 3: Cryopreservation of MRC-5 Cells
Freezing healthy, log-phase cells allows for long-term storage and preservation of the cell line at a low population doubling level.
Workflow for Cryopreserving MRC-5 Cells
References
- 1. MRC-5 - Wikipedia [en.wikipedia.org]
- 2. gov.uk [gov.uk]
- 3. elabscience.com [elabscience.com]
- 4. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fishersci.de [fishersci.de]
- 8. bcrj.org.br [bcrj.org.br]
- 9. m.youtube.com [m.youtube.com]
- 10. cytion.com [cytion.com]
- 11. MRC-5 Cells [cytion.com]
Application Note: Performing Viral Infection Assays Using MRC-5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to MRC-5 Cells in Virology
The MRC-5 (Medical Research Council cell strain 5) cell line is a cornerstone in the field of virology and vaccine development.[1] Derived from the normal lung tissue of a 14-week-old male fetus in 1966, MRC-5 cells are a finite, diploid human fibroblast cell line.[1] Their human origin makes them an exceptional model for studying the pathogenesis of human viral infections.[2]
MRC-5 cells are known for their susceptibility to a wide range of human viruses, including coronaviruses, influenza virus, poliovirus, herpes simplex virus, and rabies virus.[2][3] This broad susceptibility, coupled with their well-characterized nature and diploid karyotype, has made them an indispensable tool for isolating clinical virus samples, propagating viral stocks, and quantifying viral titers.[4] Furthermore, they are extensively used in the manufacturing of several key human vaccines, such as those for Hepatitis A, Rubella, and Varicella (Chickenpox).[2][5][6]
These cells are capable of undergoing approximately 42 to 46 population doublings before the onset of senescence, a critical factor to consider for experimental consistency.[5] Their robust nature and relevance to the human respiratory system make them a preferred choice for screening antiviral compounds and investigating host-virus interactions.[2]
Key Viral Infection Assays
Quantifying the amount of infectious virus in a sample is fundamental to virological research.[7] The choice of assay depends on the specific virus, the research question, and whether the virus causes a visible cytopathic effect (CPE). The most common assays performed using MRC-5 cells are the Plaque Assay, the 50% Tissue Culture Infectious Dose (TCID50) Assay, and the Viral Yield Reduction Assay.
A generalized workflow for these assays is presented below.
Experimental Protocols
Protocol 1: Plaque Assay
The plaque assay is the gold standard for determining the concentration of infectious lytic virus particles, expressed as plaque-forming units per milliliter (PFU/mL).[8] Each plaque originates from a single infectious virion that infects a cell, replicates, and spreads to adjacent cells, creating a localized area of cell death or CPE.[7][9]
Methodology:
-
Cell Seeding: Seed MRC-5 cells in 6-well or 12-well plates. Culture at 37°C and 5% CO₂ until they form a confluent (95-100%) monolayer. This typically takes 24-48 hours.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free cell culture medium (e.g., Eagle's Minimum Essential Medium - EMEM).
-
Infection: Carefully remove the culture medium from the cell monolayer. Wash the monolayer once with sterile Phosphate Buffered Saline (PBS). Inoculate each well with 200-500 µL of a virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C (or the optimal temperature for the virus, e.g., 33°C for some respiratory viruses) to allow the virus to adsorb to the cells.[10] Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
Overlay Application: After adsorption, aspirate the inoculum. Gently add 2-3 mL of an overlay medium to each well. The overlay is a semi-solid medium (e.g., containing 0.75% agarose or methylcellulose) that restricts the spread of progeny virions to neighboring cells, ensuring the formation of discrete plaques.[10]
-
Incubation: Incubate the plates at the optimal temperature for 3-14 days, depending on the virus. The incubation period should be sufficient for visible plaques to form.
-
Visualization:
-
Carefully remove the overlay.
-
Fix the cells with a fixing solution (e.g., 10% formaldehyde in PBS) for at least 20 minutes.
-
Remove the fixative and stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol.[8] The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.[9]
-
-
Quantification: Count the number of plaques in wells that have a countable number (typically 20-100 plaques). Calculate the viral titer using the following formula:[11]
Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor × Volume of Inoculum in mL)
Quantitative Data Summary for Plaque Assay
| Parameter | Recommendation |
|---|---|
| Cell Line | MRC-5 |
| Plate Format | 6-well or 12-well |
| Seeding Density | 2.5 x 10⁵ to 5 x 10⁵ cells/well (for 6-well plate) |
| Inoculum Volume | 0.2 - 0.5 mL/well |
| Adsorption Time | 1 - 2 hours |
| Overlay Medium | EMEM with 2% FBS and 0.75% Agarose or Methylcellulose |
| Incubation Time | 3 - 14 days (virus-dependent) |
| Staining Solution | 0.1% Crystal Violet |
Protocol 2: 50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify viruses that do not form plaques or for which plaque formation is not easily visible.[8] The titer represents the dilution of virus required to infect 50% of the inoculated cell cultures.[12]
Methodology:
-
Cell Seeding: Seed MRC-5 cells into a 96-well microtiter plate at a density that will yield a confluent monolayer the next day (e.g., 1 x 10⁴ cells/well).[13]
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium containing a low concentration of serum (e.g., 2% Fetal Bovine Serum - FBS).
-
Infection: Remove the medium from the 96-well plate. Add 100 µL of each virus dilution to multiple replicate wells (e.g., 8 wells per dilution). Include several wells with medium only as negative controls.
-
Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the virus. The incubation period can range from 3 to 14 days.[12]
-
Scoring: Examine the wells daily using an inverted microscope for the presence of virus-induced CPE. A well is scored as positive if any CPE is observed.
-
Calculation: At the end of the incubation period, calculate the proportion of positive wells for each dilution. Use a statistical method, such as the Spearman-Kärber or Reed-Muench method, to determine the virus dilution that causes CPE in 50% of the cultures.[12] The result is expressed as TCID50/mL.
Quantitative Data Summary for TCID50 Assay
| Parameter | Recommendation |
|---|---|
| Cell Line | MRC-5 |
| Plate Format | 96-well |
| Seeding Density | 1 x 10⁴ to 2 x 10⁴ cells/well |
| Inoculum Volume | 100 µL/well |
| Replicates per Dilution | 6 - 10 |
| Incubation Time | 3 - 14 days (virus-dependent) |
| Readout | Cytopathic Effect (CPE) |
Protocol 3: Viral Yield Reduction Assay
This assay is a robust method for evaluating the efficacy of antiviral compounds by measuring the reduction in the production of infectious progeny virus.[14]
Methodology:
-
Cell Seeding: Seed MRC-5 cells in a multi-well plate (e.g., 24-well or 48-well) and grow to confluency.
-
Compound Treatment: Prepare serial dilutions of the test antiviral compound in culture medium. Pre-treat the confluent cell monolayers with the compound-containing medium for a specified time (e.g., 1-2 hours) before infection.
-
Infection: Infect the treated cells with the virus at a known multiplicity of infection (MOI). Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubation: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of the antiviral compound. Incubate for a full viral replication cycle (e.g., 24-72 hours).
-
Harvest Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant (for secreted viruses) or the cells and supernatant (for cell-associated viruses). The harvested material can be subjected to freeze-thaw cycles to release intracellular virions.
-
Titration: Quantify the amount of infectious virus in the harvest from each well using a Plaque Assay or TCID50 Assay as described above.
-
Analysis: Compare the viral titer from the compound-treated wells to the "virus only" control. The reduction in viral yield indicates the antiviral activity of the compound. This is often used to calculate the 50% effective concentration (EC50).[15]
Quantitative Data Summary for Yield Reduction Assay
| Parameter | Recommendation |
|---|---|
| Cell Line | MRC-5 |
| Plate Format | 24-well or 48-well |
| Infection MOI | 0.01 - 1.0 (High enough to infect most cells) |
| Incubation Time | One full replication cycle (e.g., 24-72 hours) |
| Readout | Viral titer of progeny virus (PFU/mL or TCID50/mL) |
Signaling Pathways in Viral Infection of MRC-5 Cells
Upon viral infection, host cells activate innate immune responses to limit viral replication. In MRC-5 cells, the Type I Interferon (IFN) signaling pathway is a crucial defense mechanism.[16] For example, Rabies virus (RABV) infection robustly activates the IFN-β response in MRC-5 cells, which acts to limit viral production.[17] Understanding this pathway is critical for studies on viral antagonism of host immunity and for developing strategies to enhance virus production for vaccines.[16]
References
- 1. MRC-5 - Wikipedia [en.wikipedia.org]
- 2. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 3. Isolation of influenza virus in human lung embryonated fibroblast cells (MRC-5) from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Modern Cell Culture in Virus Diagnosis [ophrp.org]
- 5. Cellosaurus cell line MRC-5 (CVCL_0440) [cellosaurus.org]
- 6. youtube.com [youtube.com]
- 7. Virus quantification - Wikipedia [en.wikipedia.org]
- 8. content.noblelifesci.com [content.noblelifesci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved plaque assay for human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Selective inhibition of cytomegaloviruses by 9-(3'-ethylphosphono-1'-hydroxymethyl-1'-propyloxy-methyl)g uanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes: Utilizing MRC-5 Cells for Adenovirus Vaccine Production
Introduction
The Medical Research Council cell strain 5 (MRC-5) is a human diploid cell line derived from the normal lung tissue of a 14-week-old male fetus.[1] Since its development in 1966, the MRC-5 cell line has become a critical substrate for the manufacturing of numerous human vaccines, including those for hepatitis A, polio, and varicella.[2][3] Its stable diploid karyotype, finite lifespan of 42 to 46 population doublings, and susceptibility to a wide range of viruses make it a well-characterized and reliable platform for viral vaccine production.[1][2] MRC-5 cells are anchorage-dependent, growing as a monolayer, and are valued for their low risk of adventitious agents and non-tumorigenic nature, aligning with recommendations from the World Health Organization (WHO) for safe vaccine substrates.[3][4]
These notes provide comprehensive protocols for the culture of MRC-5 cells, infection with adenovirus, and subsequent virus harvesting, tailored for researchers and professionals in vaccine development.
Data Presentation: Key Quantitative Parameters
For successful and reproducible adenovirus production, adherence to optimized cell culture and infection parameters is crucial. The following tables summarize key quantitative data for growing MRC-5 cells and for their subsequent infection with adenovirus.
Table 1: MRC-5 Cell Culture and Growth Parameters
| Parameter | Recommended Value | Notes | Source |
| Growth Temperature | 37°C | Standard mammalian cell culture temperature. | [1][5] |
| CO₂ Atmosphere | 5% | For maintaining pH of bicarbonate-buffered media. | [5] |
| Seeding Density | 1.0 x 10⁴ - 1.5 x 10⁴ cells/cm² | Optimal for achieving a confluent monolayer. | [4][6][7] |
| Subcultivation Ratio | 1:2 to 1:4 | Ensures cells do not become senescent prematurely. | |
| Population Doubling Time | ~45 hours | Can vary between 35 and 45 hours depending on conditions. | |
| Maximum Population Doublings | 42 - 48 | The finite lifespan of the diploid cell line. | [2][8] |
| Medium Renewal | 1 to 2 times per week | To replenish nutrients and remove metabolic waste. |
Table 2: Recommended Media Formulations for MRC-5 Culture
| Medium Type | Base Medium | Supplements | Source |
| Standard (Serum-Containing) | EMEM or DMEM | 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 2.2 g/L NaHCO₃, Penicillin-Streptomycin | [1][4][7] |
| Serum-Reduced / Serum-Free | Commercially available formulations | Proprietary supplements for growth and virus production | [2][3][9][10] |
Table 3: Adenovirus Infection and Production Parameters
| Parameter | Recommended Value | Notes | Source |
| Cell Confluency at Infection | 80 - 90% | Ensures a high number of target cells for infection. | [11] |
| Multiplicity of Infection (MOI) | 10 - 100 PFU/cell | Optimal MOI should be determined empirically for each virus/system. | [12] |
| Infection/Adsorption Time | 1 - 3 hours | Period for virus to attach to and enter cells in low volume. | [13] |
| Post-Infection Incubation | 2 - 5 days | Monitor for Cytopathic Effect (CPE); harvest when 50-90% of cells detach. | [11][14] |
| Harvesting Method | Cell scraping followed by freeze-thaw cycles | Efficiently lyses cells to release intracellular viral particles. | [11][15][16] |
Experimental Workflows and Biological Pathways
Visualizing the overall process and the underlying biological mechanisms is key to understanding and troubleshooting the production pipeline.
References
- 1. elabscience.com [elabscience.com]
- 2. "Improving vaccine production with a serum-free medium for MRC-5 cells" by Anna-Barbara Hachmann, Nicole DiNardo et al. [dc.engconfintl.org]
- 3. mpbio.com [mpbio.com]
- 4. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 5. rd-biotech.com [rd-biotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fishersci.de [fishersci.de]
- 8. escoaster.com [escoaster.com]
- 9. dc.engconfintl.org [dc.engconfintl.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. youtube.com [youtube.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Rapid and inexpensive purification of adenovirus vectors using an optimised aqueous two-phase technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation and Thawing of MRC-5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MRC-5 cell line, derived from normal lung tissue of a 14-week-old male fetus, is a cornerstone in virology, vaccine production, and cell-based assays.[1][2] Maintaining the genetic stability, viability, and phenotypic characteristics of these finite diploid cells is paramount for reproducible experimental outcomes. Cryopreservation is the definitive method for long-term storage, halting cellular metabolism and preventing senescence and contamination. This document provides a detailed protocol for the successful cryopreservation and subsequent thawing of MRC-5 cells, ensuring high cell viability and recovery post-revival.
Data Presentation
Table 1: Recommended Cryopreservation Media Formulations
| Formulation | Basal Medium Component | Serum Component | Cryoprotectant | Source |
| 1 | 50% DMEM | 40% Fetal Bovine Serum (FBS) | 10% Dimethyl Sulfoxide (DMSO) | [3] |
| 2 | 55% Basal Medium | 40% FBS | 5% DMSO | [1] |
| 3 | Not Specified | 95% FBS | 5% DMSO | [4] |
| 4 | Not Specified | 90% FBS | 10% DMSO | [5] |
| 5 | 70% Basal Medium | 20% FBS | 10% DMSO |
Table 2: Post-Thaw Seeding and Culture Recommendations
| Parameter | Recommendation | Source |
| Initial Seeding Vessel | T25 Flask or 6 cm Culture Dish | [3] |
| Recommended Seeding Density | 15,000 cells/cm² | [6][7] |
| Post-Thaw Medium Volume (T25) | 5 mL total | [3] |
| Incubation Conditions | 37°C, 5% CO₂ in a humidified incubator | [1][6] |
| Expected Viability | >90% for healthy, log-phase cultures | |
| Medium Renewal | 1 to 2 times per week | [1][4] |
Experimental Protocols
Part 1: Cryopreservation of MRC-5 Cells
This protocol outlines the steps for freezing MRC-5 cells. It is critical to use cells that are healthy, in the logarithmic phase of growth, and exhibit high viability (>90%) to ensure successful cryopreservation.[8]
Materials:
-
Complete growth medium (e.g., MEM or DMEM with 10% FBS)[1]
-
Fetal Bovine Serum (FBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.25% Trypsin-EDTA solution[7]
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Corning® CoolCell® or Nalgene® Mr. Frosty)[9]
-
Personal Protective Equipment (PPE): sterile gloves, lab coat, safety glasses, full-face mask
Procedure:
-
Cell Preparation:
-
Cell Detachment:
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T25 flask).[1]
-
Incubate at 37°C for 2-5 minutes, or until cells detach.[1][4] Observe detachment under an inverted microscope. Avoid prolonged exposure to trypsin.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.[1][4]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting and Centrifugation:
-
Transfer the cell suspension to a sterile conical tube.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., via Trypan Blue exclusion).
-
Centrifuge the cell suspension at approximately 150 x g for 5 minutes.
-
-
Resuspension in Cryopreservation Medium:
-
Prepare the desired cryopreservation medium (see Table 1) and chill it.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 2-4 x 10⁶ viable cells/mL.
-
-
Aliquoting and Freezing:
-
Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryogenic vials.
-
Place the vials into a controlled-rate freezing container. This apparatus is designed to achieve a cooling rate of approximately -1°C per minute, which is crucial for preventing intracellular ice crystal formation.[9][10][11]
-
Place the freezing container in a -80°C freezer and leave it overnight.[9]
-
-
Long-Term Storage:
Part 2: Thawing of Cryopreserved MRC-5 Cells
Rapid thawing is essential to minimize the cytotoxic effects of the cryoprotective agent and to ensure high cell viability.[10]
Materials:
-
Complete growth medium, pre-warmed to 37°C
-
Sterile 15 mL conical centrifuge tube
-
70% ethanol
-
Water bath set to 37°C
-
PPE
Procedure:
-
Preparation:
-
Rapid Thawing:
-
Retrieve a vial of frozen MRC-5 cells from liquid nitrogen storage. Wear a full-face mask and protective gloves during this step.[4]
-
Immediately immerse the lower half of the vial in the 37°C water bath.[4]
-
Gently agitate the vial until only a small sliver of ice remains. This process should be rapid, typically taking about 60-90 seconds.[1] Do not allow the cells to thaw completely in the vial.
-
-
Removal of Cryoprotectant:
-
Wipe the exterior of the vial with 70% ethanol to decontaminate it before opening in a sterile biosafety cabinet.[7]
-
Using a sterile pipette, transfer the entire content of the vial into the 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. This dilutes the DMSO.
-
Gently mix the cell suspension.
-
Centrifuge the tube at approximately 125-150 x g for 5 minutes at room temperature.[4]
-
-
Cell Plating and Incubation:
-
Carefully aspirate and discard the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells into an appropriately sized culture flask (e.g., a T25 flask containing an additional 4 mL of medium).[3]
-
Gently rock the flask to ensure an even distribution of cells.
-
Incubate the flask in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
Post-Thaw Care:
-
Observe the cells for attachment after 24 hours.
-
It is recommended to change the medium after the first 24 hours to remove any remaining cellular debris and residual cryoprotectant.
-
Mandatory Visualization
References
- 1. elabscience.com [elabscience.com]
- 2. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 3. ubigene.us [ubigene.us]
- 4. bcrj.org.br [bcrj.org.br]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fishersci.de [fishersci.de]
- 8. m.youtube.com [m.youtube.com]
- 9. stemcell.com [stemcell.com]
- 10. corning.com [corning.com]
- 11. Optimal Protocol for Cryopreservation of Cultured Cells | Strex Cell [strexcell.com]
- 12. Cell Freezing Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for High-Efficiency Transfection of MRC-5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRC-5 cells, a human diploid fibroblast cell line derived from fetal lung tissue, are a cornerstone in virology research and vaccine development. Their normal physiological characteristics make them a valuable model for studying cellular processes and the effects of foreign gene introduction. However, achieving high-efficiency transfection in these cells can be challenging. These application notes provide detailed protocols and comparative data for three common transfection methods: lipid-based transfection, electroporation, and lentiviral transduction, enabling researchers to select and optimize the most suitable method for their experimental needs.
Data Presentation: Comparative Transfection Efficiencies
The following table summarizes the reported transfection efficiencies for various methods in MRC-5 cells or similar human diploid fibroblast cell lines. It is important to note that efficiencies can vary depending on the plasmid used, cell passage number, and specific experimental conditions.
| Transfection Method | Reagent/System | Transfection Efficiency | Cell Viability | Key Considerations |
| Lipid-Based | Lipofectamine® 3000 | High (qualitative) | Moderate to High | Generally provides higher efficiency and lower toxicity than older formulations like Lipofectamine® 2000 in fibroblasts. |
| X-tremeGENE™ HP | High (qualitative) | High | Known for its low cytotoxicity, making it suitable for sensitive applications. | |
| Nanoparticle-based Kit | Not specified | Not specified | A proprietary formulation optimized for MRC-5 cells, available as a commercial kit. | |
| Electroporation | GTporator® / Gene Pulser | 60-75%[1] | ~80%[1] | High efficiency but can impact cell viability; requires optimization of electrical parameters. |
| Viral Transduction | Lentiviral Vectors | Up to 100% (with optimization) | High | Ideal for stable, long-term gene expression and transducing difficult-to-transfect cells. Requires BSL-2 containment. |
Experimental Protocols
Lipid-Based Transfection using Lipofectamine® 3000
This protocol is a general guideline for transfecting MRC-5 cells in a 6-well plate format. Optimization is recommended.
Materials:
-
MRC-5 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ Reduced Serum Medium
-
Plasmid DNA (high purity, 1 µg/µL)
Protocol:
-
Cell Seeding: The day before transfection, seed MRC-5 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Formation: a. In a sterile tube, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™ Medium. Add 5 µL of P3000™ Reagent and mix gently. b. In a separate sterile tube, dilute 3.75 µL of Lipofectamine® 3000 Reagent into 125 µL of Opti-MEM™ Medium and mix gently. c. Combine the diluted DNA and diluted Lipofectamine® 3000 Reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the MRC-5 cells. b. Add the 250 µL of the DNA-lipid complex mixture dropwise to the cells. c. Add 1.75 mL of pre-warmed complete growth medium. d. Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, pre-warmed complete growth medium to reduce cytotoxicity.[2] b. Assay for gene expression 48-72 hours post-transfection.
Electroporation of MRC-5 Cells
This protocol is based on the use of the GTporator® system and can be adapted for other electroporation devices.
Materials:
-
MRC-5 cells, subconfluent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Electroporation buffer (e.g., GTporator®-M solution)
-
Plasmid DNA (high purity, dissolved in sterile water)[1]
-
Electroporation cuvettes (2 mm gap)[1]
-
Complete growth medium
Protocol:
-
Cell Preparation: a. Trypsinize subconfluent MRC-5 cells and resuspend them in complete growth medium. b. Centrifuge the cell suspension and wash the cell pellet once with PBS. c. Wash the cell pellet once with the electroporation buffer. d. Resuspend the cells in the electroporation buffer at a concentration of 1-3 x 10^6 cells per 80 µL.[1]
-
Electroporation: a. Add 5 µg of plasmid DNA to the 80 µL of cell suspension.[1] b. Immediately transfer the cell/DNA mixture to a 2 mm gap electroporation cuvette. c. Electroporate using pre-optimized settings. For the GTporator® system, the following settings are recommended:
- Voltage: 220 V
- Frequency: 40 kHz
- Pulses: 5 x 4 ms
- Interval: 1 s
- Modulation: 100% d. The total incubation time of cells in the electroporation buffer should not exceed 20 minutes.[1]
-
Post-Electroporation: a. Immediately after electroporation, add pre-warmed complete growth medium to the cuvette. b. Transfer the cells to a culture flask or plate. c. Incubate the cells at 37°C in a CO2 incubator. d. Assay for gene expression 24-48 hours post-electroporation.[1]
Lentiviral Transduction of MRC-5 Cells
This protocol provides a general framework for transducing MRC-5 cells with lentiviral particles. All work with lentivirus must be performed in a BSL-2 facility.
Materials:
-
MRC-5 cells
-
Complete growth medium
-
Lentiviral particles (with a known titer)
-
Polybrene (8 mg/mL stock solution)
Protocol:
-
Cell Seeding: The day before transduction, seed MRC-5 cells in a 6-well plate to reach 50-70% confluency at the time of transduction.
-
Transduction: a. On the day of transduction, aspirate the medium from the cells. b. Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. c. Add the appropriate volume of lentiviral particles to the transduction medium to achieve the desired Multiplicity of Infection (MOI). d. Add the virus-containing medium to the cells. e. Incubate the cells at 37°C in a CO2 incubator for 8-24 hours.
-
Post-Transduction: a. After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete growth medium. b. Continue to incubate the cells. c. If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. d. Gene expression can typically be observed within 48-96 hours.
Mandatory Visualizations
Experimental Workflow for Lipid-Based Transfection
References
Revolutionizing MRC-5 Cell Culture: A Guide to Serum-Free Media Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human diploid lung fibroblast cell line, MRC-5, is a cornerstone for the production of numerous viral vaccines and other biologics. Traditionally cultured in media supplemented with fetal bovine serum (FBS), the field is rapidly transitioning towards serum-free media (SFM) formulations. This shift is driven by the significant advantages offered by SFM, including improved lot-to-lot consistency, enhanced safety profiles by eliminating adventitious agents, simplified downstream processing, and reduced regulatory burdens.[1] This document provides detailed application notes and protocols for the successful culture of MRC-5 cells in serum-free environments.
Advantages of Serum-Free Media for MRC-5 Culture
-
Enhanced Consistency and Reproducibility: Eliminates the inherent variability of serum, leading to more reliable and reproducible experimental outcomes.
-
Improved Safety Profile: Reduces the risk of contamination with viruses, prions, and other adventitious agents present in animal-derived serum.[1]
-
Simplified Downstream Processing: The absence of high concentrations of serum proteins simplifies the purification of cell-derived products.[1]
-
Regulatory Compliance: The use of SFM is strongly encouraged by regulatory bodies like the WHO to ensure the safety and consistency of biologics.[1]
-
Cost-Effectiveness: While the initial cost of some SFM may be higher, overall process costs can be reduced through simplified purification and reduced lot testing.[1]
Quantitative Data on MRC-5 Performance in Serum-Free and Serum-Reduced Media
The transition to a serum-free or serum-reduced environment can be achieved without compromising the growth and viability of MRC-5 cells. Several studies and commercially available media have demonstrated performance comparable to traditional serum-supplemented media.
| Medium Formulation | Cell Doubling Time (approx. hours) | Maximum Cell Density (approx. cells/mL) | Key Findings |
| MEM α + 10% FBS (Control) | 45 | Variable | Standard control medium for MRC-5 culture.[2] |
| Gibco™ Diploid Growth Serum-Reduced Medium (SRM) | Comparable to control | Comparable to control | Achieves comparable viable cell density to 10% FBS medium with only 1% serum.[3] |
| Proprietary Animal-Origin-Free (AOF) Medium | Comparable to control | Not specified | Successful adaptation of MRC-5 cells with comparable growth to serum-containing medium.[3] |
| HFDM™-1 (Serum-Free) | Comparable to control | Not specified | A fully synthetic medium that supports MRC-5 growth at rates similar to serum-containing medium.[4] |
| MVSFM + Supplements (Reduced Serum) | Comparable to control | Comparable to control | A modified Vero cell SFM supplemented with growth factors, lipids, and vitamins, reducing serum to 0.5%.[5] |
Key Signaling Pathways in Serum-Free MRC-5 Culture
In the absence of serum, the proliferation and survival of MRC-5 cells are heavily reliant on the specific growth factors included in the serum-free media formulation. These growth factors, such as Epidermal Growth Factor (EGF) and Fibroblast Growth Factor (FGF), activate critical intracellular signaling cascades that regulate cell cycle progression, growth, and survival. The two primary pathways involved are the PI3K/Akt and MAPK/ERK pathways.
Caption: Key signaling pathways activated by growth factors in serum-free media.
Experimental Protocols
Protocol 1: Adaptation of MRC-5 Cells to Serum-Free Medium (Sequential Method)
This protocol describes a gradual adaptation process, which is generally less harsh on the cells. It is crucial that the starting culture is healthy, in the mid-logarithmic phase of growth, and has a viability of over 90%.
Caption: Workflow for sequential adaptation of MRC-5 cells to SFM.
Materials:
-
Healthy, actively growing MRC-5 cells in serum-containing medium (e.g., EMEM + 10% FBS).
-
Serum-free medium (SFM) of choice, pre-warmed to 37°C.
-
Serum-containing medium (SCM), pre-warmed to 37°C.
-
Reagent for cell detachment (e.g., Trypsin-EDTA).
-
Trypsin inhibitor (if required by the SFM manufacturer).
-
Sterile culture flasks, pipettes, and centrifuge tubes.
Procedure:
-
Initial Seeding: Subculture MRC-5 cells as per standard protocol. Resuspend the cells in a mixture of 75% SCM and 25% SFM.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring: Closely monitor the cells for growth and morphology. Expect a potential initial decrease in growth rate.
-
Subsequent Passages: When the cells reach 80-90% confluency, subculture them into the next ratio of SCM to SFM:
-
Passage 2: 50% SCM / 50% SFM
-
Passage 3: 25% SCM / 75% SFM
-
Passage 4: 100% SFM
-
-
Troubleshooting: If at any stage the cell viability drops significantly or growth ceases, maintain the culture in the previous, more successful medium composition for an additional 2-3 passages before proceeding with the adaptation.
-
Full Adaptation: The cells are considered fully adapted after 3-4 successful passages in 100% SFM with stable growth and high viability.
Protocol 2: Direct Adaptation of MRC-5 Cells to Serum-Free Medium
Some robust, commercially available SFM formulations are designed for direct adaptation, which significantly shortens the transition timeline.
Procedure:
-
Cell Preparation: Culture MRC-5 cells in their standard serum-containing medium until they are in the mid-logarithmic growth phase with >90% viability.
-
Subculture: Detach the cells using trypsin-EDTA and neutralize with trypsin inhibitor if recommended by the SFM manufacturer.
-
Seeding in SFM: Centrifuge the cell suspension and resuspend the cell pellet directly in the pre-warmed SFM at a slightly higher seeding density than used for serum-containing medium.
-
Incubation and Monitoring: Incubate at 37°C and 5% CO2. Monitor the culture closely for the first 48-72 hours.
-
First Passage: The first passage in 100% SFM is critical. Subculture the cells when they reach the appropriate confluency, again at a slightly higher seeding density.
-
Stabilization: The culture is considered adapted when a stable growth rate and high viability are maintained for at least three passages in the 100% SFM.
Protocol 3: Cryopreservation of Serum-Free Adapted MRC-5 Cells
Materials:
-
Serum-free adapted MRC-5 cells.
-
Serum-free cryopreservation medium (commercial or user-prepared, typically containing a cryoprotectant like DMSO).
-
Sterile cryovials.
-
Controlled-rate freezing container.
Procedure:
-
Harvest Cells: Harvest the serum-free adapted MRC-5 cells during the logarithmic growth phase.
-
Cell Pellet: Centrifuge the cell suspension and discard the supernatant.
-
Resuspension: Gently resuspend the cell pellet in cold (4°C) serum-free cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours. This ensures a cooling rate of approximately -1°C per minute.
-
Long-Term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.
Conclusion
The transition to serum-free media for MRC-5 cell culture is a critical step towards more robust, safer, and cost-effective production of vaccines and other biologics. While the adaptation process requires careful monitoring and may necessitate optimization for specific cell strains and media formulations, the long-term benefits are substantial. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully implement serum-free MRC-5 cell culture in their workflows.
References
- 1. "Improving vaccine production with a serum-free medium for MRC-5 cells" by Anna-Barbara Hachmann, Nicole DiNardo et al. [dc.engconfintl.org]
- 2. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Animal-free medium, optimized for human fibroblast | HFDM™-1 medium | フナコシ [funakoshi.co.jp]
- 5. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
Application Notes and Protocols for Scaling Up MRC-5 Cell Culture in Bioreactors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Medical Research Council cell line-5 (MRC-5) is a human diploid fibroblast cell line derived from the lung tissue of a 14-week-old male fetus. These cells are anchorage-dependent and have a finite lifespan, typically undergoing 42-46 population doublings before senescence. MRC-5 cells are a critical substrate for the production of numerous human viral vaccines, including those for Hepatitis A, Varicella, and Rubella.
Scaling up the production of MRC-5 cells is a crucial step in meeting the manufacturing demands for these vaccines. Traditional 2D culture systems, such as T-flasks and roller bottles, are labor-intensive, occupy a large footprint, and are prone to contamination due to open handling steps.[1] Bioreactors, particularly stirred-tank reactors utilizing microcarriers, offer a robust solution for large-scale, controlled, and reproducible expansion of MRC-5 cells.[1]
These application notes provide a comprehensive guide to transitioning MRC-5 cell culture from static flasks to a scalable, microcarrier-based bioreactor system.
Key Considerations for Bioreactor Scale-Up
Transition to 3D Culture on Microcarriers
MRC-5 cells are anchorage-dependent and require a surface for attachment and proliferation. Microcarriers are small, spherical particles (typically 100-300 µm in diameter) that are kept in suspension in the culture medium, providing a large surface area-to-volume ratio for cell growth.[2] The choice of microcarrier is critical and should be experimentally determined. Common types include:
-
Collagen-coated: Often show excellent attachment and growth characteristics for MRC-5 cells.
-
Positively charged (e.g., DEAE-dextran): Can facilitate cell attachment but may present challenges during cell harvesting.
-
Plastic (Polystyrene): Can be surface-treated to promote cell adhesion.
Media Formulation
While MRC-5 cells are traditionally cultured in media containing 10-15% Fetal Bovine Serum (FBS), there is a significant industry trend towards reduced-serum or serum-free media to decrease lot-to-lot variability, simplify downstream processing, and address regulatory concerns.[3][4]
-
Basal Media: DMEM, MEM, and DMEM:F12 are commonly used for MRC-5 culture. Studies suggest DMEM is often optimal for cell expansion and cost-effectiveness.
-
Serum Concentration: While 10% FBS is standard, successful growth has been achieved with reduced serum concentrations (e.g., 0.5-1% FBS) in specially formulated media.[3][5]
-
Serum-Free Formulations: Development of serum-free media often involves supplementation with a cocktail of growth factors (e.g., EGF, FGF, IGF-I), lipids, and vitamins to support robust growth.[5]
Bioreactor Operating Parameters
Precise control of the culture environment is a key advantage of bioreactors. The following parameters must be carefully monitored and controlled.
-
Temperature: Mammalian cells, including MRC-5, thrive at 37°C.
-
pH: The optimal pH for MRC-5 cells is typically maintained around 7.0-7.2. This is usually controlled by the sparging of CO2 (acidic) and the addition of a liquid base like sodium bicarbonate.
-
Dissolved Oxygen (DO): Maintaining an appropriate DO level is critical. A typical setpoint is between 30-50% air saturation. DO is controlled by sparging air or pure oxygen into the culture.
-
Agitation: The agitation rate must be sufficient to keep the microcarriers in a homogeneous suspension but gentle enough to minimize shear stress on the cells. The optimal speed depends on the bioreactor geometry and impeller design.
Data Presentation
MRC-5 Growth Performance on Different Microcarriers
| Microcarrier Type | Seeding Density (cells/cm²) | Peak Cell Density (cells/cm²) | Fold Increase | Culture System | Reference |
| SoloHill® Collagen | 1.5 x 10⁴ | 1.91 x 10⁵ | ~12.7 | 2.3 L Bioreactor | [1] |
| SoloHill® FACT III | 1.5 - 2.0 x 10⁴ | 1.43 x 10⁵ | ~7-9 | Spinner Flask | [1] |
| SoloHill® Plastic Plus | 1.5 - 2.0 x 10⁴ | 1.44 x 10⁵ | ~7-9 | Spinner Flask | [1] |
| Cytodex 1 | 1.5 - 2.0 x 10⁴ | 0.91 x 10⁵ | ~4-6 | Spinner Flask | [1] |
| BioNOC™ II | 1.5 x 10⁴ (per carrier) | 2.82 x 10⁵ (per carrier) | 19 | CelCradle™ 500A |
Recommended Bioreactor Operating Parameters for MRC-5
| Parameter | Recommended Setpoint/Range | Control Strategy | Notes |
| Temperature | 37°C | Heating jacket/blanket | Standard for mammalian cells. |
| pH | 7.0 - 7.2 | CO₂ sparging (to decrease pH)Sodium Bicarbonate (to increase pH) | Maintain within a narrow range to avoid metabolic stress. |
| Dissolved Oxygen (DO) | 30 - 50% air saturation | Air/O₂ sparging through a microsparger | Avoid excessive sparging which can increase shear stress. |
| Agitation Rate | 30 - 60 RPM | Pitched-blade impeller | Start at a lower speed (e.g., 30 RPM) for the initial 24-48h to facilitate cell attachment, then increase to maintain suspension. This is highly dependent on bioreactor and impeller geometry. |
Key Metabolite Concentrations
| Metabolite | Typical Trend | Implication |
| Glucose | Decreases over time | Primary energy source. Depletion will limit cell growth. |
| Lactate | Increases over time | A byproduct of glucose metabolism. High concentrations can be inhibitory to cell growth. |
| Ammonium | Increases over time | A byproduct of glutamine metabolism. High concentrations can be toxic to cells. |
Experimental Protocols
Protocol 1: Seed Train Expansion of MRC-5 Cells
This protocol describes the expansion of MRC-5 cells from a cryopreserved vial to T-flasks to generate sufficient cell numbers for bioreactor inoculation.
Materials:
-
Cryopreserved vial of MRC-5 cells
-
Complete growth medium (e.g., DMEM + 10% FBS + 2mM L-Glutamine + Penicillin/Streptomycin)
-
T-25, T-75, and T-175 flasks
-
DPBS (without Ca²⁺ and Mg²⁺)
-
0.25% Trypsin-EDTA
-
Sterile centrifuge tubes
-
Water bath at 37°C
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
Procedure:
-
Thawing: Quickly thaw a vial of MRC-5 cells in a 37°C water bath until a small ice crystal remains.[6]
-
Decontaminate the vial with 70% ethanol and transfer the contents to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[7]
-
Centrifuge at 200 x g (approx. 1100 rpm) for 4 minutes to pellet the cells.[6]
-
Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh medium.
-
Seed the cell suspension into a T-25 flask and incubate at 37°C, 5% CO₂.
-
Passaging: When cells reach 80-90% confluency (typically every 3-4 days), perform subculturing.
-
Aspirate the medium and wash the cell monolayer once with DPBS.[7]
-
Add 1-2 mL (for a T-75) of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[7]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge as in step 3.
-
Resuspend the cell pellet and seed into new, larger flasks (e.g., from one T-75 to three T-175 flasks) at a seeding density of approximately 1.5 - 2.0 x 10⁴ cells/cm².[1][7]
-
Continue this expansion process until the required number of cells for bioreactor inoculation is achieved.
Protocol 2: Stirred-Tank Bioreactor Operation for MRC-5 on Microcarriers
This protocol outlines the setup, inoculation, and operation of a laboratory-scale (e.g., 2-5 L) stirred-tank bioreactor.
Materials:
-
Autoclavable stirred-tank bioreactor vessel and components
-
Bioreactor controller
-
Sterile, hydrated microcarriers (prepare according to manufacturer's instructions)
-
Complete growth medium
-
MRC-5 cell suspension (from Protocol 1)
-
Sterile transfer tubing and connectors
Procedure:
-
Bioreactor Preparation & Sterilization:
-
Assemble the bioreactor vessel with all probes (pH, DO, temperature), sparger, and impellers according to the manufacturer's instructions.
-
Calibrate the pH probe before assembly.
-
Add the appropriate amount of deionized water and autoclave the assembled vessel.
-
-
Microcarrier Preparation:
-
Hydrate the required amount of microcarriers in DPBS for at least 3 hours.
-
Wash the hydrated microcarriers twice with DPBS to remove any fines.
-
Autoclave the microcarriers in a known volume of DPBS.[1]
-
-
Bioreactor Setup:
-
Aseptically remove the autoclaving water and add the sterile microcarrier slurry and the final volume of pre-warmed complete growth medium.
-
Connect the bioreactor to the controller and start the temperature control at 37°C and a gentle agitation (e.g., 30 RPM) to mix the medium and microcarriers.
-
Connect gas lines (Air, O₂, CO₂) and base addition line.
-
Allow the DO probe to polarize for 6-8 hours. Calibrate the DO probe (0% with N₂ sparging, 100% with air sparging at a higher agitation rate).
-
Set the control parameters as per Table 3.2.
-
-
Inoculation:
-
Harvest the expanded MRC-5 cells from T-flasks as described in Protocol 1.
-
Count the viable cells to determine the total cell number.
-
Aseptically transfer the required volume of cell suspension into the bioreactor to achieve a seeding density of 1.5 - 2.0 x 10⁴ cells/cm² of microcarrier surface area.
-
-
Culture Monitoring:
-
Maintain the initial agitation at a low speed (e.g., 30 RPM) for the first 24 hours to promote cell attachment.
-
After 24 hours, increase the agitation speed (e.g., to 50-60 RPM) to ensure full suspension of the microcarriers.
-
Take daily aseptic samples to monitor cell density, viability, and key metabolite concentrations (glucose, lactate). Cell counting can be done by lysing a known volume of the microcarrier-cell sample and counting the released nuclei.
-
-
Feeding Strategy (Optional):
-
Based on metabolite analysis, a feeding strategy may be required. This can involve partial media exchange (e.g., 50% volume exchange) every 2-3 days to replenish nutrients and remove inhibitory byproducts.
-
Protocol 3: Harvesting MRC-5 Cells from Microcarriers
Materials:
-
DPBS (without Ca²⁺ and Mg²⁺)
-
0.25% Trypsin-EDTA or other dissociation reagent
-
Sterile conical tubes (50 mL)
-
100 µm cell strainer
-
Complete growth medium (for neutralization)
Procedure:
-
Stop the bioreactor agitation and allow the microcarriers to settle for 5-10 minutes.
-
Aseptically decant or pump out the majority of the spent medium.
-
Wash the microcarrier-cell pellet once with an equal volume of sterile DPBS. Allow to settle and remove the DPBS.[1]
-
Add the dissociation reagent (e.g., Trypsin-EDTA) to the microcarrier pellet. The volume should be sufficient to create a slurry.
-
Incubate at room temperature or 37°C for 15-30 minutes with occasional gentle swirling.[1]
-
After incubation, gently pipette the slurry up and down to aid in detaching the cells from the microcarriers.[1]
-
Neutralize the trypsin by adding at least an equal volume of complete growth medium.
-
Pour the entire slurry through a 100 µm sterile cell strainer placed on a 50 mL conical tube. The microcarriers will be retained by the filter, while the cell suspension passes through.[1]
-
Wash the retained microcarriers with additional medium to recover any remaining cells.
-
The collected cell suspension can then be centrifuged and the cell pellet used for downstream applications or cryopreservation.
Mandatory Visualizations
Fibroblast Growth Factor (FGF) Signaling Pathway
The FGF signaling pathway is crucial for the proliferation and survival of fibroblast cells like MRC-5. Growth factors present in the serum (or added to serum-free media) activate this pathway, leading to cell division.
Caption: FGF signaling pathway promoting MRC-5 cell proliferation.
Experimental Workflow: Scaling Up MRC-5 Culture
This diagram illustrates the logical flow of the entire scale-up process, from the initial cell thaw to the final harvest from the bioreactor.
Caption: Workflow for scaling up MRC-5 cells to a bioreactor.
References
- 1. sartorius.com [sartorius.com]
- 2. scribd.com [scribd.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. "Improving vaccine production with a serum-free medium for MRC-5 cells" by Anna-Barbara Hachmann, Nicole DiNardo et al. [dc.engconfintl.org]
- 5. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 6. ubigene.us [ubigene.us]
- 7. fishersci.de [fishersci.de]
Application Notes and Protocols: Quality Control of MRC-5 Cell Banks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MRC-5 (Medical Research Council cell strain 5) cell line, derived from the lung tissue of a 14-week-old male fetus, is a cornerstone in virology and vaccine production.[1] As a finite, diploid human cell line, its proper characterization and quality control are paramount to ensure the safety, efficacy, and reproducibility of biological products.[1][2] These application notes provide a comprehensive overview of the essential quality control parameters for establishing and maintaining Master Cell Banks (MCB) and Working Cell Banks (WCB) of MRC-5 cells. Detailed protocols for key analytical methods are provided to ensure consistency and adherence to regulatory expectations.
Core Quality Control Parameters
A robust quality control strategy for MRC-5 cell banks encompasses the evaluation of viability, identity, purity, and stability. Each parameter is assessed using a panel of specific tests to ensure the integrity of the cell bank.
Data Summary: Quantitative QC Parameters for MRC-5 Cell Banks
The following table summarizes the key quantitative parameters and their generally accepted specifications for the release of MRC-5 cell banks.
| Parameter | Test Method | Specification |
| Viability | Trypan Blue Exclusion | ≥ 90% post-thaw |
| Identity | Short Tandem Repeat (STR) Analysis | 100% match to the reference profile of the parental cell line |
| Purity | ||
| Mycoplasma | PCR-based assay and/or Hoechst DNA staining | Not Detected |
| Bacteria and Fungi | USP <71> Sterility Test | No microbial growth |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | ≤ 5 EU/mL |
| Stability | ||
| Karyotype | G-Banding Chromosome Analysis | Normal human male karyotype (46,XY), with a low percentage of polyploidy and structural aberrations |
| Population Doubling Level (PDL) | Cell Counting | Within the established range for the specific cell bank (MRC-5 cells are capable of 42-46 population doublings before senescence)[2] |
Experimental Protocols
Post-Thaw Viability Assessment by Trypan Blue Exclusion
Principle: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[3][4][5][6]
Materials:
-
0.4% Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer or automated cell counter
-
Microscope
-
1.5 mL microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Rapidly thaw a cryovial of MRC-5 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant, ensuring not to disturb the cell pellet.
-
Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
In a microcentrifuge tube, mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[3][4]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this may lead to the staining of viable cells.[6]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Cell Line Identity Verification by Short Tandem Repeat (STR) Analysis
Principle: STR profiling is the gold standard for authenticating human cell lines.[7][8][9] It involves the analysis of short, repetitive DNA sequences at specific loci in the genome. The resulting STR profile is a unique genetic fingerprint for a given cell line.[7][8]
Materials:
-
DNA extraction kit
-
PCR amplification kit with primers for at least 8 core STR loci (e.g., TH01, TPOX, vWA, CSF1PO, D16S539, D7S820, D13S317, D5S818) and Amelogenin for gender identification.[7]
-
Thermal cycler
-
Capillary electrophoresis instrument
-
Gene analysis software
Protocol:
-
DNA Extraction:
-
Harvest a pellet of at least 1 x 10^6 MRC-5 cells.
-
Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
PCR Amplification:
-
Set up a PCR reaction using the extracted DNA and a multiplex PCR kit containing fluorescently labeled primers for the STR loci.
-
Perform PCR amplification in a thermal cycler using the recommended cycling conditions.
-
-
Capillary Electrophoresis:
-
Prepare the amplified DNA fragments for capillary electrophoresis by mixing with a size standard.
-
Separate the fluorescently labeled STR fragments by size using a capillary electrophoresis instrument.
-
-
Data Analysis:
-
Analyze the raw data using specialized software to determine the allele sizes for each STR locus.
-
Compare the generated STR profile with the reference STR profile of the MRC-5 cell line from a reputable cell bank (e.g., ATCC).
-
The profiles should exhibit a 100% match for the cell bank to be considered authentic.
-
Purity Assessment
A. PCR-Based Mycoplasma Detection
Principle: This highly sensitive method detects the presence of mycoplasma DNA in a cell culture supernatant or cell lysate using primers that target conserved regions of the mycoplasma genome.[2][10][11][12][13]
Materials:
-
Mycoplasma PCR detection kit (including primers, positive control, and internal control)
-
DNA-free water
-
Thermal cycler
-
Agarose gel electrophoresis system
-
UV transilluminator
Protocol:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a near-confluent culture of MRC-5 cells.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.[10]
-
Discard the supernatant and resuspend the pellet in the buffer provided in the kit.
-
Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release the DNA.[10][12]
-
-
PCR Reaction:
-
Set up the PCR reactions for the test sample, positive control, and negative control according to the kit manufacturer's instructions.
-
Perform PCR amplification in a thermal cycler.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose gel.
-
Run the gel to separate the DNA fragments by size.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
A band of the expected size in the test sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not. The internal control band should be present in all lanes to validate the PCR reaction.[10]
-
B. Hoechst 33258 DNA Staining
Principle: This fluorescent staining method allows for the visualization of mycoplasma DNA, which appears as small, fluorescent particles in the cytoplasm of infected cells, distinct from the host cell nucleus.[14][15][16]
Materials:
-
Indicator cell line (e.g., Vero cells)
-
Hoechst 33258 stain solution
-
Carnoy's fixative (3:1 methanol:acetic acid)
-
Mounting medium
-
Fluorescence microscope with a UV filter
Protocol:
-
Seed an indicator cell line onto a sterile coverslip in a petri dish and allow the cells to attach.
-
Inoculate the indicator cells with a sample of the MRC-5 cell suspension or supernatant. Include positive and negative controls.
-
Incubate for 3-5 days.
-
Fix the cells with Carnoy's fixative for 10 minutes.[16]
-
Stain the fixed cells with Hoechst 33258 solution for 15-30 minutes in the dark.[14][15][16]
-
Wash the coverslip with distilled water and mount it on a microscope slide using mounting medium.
-
Examine the slide under a fluorescence microscope. The presence of small, bright, extranuclear fluorescent dots or filaments indicates mycoplasma contamination.[16]
Principle: This test is based on the USP <71> guidelines and is designed to detect the presence of viable bacteria and fungi in the cell bank.[17][18]
Materials:
-
Fluid Thioglycollate Medium (FTM)
-
Soybean-Casein Digest Medium (SCDM) or Tryptic Soy Broth (TSB)
-
Sterile test tubes or culture bottles
-
Incubators at 30-35°C and 20-25°C
Protocol:
-
Aseptically transfer a representative sample from the MRC-5 cell bank to both FTM and SCDM. The sample volume should be sufficient to neutralize any inhibitory substances.
-
Incubate the FTM tubes at 30-35°C for 14 days to detect anaerobic and some aerobic bacteria.[18]
-
Incubate the SCDM tubes at 20-25°C for 14 days to detect fungi and aerobic bacteria.[18]
-
Visually inspect the media for turbidity (cloudiness) at regular intervals during the incubation period.
-
Any turbidity indicates microbial growth, and the cell bank is considered non-sterile.
Principle: The Limulus Amebocyte Lysate (LAL) assay is used to detect and quantify bacterial endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[19][20][21]
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
-
Endotoxin-free water and test tubes
-
Heating block or water bath
-
Spectrophotometer or plate reader (for quantitative assays)
Protocol (Gel-Clot Method):
-
Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions.
-
Prepare a series of dilutions of the CSE to determine the sensitivity of the LAL reagent.
-
In endotoxin-free tubes, mix the MRC-5 cell bank sample (and dilutions thereof) with the LAL reagent. Include positive and negative controls.
-
Incubate the tubes at 37°C for 60 minutes, undisturbed.[22]
-
After incubation, carefully invert each tube 180°.
-
A solid gel clot that remains intact upon inversion indicates a positive result (endotoxin level is at or above the reagent's sensitivity). A liquid or viscous solution that flows is a negative result.
-
The endotoxin level in the sample is determined by the lowest dilution that gives a positive result.
Stability Assessment
Principle: G-banding is a cytogenetic technique used to produce a visible karyotype by staining condensed chromosomes. It allows for the identification of individual chromosomes and the detection of numerical and structural abnormalities.[1][23][24][25][26]
Materials:
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Trypsin solution
-
Giemsa stain
-
Microscope with imaging system
Protocol:
-
Culture MRC-5 cells until they are in the exponential growth phase.
-
Arrest the cells in metaphase by adding Colcemid to the culture medium and incubating for several hours.
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a cold fixative.
-
Drop the fixed cell suspension onto a clean microscope slide and allow it to air dry.
-
Treat the slides with trypsin to partially digest the chromosomal proteins.
-
Stain the slides with Giemsa stain.
-
Analyze at least 20 metaphase spreads under a microscope to determine the modal chromosome number and identify any structural abnormalities.[1]
Principle: As a finite cell line, it is crucial to track the number of population doublings to ensure that the cells are within their expected lifespan and have not entered senescence.
Protocol:
-
At each subculture, count the number of viable cells at the time of seeding (N_initial) and the number of viable cells at the time of harvest (N_final).
-
Calculate the Population Doubling (PD) for that passage using the following formula:
-
PD = 3.32 (log10(N_final) - log10(N_initial))
-
-
The Population Doubling Level (PDL) is the cumulative sum of the PDs from each passage.
Visualizations
Cell Banking Workflow
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. revvity.com [revvity.com]
- 6. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Short tandem repeat profiling via next-generation sequencing for cell line authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Line Authentication [worldwide.promega.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. himedialabs.com [himedialabs.com]
- 15. corning.com [corning.com]
- 16. fishersci.de [fishersci.de]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 20. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 21. corning.com [corning.com]
- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
common contaminants in MRC-5 cell cultures and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and manage common contaminants in MRC-5 cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in MRC-5 cell cultures?
A1: MRC-5 cell cultures are susceptible to two main categories of contaminants:
-
Biological Contaminants: These are the most frequently encountered issues and include bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1][2]
-
Chemical Contaminants: These are non-living substances that can adversely affect cell growth. Sources include impurities in media, sera, water, and residues from cleaning agents.[2][3]
Q2: How can I visually identify contamination in my MRC-5 cultures?
A2: Visual inspection is the first line of defense. Here are common signs:
-
Bacteria: Sudden turbidity (cloudiness) and a drop in pH, causing the media to turn yellow.[2][4] Under a microscope, you may see small, motile, rod-shaped or spherical particles between the MRC-5 cells.
-
Yeast: The culture medium may become cloudy, and the pH might increase, turning the medium pink.[2] Microscopically, yeast appears as individual, round, or oval budding particles.
-
Mold: Visible as filamentous structures or fuzzy clumps floating in the medium.[5][6] The medium may become turbid and change color as the contamination progresses.[7]
-
Mycoplasma: This is a significant concern as it is often not visible to the naked eye or by standard light microscopy and does not typically cause turbidity or pH changes.[2][5] The primary indicators are often subtle changes in cell morphology and growth rates.[7]
Q3: What are the primary sources of contamination in a cell culture lab?
A3: Contamination can originate from various sources within the laboratory environment.[3][8] Key sources include:
-
Laboratory Personnel: The most common source, through aerosols from talking, sneezing, or improper aseptic technique.[9][10]
-
Reagents and Media: Contaminated sera, media, or supplements.[3]
-
Equipment: Incubators, water baths, biosafety cabinet surfaces, and pipettes can harbor microorganisms if not regularly and thoroughly cleaned.[3][8]
-
Incoming Cell Lines: New cell lines introduced into the lab may already be contaminated.[9]
-
Environment: Airborne particles in the lab.[5]
Troubleshooting Guides
Issue 1: Sudden Cloudiness and Yellowing of Culture Medium
-
Possible Cause: Bacterial contamination.[4]
-
Immediate Actions:
-
Immediately isolate the contaminated flask or plate to prevent cross-contamination.
-
Visually inspect other cultures that were handled at the same time or are in the same incubator.
-
Discard the contaminated culture. It is generally not recommended to try and salvage a bacterially contaminated culture, especially if you have frozen stocks.[2]
-
Thoroughly decontaminate the biosafety cabinet and incubator.[7]
-
-
Prevention:
Issue 2: Cells are Growing Slower than Usual and Show Altered Morphology
-
Possible Cause: Mycoplasma contamination.[7] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect and resistant to many common antibiotics.[5]
-
Detection:
-
Prevention:
-
Quarantine and test all new cell lines before introducing them into the main cell stock.[11][14]
-
Perform routine mycoplasma testing on all cell cultures (e.g., every 1-2 months).[11][14]
-
Use dedicated media and reagents for each cell line to prevent cross-contamination.[11]
-
Only source cell lines from reputable cell banks.[15]
-
Quantitative Data Summary
| Contaminant Type | Size | Key Characteristics |
| Bacteria | ~0.5 - 5 µm | Rod or cocci shape, motile, cause rapid pH drop and turbidity. |
| Yeast | ~3 - 10 µm | Oval or spherical, budding, may cause turbidity and pH increase. |
| Mold | Variable (filaments) | Hyphal structures, can form visible clumps, may cause turbidity. |
| Mycoplasma | ~0.2 - 0.3 µm | No cell wall, pleomorphic, do not cause turbidity or significant pH change.[7] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of the supernatant from a near-confluent culture of MRC-5 cells.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in the buffer provided by the PCR kit.
-
Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release the DNA.
-
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's instructions. This typically includes a Taq polymerase, dNTPs, and primers specific to conserved regions of the mycoplasma 16S rRNA gene.
-
Add your prepared sample DNA and the provided positive and negative controls to separate PCR tubes containing the master mix.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis.
-
A band of the expected size in your sample lane (corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.
-
Protocol 2: Gram Staining for Bacterial Identification
This is a fundamental technique to differentiate bacteria into two large groups (Gram-positive and Gram-negative) based on their cell wall properties.
-
Smear Preparation:
-
Place a small drop of sterile saline on a clean microscope slide.
-
Aseptically transfer a small amount of the contaminated culture supernatant to the saline and mix.
-
Spread the suspension thinly over the slide.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing it through a flame 2-3 times.
-
-
Staining Procedure:
-
Flood the slide with Crystal Violet and let it stand for 1 minute.
-
Gently rinse with water.
-
Flood the slide with Gram's Iodine and let it stand for 1 minute.
-
Rinse with water.
-
Decolorize with 95% ethanol by adding it dropwise until the runoff is clear.
-
Rinse with water.
-
Counterstain with Safranin for 1 minute.
-
Rinse with water and blot dry.
-
-
Microscopic Examination:
-
Examine the slide under a light microscope with an oil immersion lens.
-
Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.
-
Visualizations
Caption: A logical workflow for troubleshooting common contamination issues in MRC-5 cell cultures.
Caption: Key pillars of a robust strategy to prevent contamination in cell culture laboratories.
References
- 1. corning.com [corning.com]
- 2. youtube.com [youtube.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. How to identify fungal contamination in your cell culture - Eppendorf Italia [eppendorf.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. ibidi.com [ibidi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 12. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 13. google.com [google.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
MRC-5 Cell Slow Growth Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the culture of MRC-5 cells, specifically focusing on slow growth.
Frequently Asked Questions (FAQs)
Q1: My MRC-5 cells are growing very slowly. What is the expected doubling time?
The approximate doubling time for MRC-5 cells is 45 hours. If your cells are dividing significantly slower, it may indicate an issue with culture conditions or cell health.
Q2: What are the optimal seeding densities for MRC-5 cells?
For routine subculturing, a seeding density of 1 x 10^4 cells/cm² is recommended. Lower densities can lead to slower initial growth, while higher densities will result in rapid confluence and may require more frequent passaging.
Q3: My cells look stressed and have an altered morphology. What could be the cause?
Changes in MRC-5 cell morphology, such as becoming more rounded or elongated and thinner, can be indicative of several issues including:
-
High passage number: MRC-5 cells are a finite cell line and will enter a state of replicative senescence after approximately 42 to 46 population doublings.[1] Senescent cells often exhibit a flattened and enlarged morphology.
-
Suboptimal culture conditions: Incorrect pH, temperature, or CO2 levels can cause cellular stress.
-
Nutrient depletion: Infrequent media changes can lead to the depletion of essential nutrients. Some researchers recommend daily feeding to maintain optimal growth rates.[2]
-
Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and morphology.
Q4: I see a lot of floating cells after thawing my MRC-5 vial. Are these cells dead?
Not necessarily. MRC-5 cells can be sensitive to the cryopreservation and thawing process. It is recommended to retain these floating cells by gentle centrifugation and add them back to the culture flask with fresh media, as many of these cells are still viable and will attach.[3]
Troubleshooting Guides
Issue 1: Slow Growth or No Growth After Subculture
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Verify and maintain optimal growth conditions. |
| Incorrect Seeding Density | Ensure you are seeding at the recommended density of 1 x 10^4 cells/cm². |
| High Passage Number / Senescence | Check the passage number of your cells. If it is high, consider starting a new culture from a lower passage stock. Perform a senescence assay to confirm. |
| Poor Quality Reagents | Use high-quality, pre-tested fetal bovine serum (FBS) and fresh media. Serum quality can significantly impact fibroblast proliferation. |
| Trypsinization Damage | Avoid over-trypsinization. Incubate with trypsin only until cells detach and neutralize promptly with media containing serum. |
Issue 2: Low Cell Viability
| Possible Cause | Troubleshooting Step |
| Cryopreservation/Thawing Issues | Thaw cells rapidly in a 37°C water bath and immediately transfer to pre-warmed media. Centrifuge to remove cryoprotectant (e.g., DMSO) which can be toxic. |
| Nutrient Depletion / Waste Accumulation | Change the culture medium every 2-3 days, or more frequently if the cell density is high. |
| Contamination | Test for mycoplasma and other microbial contaminants. Discard contaminated cultures or treat with appropriate antibiotics if the culture is invaluable. |
| Incorrect pH or Temperature | Ensure the incubator is calibrated to 37°C and 5% CO2. Check the pH of the culture medium; it should be between 7.2 and 7.4. |
Issue 3: Suspected Mycoplasma Contamination
Mycoplasma contamination is a common and serious issue in cell culture that is not visible by standard microscopy and does not cause turbidity.
Symptoms:
-
Reduced cell proliferation rate.
-
Changes in cell morphology.
-
Increased agglutination in suspension cultures.
-
Chromosomal aberrations.
Detection and Elimination:
-
Detection: Regularly test your cultures for mycoplasma using a PCR-based detection kit or a fluorescent dye (e.g., DAPI or Hoechst) that stains DNA.
-
Elimination: If a culture is positive for mycoplasma, the best course of action is to discard it. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents may be attempted, but success is not guaranteed.
Quantitative Data Summary
| Parameter | Recommended Value |
| Doubling Time | ~45 hours |
| Seeding Density | 1 x 10^4 cells/cm² |
| Finite Lifespan | 42-46 population doublings[1] |
| Incubation Temperature | 37°C |
| CO2 Level | 5% |
| Media pH | 7.2 - 7.4 |
| Post-Thaw Viability | >80% (can be lower initially, recovery expected) |
Key Experimental Protocols
Cell Viability Assessment: Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
Protocol:
-
Prepare a single-cell suspension of your MRC-5 cells.
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100
Cell Proliferation Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MRC-5 cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Plate MRC-5 cells in a 96-well plate and culture under desired conditions.
-
After the experimental period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Senescence Detection: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This histochemical stain detects β-galactosidase activity, which is elevated in senescent cells.
Materials:
-
MRC-5 cells cultured on coverslips or in culture dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citrate-buffered saline at pH 6.0)
Protocol:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in some cells. Protect from light.
-
Observe the cells under a microscope. Senescent cells will appear blue.
Signaling Pathways and Workflows
Troubleshooting Workflow for Slow MRC-5 Growth
Caption: A logical workflow for troubleshooting slow MRC-5 cell growth.
Fibroblast Growth Factor (FGF) Signaling Pathway
Caption: Simplified FGF signaling pathway leading to cell proliferation.
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
Caption: Overview of the canonical TGF-β/SMAD signaling pathway.
References
Technical Support Center: Managing Mycoplasma Contamination in MRC-5 Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for dealing with Mycoplasma contamination in MRC-5 cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and why is it a significant problem in MRC-5 cell cultures?
Mycoplasma are the smallest and simplest self-replicating bacteria and are a common and serious contaminant in cell cultures.[1][2] Unlike other bacteria, they lack a cell wall, which makes them resistant to many common antibiotics like penicillin.[3] Contamination in cell lines such as MRC-5 can go unnoticed as it often does not cause the turbidity or obvious cell death associated with other microbial contaminants. The presence of Mycoplasma can significantly alter cellular characteristics, including metabolism, proliferation, morphology, and gene expression, leading to unreliable and irreproducible experimental results.[4]
Q2: What are the primary sources of Mycoplasma contamination?
The most common sources of Mycoplasma contamination in a laboratory setting include:
-
Cross-contamination from infected cell cultures: This is a major route of transmission within a lab.[1] Aerosols generated during handling of a contaminated culture can easily spread to other cell lines.[1]
-
Laboratory personnel: Operators can be a source, as species like M. orale are found in the human oral cavity. Talking, sneezing, or improper aseptic technique can introduce Mycoplasma into cultures.[3]
-
Contaminated reagents and media: Sera and other animal-derived reagents can be a primary source of contamination.[1] It is crucial to use certified Mycoplasma-free materials.[5]
-
Laboratory equipment: Contaminated incubators, biosafety cabinet surfaces, and pipettes can also be sources of contamination.
Q3: Are there any visible signs of Mycoplasma contamination in MRC-5 cultures?
While Mycoplasma contamination is notoriously difficult to detect visually, some subtle signs may be present, including:
-
A slight decrease in the rate of cell proliferation.
-
Changes in cell morphology, such as cells appearing more granular.
-
Increased agglutination in suspension cultures.
-
A yellowish tint in the culture medium without a significant drop in pH.
However, relying on visual inspection is not sufficient, and specific detection assays are necessary for confirmation.
Q4: How can I definitively detect Mycoplasma contamination in my MRC-5 cells?
Several methods are available for the detection of Mycoplasma, and it is often recommended to use at least two different methods to confirm a result.[1] The most common detection methods are:
-
PCR (Polymerase Chain Reaction): This is a highly sensitive and rapid method that detects Mycoplasma DNA. Kits are commercially available that contain primers for the highly conserved 16S rRNA gene of various Mycoplasma species.[6]
-
DNA Staining (DAPI or Hoechst): This method uses fluorescent dyes that bind to DNA. When viewed under a fluorescence microscope, Mycoplasma contamination appears as small, fluorescing particles on the cell surface or in the surrounding area, distinct from the cell nuclei.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects Mycoplasma antigens and is suitable for screening a large number of samples.
-
Direct Culture: This involves plating a sample of the cell culture supernatant onto specific agar plates and incubating it. The growth of characteristic "fried-egg" colonies indicates the presence of Mycoplasma. This method can be slow and may not detect certain non-cultivable strains.[3]
Q5: I've detected Mycoplasma in my MRC-5 cells. What is the immediate course of action?
If you detect Mycoplasma contamination, you should:
-
Isolate: Immediately quarantine the contaminated flask(s) and any media or reagents used with them. Inform other lab members to prevent further spread.
-
Discard (Recommended): The safest and most recommended course of action is to discard the contaminated cell line and any potentially cross-contaminated cultures.[1] Also, dispose of any open media and reagents that were used with the contaminated cells.
-
Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator, and any other equipment that may have come into contact with the contaminated culture.[5]
-
Treat (If Necessary): If the cell line is irreplaceable, elimination protocols can be attempted. However, this should be a last resort.
Q6: Is it possible to eliminate Mycoplasma from my MRC-5 culture? If so, how?
Elimination is possible but can be challenging. The most common method is treatment with specific anti-Mycoplasma antibiotics. Since Mycoplasma lack a cell wall, antibiotics that target cell wall synthesis (e.g., penicillin, streptomycin) are ineffective.[3]
Effective antibiotics typically target protein synthesis or DNA replication.[7] Common treatment regimens include:
-
Quinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase.
-
Tetracyclines (e.g., Minocycline): Inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Macrolides (e.g., Tiamulin, Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.[7]
-
Commercial Formulations: Products like Plasmocin™, BM-Cyclin, and Mycoplasma Removal Agent (MRA) are available and have high success rates.[2][8]
Treatment usually involves incubating the cells with the antibiotic for a specific period (e.g., 1-2 weeks), followed by a period of culture without the antibiotic to allow any remaining Mycoplasma to regrow.[9] It is crucial to re-test the cells multiple times after treatment to confirm successful elimination.[5]
Q7: What are the best laboratory practices to prevent Mycoplasma contamination?
A multi-faceted approach is the most effective way to prevent contamination:
-
Strict Aseptic Technique: Always use proper aseptic techniques when working with cell cultures.[3] This includes minimizing the time cultures are outside of the incubator and avoiding splashes or aerosols.
-
Quarantine New Cell Lines: Any new cell line brought into the lab should be quarantined and tested for Mycoplasma before being introduced into the general cell stock.[1][5]
-
Use Certified Reagents: Only use media, sera, and other reagents that have been tested and certified as Mycoplasma-free.[5]
-
Regular Cleaning: Routinely clean and disinfect incubators, water baths, and biosafety cabinets.
-
Dedicated Equipment: If possible, use dedicated media and reagents for each cell line to minimize cross-contamination.
-
Wear PPE: Always wear a clean lab coat and gloves.
-
Limit Antibiotic Use: Avoid the routine use of antibiotics in cell culture, as this can mask underlying low-level bacterial and Mycoplasma contamination.
Q8: How frequently should I test my MRC-5 cell cultures for Mycoplasma?
Routine testing is a critical component of preventing widespread contamination. The recommended testing frequency depends on the lab's workflow, but a general guideline is to test every 2 weeks to 3 months.[3] It is also advisable to test cells:
-
Before freezing a new bank of cells.
-
When a new cell line is received.
-
If any changes in cell growth or morphology are observed.
-
Before publishing or performing critical experiments.
Troubleshooting Guides
Table 1: Comparison of Mycoplasma Detection Methods
| Method | Principle | Sensitivity | Specificity | Time to Result | Advantages | Disadvantages |
| PCR | Amplification of Mycoplasma DNA | Very High | High | < 1 day | Fast, highly sensitive, detects non-cultivable species. | Can detect DNA from non-viable Mycoplasma.[1] |
| DNA Staining | Fluorescent dye binds to DNA | High | Moderate | < 1 hour | Rapid, simple, inexpensive. | Can be subjective, requires a fluorescence microscope. |
| ELISA | Antibody-based detection of antigens | High | High | 2-3 hours | Good for screening many samples, quantitative potential. | May not detect all species, less sensitive than PCR. |
| Direct Culture | Growth on selective agar | High | Very High | 3-4 weeks | Gold standard, detects only viable organisms. | Very slow, some species are non-cultivable.[3] |
Table 2: Common Anti-Mycoplasma Antibiotic Treatments
| Antibiotic/Product | Mechanism of Action | Typical Concentration | Typical Duration | Success Rate | Notes |
| Plasmocin™ | Targets protein synthesis and DNA replication | 25 µg/mL | 2 weeks | High (>95%) | Effective against a broad range of Mycoplasma species.[8] |
| BM-Cyclin | Alternating Tiamulin (macrolide) and Minocycline (tetracycline) | 10 µg/mL (Tiamulin), 5 µg/mL (Minocycline) | 3 weeks (3 days of each, alternating) | 66-86%[2] | Alternating antibiotics helps prevent resistance. |
| Ciprofloxacin | Inhibits DNA gyrase | 10 µg/mL | 1-2 weeks | 20-71%[2] | A member of the fluoroquinolone class. |
| Mycoplasma Removal Agent (MRA) | Proprietary; likely targets DNA replication | 0.5 µg/mL | 1 week | 31-86%[2] | Reportedly has low cytotoxicity. |
Detailed Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your PCR kit.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (containing primers, Taq polymerase, dNTPs, positive control)
-
Sterile, nuclease-free microcentrifuge tubes
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 48-72 hours. Centrifuge at 200 x g for 5 minutes to pellet cells, then transfer the supernatant to a new tube.
-
DNA Extraction (or Direct Use): Some kits allow direct use of the supernatant. For others, a heat-lysis step is required. Transfer 100 µL of supernatant to a sterile PCR tube and heat at 95°C for 5-10 minutes.[6] Centrifuge at high speed (e.g., 14,000 x g) for 2 minutes.[10] The supernatant contains the template DNA.
-
PCR Reaction Setup: In a sterile PCR tube on ice, prepare the reaction mix according to the kit's instructions. Typically, this involves adding the master mix, primers, and 1-2 µL of your prepared sample DNA. Also, prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of sample DNA).
-
Thermal Cycling: Place the tubes in the thermal cycler and run the program specified by the kit manufacturer. A typical program involves an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected size (specified in the kit manual) in the sample lane indicates Mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 2: Mycoplasma Detection by DAPI Staining
Materials:
-
MRC-5 cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for DAPI
Procedure:
-
Cell Culture: Seed MRC-5 cells onto sterile coverslips in a petri dish or multi-well plate and culture until they are ~50% confluent.
-
Washing: Gently wash the coverslips twice with sterile PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with methanol for 10 minutes at room temperature or with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash the coverslips twice with PBS.
-
Staining: Add the DAPI staining solution to cover the cells and incubate for 5-10 minutes at room temperature in the dark.
-
Final Wash: Wash the coverslips 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a glass slide using a drop of mounting medium, with the cell-side down.
-
Visualization: Observe the slide under a fluorescence microscope at high magnification (400x or 1000x). Uninfected cells will show only brightly stained nuclei. Mycoplasma-infected cells will show the cell nuclei plus small, distinct fluorescent particles (extranuclear foci) scattered in the cytoplasm or on the cell membrane.
Protocol 3: Mycoplasma Elimination using an Antibiotic Regimen
This protocol is a general guide for using a product like Plasmocin™. Always follow the manufacturer's specific instructions.
Materials:
-
Contaminated MRC-5 cell culture
-
Anti-Mycoplasma agent (e.g., Plasmocin™)
-
Fresh culture medium and flasks
Procedure:
-
Initiate Treatment: Thaw a vial of the contaminated MRC-5 cells and culture them under normal conditions. Once the cells are attached and growing, replace the medium with fresh medium containing the recommended concentration of the anti-Mycoplasma agent (e.g., 25 µg/mL Plasmocin™).
-
Incubation and Passaging: Culture the cells in the presence of the antibiotic for the recommended duration, typically 2 weeks. Passage the cells as needed, always using fresh medium containing the antibiotic.
-
Recovery Phase: After the 2-week treatment, culture the cells for an additional 1-2 weeks in medium without any antibiotics. This allows any residual, non-eradicated Mycoplasma to regrow to a detectable level.
-
Validation of Elimination: After the recovery phase, test the cell culture for the presence of Mycoplasma using at least two different, sensitive detection methods (e.g., PCR and DAPI staining).
-
Confirmation: If the tests are negative, the culture can be considered "cured." It is highly recommended to repeat the test after another 2-4 weeks of culture to ensure complete eradication.
-
Cryopreservation: Once confirmed clean, expand the cell line and freeze a new master and working cell bank immediately.[11]
Visual Workflows and Diagrams
Caption: Workflow for detecting Mycoplasma contamination in MRC-5 cell cultures.
Caption: Decision and workflow diagram for Mycoplasma elimination.
Caption: Key pillars for the prevention of Mycoplasma contamination.
References
- 1. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mpbio.com [mpbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. atlantisbioscience.com [atlantisbioscience.com]
Technical Support Center: Optimizing Seeding Density for MRC-5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize seeding density for their MRC-5 cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for routine maintenance of MRC-5 cells?
A general guideline for seeding MRC-5 cells for routine subculturing is between 7,000 to 15,000 cells/cm². A commonly recommended optimal seeding density is 1 x 10⁴ cells/cm².[1][2] Adhering to a consistent seeding density is crucial as the correlation between passage number and population doublings can vary significantly depending on this factor.[3]
Q2: How does seeding density affect MRC-5 cell growth and health?
Seeding density is a critical parameter that influences MRC-5 cell proliferation and overall health.
-
Low Seeding Density: Can lead to a longer lag phase and slower initial growth. However, some studies have shown that a lower initial seeding density (e.g., 1x10⁴ cells/cm²) can ultimately lead to improved cell expansion.[4][5]
-
High Seeding Density: May result in rapid confluence, leading to contact inhibition, premature senescence, and nutrient depletion, which can negatively impact experimental outcomes.
-
Optimal Seeding Density: Promotes healthy logarithmic growth, allowing cells to reach the desired confluence for your experiment in a timely and healthy state.
Q3: What are the signs of suboptimal seeding density?
-
Too Low:
-
Sparse, isolated colonies of cells.
-
Slow to reach confluence.
-
Increased susceptibility to stress and cell death.
-
-
Too High:
-
Rapid progression to a very dense, overgrown monolayer.
-
Changes in cell morphology (e.g., cells becoming smaller and more rounded).
-
Yellowing of the culture medium soon after feeding, indicating rapid metabolic activity and nutrient depletion.
-
Increased cell detachment and floating cells.
-
Q4: How does seeding density impact specific applications like viral assays or transfections?
The optimal seeding density can vary significantly depending on the downstream application:
-
Viral Plaque Assays: A confluent monolayer is essential. For assays with Human Coronavirus 229E (HCoV-229E), MRC-5 cells are seeded to be 100% confluent at the time of infection.[6] For other viral titrations, a density of approximately 1 x 10⁴ cells/well may be used in a 96-well plate format.[6]
-
Transfection Experiments: The optimal confluence at the time of transfection is critical for efficiency. For DNA transfection, a confluence of 70-90% is recommended, while for siRNA transfection, a lower confluence of around 50% is often optimal.[7] Seeding density should be adjusted to achieve this target confluence on the day of the experiment.
-
Vaccine Production: For large-scale production of vaccines, such as a smallpox vaccine, optimizing seeding density is crucial for maximizing cell expansion and virus production. A study found that a lower seeding density of 1x10⁴ cells/cm² significantly improved cell expansion for this purpose.[4][5]
Q5: Do I need to adjust seeding density after thawing cryopreserved MRC-5 cells?
Yes, it is advisable to use a slightly higher seeding density when recovering cells from cryopreservation to account for potential loss of viability during the thawing process. ATCC recommends referring to the Certificate of Analysis for the number of cells supplied in the vial to determine the appropriate seeding density. A gentle centrifugation step to remove the cryoprotectant is also recommended.
Troubleshooting Guide
Problem 1: Slow Cell Growth and Failure to Reach Confluence
-
Possible Cause: Seeding density is too low.
-
Solution: Increase the seeding density in your next passage. Perform a cell count before seeding to ensure accuracy.
-
-
Possible Cause: Cells are approaching senescence. MRC-5 cells have a finite lifespan of approximately 42 to 46 population doublings.[1]
-
Solution: Ensure you are using low-passage number cells. If your cells are at a high passage number (e.g., above 18-20), they may be entering senescence.[3] It is recommended to thaw a new, low-passage vial of cells.
-
-
Possible Cause: Suboptimal culture conditions.
Problem 2: Cells Become Over-Confluent Too Quickly
-
Possible Cause: Seeding density is too high.
-
Solution: Reduce the number of cells seeded in the next passage. Use a hemocytometer or an automated cell counter for accurate cell counts.
-
-
Possible Cause: Inconsistent splitting ratio.
-
Solution: Instead of relying solely on split ratios, perform a cell count at each passage to ensure a consistent seeding density.
-
Problem 3: Inconsistent Results Between Experiments
-
Possible Cause: Variation in seeding density.
-
Solution: Implement a standardized protocol for cell counting and seeding for all experiments.
-
-
Possible Cause: Using cells at different confluencies for experiments.
-
Solution: Determine the optimal cell confluency for your specific assay (e.g., 80% for a proliferation assay, 90-100% for a viral infection study) and consistently start your experiments when the cells reach this confluency.
-
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Routine Cell Culture
This protocol helps establish the ideal seeding density for consistent growth and passaging of MRC-5 cells.
Materials:
-
MRC-5 cells (low passage number)
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Inverted microscope
Methodology:
-
Cell Detachment and Counting:
-
Aspirate the medium from a sub-confluent T-75 flask of MRC-5 cells.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 3-5 mL of pre-warmed Trypsin-EDTA and incubate at 37°C until cells detach (typically 3-5 minutes).
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of complete growth medium (e.g., 5 mL).
-
Perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration.
-
-
Seeding:
-
Label a 6-well plate with the different seeding densities to be tested (e.g., 5,000 cells/cm², 10,000 cells/cm², 15,000 cells/cm², 20,000 cells/cm²).
-
Calculate the volume of cell suspension required for each density and add it to the corresponding wells.
-
Add fresh complete growth medium to each well to a final volume of 2 mL.
-
-
Monitoring and Data Collection:
-
Incubate the plate at 37°C and 5% CO₂.
-
Observe the cells daily under an inverted microscope and record the estimated confluency.
-
On days 1, 3, 5, and 7, trypsinize and count the cells from one well of each seeding density to generate a growth curve.
-
-
Analysis:
-
Plot the cell number versus time for each seeding density.
-
The optimal seeding density will be the one that results in a healthy logarithmic growth phase and reaches approximately 80-90% confluency within your desired subculture timeframe (e.g., 5-7 days).
-
Data Presentation
Table 1: Recommended Seeding Densities for Various MRC-5 Applications
| Application | Recommended Seeding Density (cells/cm²) | Target Confluency | Reference |
| Routine Maintenance | 7,000 - 15,000 | 80-90% for subculture | [2][8] |
| Vaccine Production | 10,000 | >90% for infection | [4][5] |
| DNA Transfection | Varies (seed to be 70-90% confluent) | 70-90% | [7] |
| siRNA Transfection | Varies (seed to be 50% confluent) | 50% | [7] |
| Viral Plaque Assay | Seed to achieve 100% confluence | 100% | [6] |
Table 2: Example Growth Data for Seeding Density Optimization
| Seeding Density (cells/cm²) | Day 1 (cells/cm²) | Day 3 (cells/cm²) | Day 5 (cells/cm²) | Day 7 (cells/cm²) | Time to 80% Confluency (approx.) |
| 5,000 | 5,500 | 15,000 | 40,000 | 90,000 | ~6 days |
| 10,000 | 11,000 | 30,000 | 85,000 | >100,000 (confluent) | ~5 days |
| 15,000 | 16,000 | 45,000 | >100,000 (confluent) | Over-confluent | ~4 days |
| 20,000 | 21,000 | 60,000 | Over-confluent | Over-confluent | ~3 days |
Note: This is example data. Actual results may vary based on cell health, passage number, and specific laboratory conditions.
Visualizations
Caption: Workflow for determining the optimal seeding density for MRC-5 cells.
Caption: Troubleshooting logic for common MRC-5 seeding density issues.
References
- 1. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ezbiosystems.com [ezbiosystems.com]
- 8. fishersci.de [fishersci.de]
reducing cellular stress during MRC-5 passaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate cellular stress during the passaging of MRC-5 cells.
Frequently Asked Questions (FAQs)
Q1: My MRC-5 cells are growing very slowly after passaging. What could be the cause?
A1: Slow growth in MRC-5 cells post-passaging can be attributed to several factors. A primary cause is the onset of replicative senescence, as MRC-5 cells have a finite lifespan of approximately 42-46 population doublings.[1] If your cells are at a high passage number (typically above P20 for experimental use), they may naturally exhibit slower proliferation and changes in morphology.[2] Other potential causes include suboptimal culture conditions, such as incorrect media formulation, infrequent media changes leading to nutrient depletion, or overly aggressive trypsinization damaging the cells.[3] It is also crucial to seed the cells at an appropriate density, as MRC-5 cells are density-dependent.[2][4]
Q2: After trypsinization, my MRC-5 cells are forming clumps. How can I prevent this?
A2: Cell clumping after passaging is often due to the release of DNA from lysed cells, which is sticky and causes aggregation.[5][6] This can be exacerbated by over-trypsinization, where the enzyme damages cell membranes.[3][6] To prevent clumping, ensure trypsinization is not overly aggressive; incubate for the minimum time required for detachment (usually 2-3 minutes).[7] Avoid tapping or hitting the flask vigorously.[7] When resuspending the cell pellet, do so gently in a small volume of media before adding the final volume.[8] If clumping persists, you can consider using a cell strainer or treating the cell suspension with DNase I to break down the extracellular DNA.[5][8]
Q3: What are the typical signs of senescence in MRC-5 cultures?
A3: Senescent MRC-5 cells exhibit distinct morphological and functional changes. Morphologically, they become enlarged, flattened, and may appear multinucleated with an increase in vacuoles.[9] Proliferation slows down significantly, and the culture may fail to reach confluency.[3] A common biomarker for senescent cells is the positive staining for senescence-associated β-galactosidase (SA-β-gal).[9][10] Additionally, there is an activation of tumor suppressor pathways involving p16ink4a/pRB and p53/p21WAF1/CIP1, which leads to cell cycle arrest.[9]
Q4: How can I minimize stress during the thawing of cryopreserved MRC-5 cells?
A4: To minimize stress during thawing, it is crucial to thaw the cryovial rapidly in a 37°C water bath until only a small amount of ice remains.[1] Decontaminate the vial before opening it in a sterile environment. To reduce osmotic shock and the toxic effects of the cryoprotectant (like DMSO), transfer the cell suspension into a larger volume of pre-warmed growth medium and centrifuge to pellet the cells.[1] Resuspend the cell pellet in fresh, pre-warmed medium before seeding into a new culture vessel.
Q5: Is it possible to adapt MRC-5 cells to serum-free or reduced-serum media to decrease stress?
A5: Yes, adapting MRC-5 cells to serum-free or reduced-serum media is a strategy to reduce the stress and variability associated with fetal bovine serum (FBS). However, due to the finite lifespan of MRC-5 cells, there is a limited window for this adaptation.[10] The process typically involves a gradual reduction of the serum concentration in the culture medium.[11] Several commercially available serum-free or reduced-serum media formulations have been developed to support the growth of MRC-5 cells with performance comparable to serum-containing medium.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Viability Post-Passage | Over-trypsinization | Reduce trypsin incubation time. Use a lower concentration of trypsin or a gentler dissociation reagent like Accutase.[1] |
| Mechanical stress from pipetting | Pipette gently when resuspending and transferring cells. Avoid creating bubbles. | |
| Suboptimal media conditions | Ensure the medium is at the correct pH and temperature. Use fresh, pre-warmed media for resuspension. | |
| Altered Cell Morphology (e.g., rounded, smaller) | Stress from passaging | Cells can appear "in shock" immediately after passaging. Allow them 24-48 hours to adhere and spread out.[12] |
| High passage number/senescence | Observe for other signs of senescence. If confirmed, use a lower passage number stock of cells.[1][12] | |
| Contamination (e.g., mycoplasma) | Perform a mycoplasma test. If positive, discard the culture and start with a fresh, uncontaminated stock. | |
| Failure to Reach Confluency | Low seeding density | The optimal seeding density for MRC-5 cells is around 1 x 10^4 cells/cm².[1][13] Ensure you are seeding at an appropriate density. |
| Nutrient-depleted medium | Change the medium every 2-3 days, especially for rapidly growing cultures. | |
| Onset of senescence | If cells are at a high passage number, they may have reached their Hayflick limit.[3] | |
| Detachment of Cells in Sheets | Over-confluency | Passage the cells before they become 100% confluent (ideally at 80-90% confluency) to prevent the formation of dense sheets that can detach.[6] |
| Enzymatic digestion issues | Ensure even distribution of the dissociation reagent across the cell monolayer. |
Experimental Protocols
Standard MRC-5 Passaging Protocol
-
Preparation: Pre-warm growth medium (e.g., MEM with 10% FBS), PBS (calcium and magnesium-free), and Trypsin-EDTA to 37°C.
-
Aspiration: Once the MRC-5 culture reaches 80-90% confluency, aspirate the spent culture medium from the flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Dissociation: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask). Incubate at 37°C for 2-3 minutes, or until the cells begin to detach when the flask is gently tapped.
-
Neutralization: Add a volume of complete growth medium at least three times that of the trypsin solution to inactivate the enzyme.
-
Cell Collection: Gently pipette the cell suspension up and down to break up any remaining cell clumps and create a single-cell suspension. Transfer the suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 3-5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a small volume of fresh, pre-warmed growth medium.
-
Seeding: Determine the cell concentration and seed new culture flasks at the recommended density (e.g., 1 x 10^4 cells/cm²).[1][13]
-
Incubation: Place the newly seeded flasks in a humidified incubator at 37°C with 5% CO2.
Protocol for SA-β-galactosidase Staining for Senescence
-
Cell Seeding: Seed MRC-5 cells in a multi-well plate and culture until they reach the desired confluency for testing.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with a 3.7% formaldehyde solution in PBS for 3-5 minutes at room temperature.[9]
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare the staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate-buffered saline solution at pH 6.0.
-
Incubation: Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-galactosidase activity. Senescent cells will appear blue.[9][10]
Visualizations
References
- 1. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 2. Paeonol attenuates aging MRC-5 cells and inhibits epithelial-mesenchymal transition of premalignant HaCaT cells induced by aging MRC-5 cell-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chunks of cells after trypsinization - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. HOW DO YOU STOP CELLS FROM CLUMPING TOGETHER - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
issues with MRC-5 cell attachment and spreading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the culture of MRC-5 cells, with a specific focus on cell attachment and spreading.
Troubleshooting Guide: Poor MRC-5 Cell Attachment and Spreading
This guide addresses the most common causes of poor MRC-5 cell attachment and spreading and provides step-by-step solutions.
Problem: Cells are not attaching to the culture surface after seeding.
Possible Causes and Solutions:
-
Suboptimal Culture Vessel Surface: Standard tissue culture-treated plastic may not be sufficient for robust MRC-5 attachment, especially in low-serum or serum-free conditions.
-
Solution: Coat culture vessels with an extracellular matrix (ECM) protein such as collagen or a basement membrane extract like Matrigel. This provides a more suitable substrate for cell adhesion.
-
-
Improper Thawing Technique: MRC-5 cells can be sensitive to the cryopreservation and thawing process.
-
Incorrect Seeding Density: A seeding density that is too low can inhibit cell attachment and growth.
-
Environmental Stress: Fluctuations in incubator temperature and CO2 levels can negatively impact cell health and attachment.
-
Solution: Ensure your incubator is properly calibrated and maintained at 37°C with 5% CO2.[1]
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit cell attachment.
-
Solution: Regularly check your cultures for signs of contamination. If contamination is suspected, discard the culture and use a fresh vial of cells.
-
Problem: Cells attach but fail to spread out, appearing rounded or clumped.
Possible Causes and Solutions:
-
Over-trypsinization: Excessive exposure to trypsin during subculturing can damage cell surface proteins required for attachment and spreading.
-
Solution: Monitor cells closely during trypsinization and neutralize the trypsin with complete growth medium as soon as the cells detach. Gently pipette to create a single-cell suspension.
-
-
Low Serum Concentration: Serum contains growth factors and attachment factors that promote cell spreading.
-
Cell Senescence: MRC-5 cells have a finite lifespan and will stop dividing and spreading as they approach senescence (typically after 42-46 population doublings).
-
Solution: Use low-passage number cells for your experiments. Maintain accurate records of passage numbers and population doublings.[2]
-
-
Inadequate Nutrients: Depleted nutrients in the culture medium can lead to poor cell health and morphology.
-
Solution: Change the culture medium every 2-3 days, or more frequently if the cell density is high.
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for MRC-5 cells?
A1: The optimal seeding density for routine culture of MRC-5 cells is 1 x 10^4 cells/cm².[1][3] However, for recovery from cryopreservation, a slightly higher density may be beneficial.
Q2: What is the composition of the recommended growth medium for MRC-5 cells?
A2: The recommended growth medium for MRC-5 cells is Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2.2 g/L NaHCO3, 2 mM L-glutamine, and Earle's Balanced Salt Solution (EBSS).[1] Some protocols may also recommend DMEM with high glucose.[6][7]
Q3: How can I improve MRC-5 cell attachment in serum-free or low-serum conditions?
A3: In serum-free or low-serum conditions, coating the culture surface with an extracellular matrix (ECM) is crucial for good cell attachment. Commonly used coatings include collagen Type I and Matrigel.
Q4: My MRC-5 cells are growing slowly and look elongated and granular. What could be the cause?
A4: This morphology is often indicative of cellular senescence. MRC-5 cells have a finite lifespan of approximately 42-46 population doublings.[2] It is recommended to use cells at a lower passage number for your experiments.
Q5: How long should I expose MRC-5 cells to trypsin during subculturing?
A5: The duration of trypsin exposure should be minimized. Observe the cells under a microscope and as soon as they have detached (typically within 2-5 minutes), neutralize the trypsin with medium containing FBS.[8] Over-trypsinization can damage the cells and hinder their ability to re-attach.
Quantitative Data Summary
Table 1: Recommended Seeding Densities for MRC-5 Cells
| Application | Recommended Seeding Density (cells/cm²) | Reference(s) |
| Routine Subculture | 1 x 10⁴ | [1][3] |
| Initial Seeding from Thaw | 1.5 x 10⁴ | [6][7] |
| Optimized for Expansion | 1 x 10⁴ | [3] |
Table 2: Effect of Serum Concentration on MRC-5 Cell Expansion
| Serum Concentration (%) | Observation | Reference(s) |
| 10% | Standard concentration for routine culture. | [1] |
| 15% | Can improve growth and recovery. | [5] |
| 20% | Significantly improved cell expansion in one study. | [3] |
Detailed Experimental Protocols
Protocol 1: Coating Culture Vessels with Collagen Type I
-
Prepare a stock solution of Rat Tail Collagen Type I at approximately 3 mg/mL in 0.01 N HCl or acetic acid.
-
Dilute the collagen stock solution to a final concentration of 50 µg/mL in sterile, phosphate-buffered saline (PBS) without calcium and magnesium.
-
Add a sufficient volume of the diluted collagen solution to completely cover the growth surface of the culture vessel (e.g., 2 mL for a 6-well plate well).
-
Incubate the vessel at 37°C for 1-2 hours.
-
Aspirate the collagen solution and allow the surface to air dry completely in a sterile environment (e.g., a laminar flow hood).
-
Rinse the coated surface twice with sterile PBS or culture medium before seeding the cells.
Protocol 2: Coating Culture Vessels with Matrigel®
-
Thaw the Matrigel® aliquot on ice overnight in a 4°C refrigerator to prevent premature gelling.
-
All solutions and pipette tips should be pre-chilled on ice.
-
Dilute the Matrigel® with cold, serum-free culture medium (e.g., DMEM/F12) to the desired concentration (typically a 1:30 to 1:100 dilution). The optimal dilution should be determined empirically for your specific application.[9]
-
Quickly add the diluted, cold Matrigel® solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for at least 1 hour to allow for polymerization.[7]
-
Aspirate the excess Matrigel® solution just before seeding the cells. Do not allow the coated surface to dry out.
Signaling Pathway and Experimental Workflow Diagrams
miR-326/PDCD4/NF-κB Signaling Pathway
Experimental Workflow for Assessing Cell Attachment and Spreading
References
- 1. reprocell.com [reprocell.com]
- 2. salk.edu [salk.edu]
- 3. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. selectscience.net [selectscience.net]
- 6. content.protocols.io [content.protocols.io]
- 7. Matrigel coating cell culture plates [protocols.io]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Impact of Serum Variability on MRC-5 Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to serum variability in MRC-5 cell culture.
Troubleshooting Guide
This guide provides solutions to common problems encountered during MRC-5 cell culture that may be related to serum variability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced Growth Rate / Increased Doubling Time | 1. New Serum Lot is Less Potent: The concentration of essential growth factors may be lower in the new batch of Fetal Bovine Serum (FBS). 2. Sub-optimal Serum Concentration: The standard 10% FBS may not be sufficient for optimal growth with this particular lot. 3. Cell Senescence: MRC-5 cells are a finite cell line and slow down at higher population doubling levels (PDL).[1][2] | 1. Test New Serum Lots: Before purchasing a large quantity, qualify the new serum lot. See the "Experimental Protocols" section for a detailed serum qualification protocol. 2. Optimize Serum Concentration: Perform a dose-response experiment to determine the optimal FBS percentage (ranging from 10% to 20%) for your new serum lot. Some studies show that increasing the serum concentration to 20% can significantly improve MRC-5 cell expansion.[3][4] 3. Gradual Adaptation: Adapt the cells to the new serum gradually. Start with a 75:25 mix of old to new serum, then move to 50:50, 25:75, and finally 100% new serum with each passage. 4. Monitor PDL: Keep accurate records of the population doubling level. MRC-5 cells are capable of 42 to 46 population doublings before the onset of senescence. |
| Changes in Cell Morphology | 1. Nutrient/Growth Factor Differences: The composition of the new serum lot may differ, affecting cell morphology. 2. Stress Response: A sudden change in the culture environment due to the new serum can induce a stress response in the cells. | 1. Visual Comparison: When qualifying a new serum lot, compare the morphology of cells grown in the new serum to those in the current, validated lot. Look for a consistent spindle-shaped, fibroblast-like morphology. 2. Gradual Adaptation: As with reduced growth rate, a gradual transition to the new serum can minimize stress-induced morphological changes. |
| Poor Cell Attachment | 1. Low Levels of Attachment Factors: The new serum lot may have a lower concentration of fibronectin and other attachment factors. 2. Over-trypsinization: Excessive trypsin treatment during passaging can damage cell surface proteins required for attachment. | 1. Serum Qualification: Test for attachment efficiency as part of your serum qualification protocol. 2. Optimize Trypsinization: Use the lowest effective concentration of trypsin for the shortest possible time to detach the cells. Ensure the trypsin is neutralized with serum-containing medium. |
| Increased Cell Debris / Floating Cells | 1. Cytotoxicity of the Serum: The new serum lot may contain toxic substances or have high levels of endotoxins. 2. Sub-optimal Thawing/Handling of Serum: Repeated freeze-thaw cycles can degrade serum quality and lead to the formation of precipitates that can be detrimental to cells. | 1. Serum Quality Control: Ensure the supplier provides a certificate of analysis for each serum lot, detailing endotoxin levels and other quality control parameters. 2. Proper Serum Handling: Thaw serum slowly at 2-8°C and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. |
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability between different lots of Fetal Bovine Serum (FBS)?
A1: Fetal Bovine Serum is a biological product, and its composition can vary significantly from one lot to another. This variability is influenced by factors such as the geographical origin, age, and diet of the donor animals. These differences can lead to variations in the levels of growth factors, hormones, vitamins, and other essential components, which in turn can affect the growth and behavior of cultured cells like MRC-5.
Q2: What is the recommended serum concentration for MRC-5 cells?
A2: The most commonly used concentration is 10% FBS in a suitable basal medium like Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).[5] However, for applications requiring rapid cell expansion, such as vaccine production, increasing the serum concentration to 15% or even 20% has been shown to improve cell growth.[3][6] It is recommended to empirically determine the optimal serum concentration for each new lot of FBS.
Q3: How can I minimize the impact of serum variability on my long-term experiments?
A3: The best practice is to purchase a large single lot of FBS that has been pre-screened and validated for your specific MRC-5 cell culture application. This ensures consistency throughout the duration of your experiments. Before purchasing, it is crucial to test a sample of the new lot to confirm that it supports optimal MRC-5 growth and morphology.
Q4: What are the key parameters to assess when qualifying a new lot of FBS for MRC-5 cells?
A4: The key parameters to evaluate are:
-
Growth Promotion: Compare the population doubling time of MRC-5 cells grown in the new serum lot with a previously validated control lot.
-
Plating Efficiency: Assess the ability of the cells to attach and form colonies after seeding at a low density.
-
Morphology: Visually inspect the cells for any changes in their characteristic fibroblast-like shape.
-
Absence of Toxicity: Ensure the serum does not induce cytotoxicity, as indicated by an increase in floating or dead cells.
Q5: What is the typical population doubling time for MRC-5 cells?
A5: The population doubling time for MRC-5 cells can vary depending on the culture conditions, including the serum lot and the age of the cell line. Generally, it ranges from 34 to 70 hours.[7][8] Slower growth rates can be an indication of sub-optimal serum quality or that the cells are approaching senescence.[1][2]
Quantitative Data
The following table provides an example of how to present quantitative data from a serum qualification experiment. The values are illustrative and will vary depending on the specific lots of serum being tested.
| Serum Lot | Population Doubling Time (hours) | Plating Efficiency (%) | Cell Viability (%) | Morphology |
| Control Lot (Validated) | 48 ± 2.5 | 85 ± 5 | 98 ± 1 | Normal, spindle-shaped |
| New Lot A | 47 ± 3.1 | 82 ± 6 | 97 ± 2 | Normal, spindle-shaped |
| New Lot B | 65 ± 4.2 | 60 ± 8 | 90 ± 4 | Irregular, flattened |
| New Lot C | 50 ± 2.8 | 80 ± 5 | 96 ± 2 | Normal, spindle-shaped |
In this example, New Lot A and New Lot C would be considered acceptable replacements for the control lot, while New Lot B would be rejected due to its negative impact on MRC-5 growth and morphology.
Experimental Protocols
Protocol for Qualification of a New Fetal Bovine Serum (FBS) Lot for MRC-5 Cell Culture
1. Objective: To assess the ability of a new lot of FBS to support the healthy growth and proliferation of MRC-5 cells compared to a previously validated (control) lot.
2. Materials:
-
MRC-5 cells (low passage number)
-
Control (validated) lot of FBS
-
New (test) lot(s) of FBS
-
Basal medium (e.g., EMEM or DMEM)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Culture vessels (e.g., T-25 flasks, 6-well plates)
-
Incubator (37°C, 5% CO₂)
3. Methodology:
a. Growth Promotion Assay:
-
Thaw and expand a vial of low-passage MRC-5 cells using the control FBS lot.
-
Once the cells reach 80-90% confluency, harvest them by trypsinization.
-
Seed the cells into T-25 flasks at a density of 5 x 10⁴ cells/cm² in media containing the control FBS and each of the test FBS lots. Prepare triplicate flasks for each condition.
-
Incubate the flasks at 37°C with 5% CO₂.
-
After 4-5 days (or when the control flask is approximately 80% confluent), harvest the cells from each flask and perform a cell count to determine the final cell number.
-
Calculate the population doubling level (PDL) and the population doubling time (PDT) for each serum lot.
b. Plating Efficiency Assay:
-
Harvest MRC-5 cells as described above.
-
Seed the cells into 6-well plates at a low density (e.g., 200 cells per well) in media containing the control and test FBS lots. Prepare triplicate wells for each condition.
-
Incubate the plates for 10-14 days without disturbing them.
-
After the incubation period, wash the plates with PBS, fix the cells with methanol, and stain with a 0.5% crystal violet solution.
-
Count the number of colonies (a colony is defined as a cluster of >50 cells).
-
Calculate the plating efficiency as: (Number of colonies formed / Number of cells seeded) x 100%.
c. Morphological Evaluation:
-
Throughout the growth promotion assay, visually inspect the cells daily using an inverted microscope.
-
Document any changes in cell morphology, such as loss of the typical spindle shape, increased size, or the appearance of vacuoles.
4. Acceptance Criteria: A new lot of FBS is considered acceptable if:
-
The population doubling time is within ±10% of the control lot.
-
The plating efficiency is ≥80% of the control lot.
-
The cells exhibit a normal, healthy morphology with no signs of cytotoxicity.
Visualizations
Serum-Mediated Signaling Pathways in MRC-5 Cells
Growth factors present in the serum, such as Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF), bind to their respective receptor tyrosine kinases (RTKs) on the surface of MRC-5 cells. This binding triggers the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival, proliferation, and growth.[9][10][11][12]
Caption: Serum-induced signaling in MRC-5 cells.
Experimental Workflow for Serum Lot Qualification
This diagram outlines the key steps involved in the qualification of a new batch of FBS for use in MRC-5 cell culture.
Caption: Workflow for FBS lot qualification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a MRC-5 Cell Culture Process for the Production of a Smallpox Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 6. escoaster.com [escoaster.com]
- 7. Growth of human diploid cells (strain MRC-5) in defined medium; replacement of serum by a fraction of serum ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line MRC-5 (CVCL_0440) [cellosaurus.org]
- 9. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Preventing Cell Line Cross-Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, detect, and manage cell line cross-contamination.
Frequently Asked Questions (FAQs)
Q1: What is cell line cross-contamination?
A1: Cell line cross-contamination occurs when a cell culture is unintentionally contaminated with one or more different cell lines. This can lead to inaccurate experimental results and wasted resources. The contaminants can outgrow the original cell line, leading researchers to work with the wrong cells unknowingly.[1][2]
Q2: What are the primary sources of cell line cross-contamination?
A2: The most common sources of cross-contamination include:
-
Human error: Mislabeling of flasks or cryovials is a major contributor.[3][4]
-
Shared reagents and media: Using the same bottle of media or reagents for different cell lines can easily transfer cells.[4]
-
Aerosol generation: Pipetting, vortexing, or other manipulations can create aerosols containing cells that can contaminate adjacent cultures.[5]
-
Improper aseptic technique: Not changing pipette tips between different cell lines or failing to properly clean the workspace can lead to contamination.[6]
Q3: How can I prevent cross-contamination in my lab?
A3: Implementing good cell culture practices is essential for preventing cross-contamination. Key preventative measures include:
-
Work with one cell line at a time: Handle only one cell line in the biological safety cabinet (BSC) at a time and decontaminate the workspace thoroughly between different cell lines.[4][6]
-
Use dedicated reagents: Whenever possible, use separate bottles of media, trypsin, and other reagents for each cell line.[4][6]
-
Clear and accurate labeling: Label all flasks, plates, and cryovials clearly with the cell line name, passage number, and date.[3]
-
Regularly authenticate your cell lines: Periodically verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling.[3]
-
Quarantine new cell lines: When introducing a new cell line to the lab, culture it in a separate quarantine area and test for contaminants before incorporating it into the general cell stock.[7]
Q4: How often should I authenticate my cell lines?
A4: It is recommended to authenticate your human cell lines at the following points:
-
When a new cell line is established or acquired.
-
Before freezing a new cell bank.
-
At the beginning of a new series of experiments.
-
If the culture shows any unexpected changes in morphology or growth characteristics.
-
Before publishing or submitting a grant application.
-
Many journals and funding agencies now mandate cell line authentication.[3]
Q5: What is STR profiling and why is it the gold standard for human cell line authentication?
A5: Short Tandem Repeat (STR) profiling is a method used to identify and authenticate human cell lines.[3][8] STRs are short, repetitive DNA sequences that vary in number between individuals, creating a unique genetic fingerprint for each cell line.[9][10] By amplifying and analyzing these STR loci, a profile can be generated and compared to a reference database to confirm the cell line's identity.[6][10] It is considered the gold standard because it is highly accurate, reproducible, and can detect even low levels of cross-contamination.[3][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell morphology or growth rate. | Cell line cross-contamination. | 1. Immediately quarantine the affected culture. 2. Halt all experiments using this cell line. 3. Perform cell line authentication (STR profiling). 4. If contaminated, discard the culture and start a new one from a validated, frozen stock. |
| Inconsistent experimental results. | Cross-contamination leading to a mixed population of cells. | 1. Review cell handling procedures for potential breaches in aseptic technique. 2. Authenticate all cell lines used in the experiment. 3. Ensure dedicated reagents are being used for each cell line. |
| Cloudy media with a rapid drop in pH (yellowing). | Bacterial or yeast contamination (can sometimes be confused with the effects of a fast-growing contaminating cell line). | 1. Visually inspect the culture under a microscope for bacteria or yeast. 2. If microbial contamination is confirmed, discard the culture. 3. If no microbes are visible, consider the possibility of a rapidly proliferating cross-contaminant and proceed with cell line authentication.[1][4] |
| Multiple cell morphologies observed in a single culture. | A clear sign of cross-contamination. | 1. Immediately discard the contaminated culture. 2. Review all potential sources of contamination in the lab, including shared equipment and reagents. 3. Decontaminate the incubator and biological safety cabinet. |
Data on Cell Line Misidentification and Decontamination
Table 1: Prevalence and Impact of Cell Line Misidentification
| Metric | Finding |
| Prevalence of Mycoplasma Contamination | Estimated to be between 10% and 36% of cell lines used in laboratory techniques.[7] |
| Prevalence of Cross-Contamination | A survey of 246 cell lines showed that 25% were contaminated with HeLa cells.[11] |
| Economic Impact | Misidentified or contaminated cell lines contribute to significant financial losses in research.[9] |
Table 2: Efficacy of Common Decontamination Methods Against Mycoplasma
| Decontamination Agent | Efficacy | Notes |
| 70% Ethanol | Fully efficient with complete inactivation after 5 minutes of exposure.[12][13] | A commonly used and effective surface decontaminant. |
| Alkaline Cleaner Formulations (0.8%) | Complete kill observed.[12][13] | Efficacy increases with concentration. |
| Quaternary Ammonium Compound (QAC) | Poor efficacy.[12][13] | Not recommended for mycoplasma decontamination. |
| Vaporized Hydrogen Peroxide (VHP) | Very efficient at concentrations used for room and small enclosure decontamination.[12][13] | Effective for large-scale decontamination. |
| Plasmocin™ | 78% of mycoplasma-positive cell lines were cured in a first round of treatment.[14] | An antibiotic-based treatment for contaminated cultures. |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
This protocol outlines the general steps for STR profiling. Commercial kits are widely available and their specific instructions should be followed.[10][15]
-
DNA Extraction:
-
PCR Amplification:
-
Capillary Electrophoresis:
-
Data Analysis:
-
The electropherogram data is analyzed using specialized software to determine the size of each amplified fragment, which corresponds to the number of repeats at each STR locus.[6]
-
The resulting STR profile is a series of numbers representing the alleles at each locus.
-
-
Comparison to Reference Database:
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based method. It is recommended to use a commercial mycoplasma detection kit and follow the manufacturer's instructions.[17][18]
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is over 80% confluent.[18]
-
Centrifuge the supernatant to pellet any cellular debris.[17]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 13,000 rpm) to pellet any mycoplasma.[17]
-
Discard the supernatant and wash the pellet with PBS.[17]
-
Resuspend the final pellet in DNA-free water or TE buffer.[17]
-
Heat the sample at 95-98°C for 5-10 minutes to lyse the mycoplasma and release the DNA.[17][19]
-
Centrifuge to pellet any remaining debris, and the supernatant containing the DNA is used as the PCR template.[17]
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, primers specific for mycoplasma 16S rRNA gene, and a DNA polymerase.[18][19] Many kits provide a pre-made master mix.
-
Set up individual PCR tubes for your samples, a positive control (containing mycoplasma DNA), and a negative control (containing DNA-free water instead of sample DNA).[18][19]
-
Add the prepared PCR master mix and the appropriate template DNA to each tube.[18]
-
-
PCR Amplification:
-
Gel Electrophoresis:
-
Result Interpretation:
-
Visualize the DNA bands on the gel using a UV transilluminator.
-
A band of the expected size (typically 250-300 bp) in the sample lane indicates a positive result for mycoplasma contamination.[17]
-
The positive control should show a band of the correct size, and the negative control should show no band. Some kits include an internal control band to verify the PCR reaction worked correctly.[17][18]
-
Visualizations
Caption: Workflow for human cell line authentication using STR profiling.
Caption: Decision tree for troubleshooting suspected cell line cross-contamination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dovepress.com [dovepress.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Decontamination efficacy against Mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
- 20. content.abcam.com [content.abcam.com]
Navigating MRC-5 Transfection: A Troubleshooting Guide
For researchers, scientists, and drug development professionals working with the human fetal lung fibroblast cell line, MRC-5, successful transfection is a critical step for a wide range of applications, from vaccine development to cancer research. This guide provides a comprehensive technical support center to address common issues encountered during MRC-5 transfection, offering detailed troubleshooting advice, experimental protocols, and insights into the cellular mechanisms at play.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems researchers face when transfecting MRC-5 cells, providing potential causes and actionable solutions.
Q1: Why is my transfection efficiency in MRC-5 cells consistently low?
Low transfection efficiency is a frequent hurdle. Several factors can contribute to this issue:
-
Suboptimal Cell Health and Confluency: MRC-5 cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. Over-confluent or senescent cells are less receptive to transfection.
-
Incorrect DNA-to-Reagent Ratio: The ratio of plasmid DNA to transfection reagent is critical. An imbalance can lead to inefficient complex formation or cytotoxicity. It is essential to optimize this ratio for your specific plasmid and reagent.
-
Poor Quality of Plasmid DNA: The purity and integrity of your plasmid DNA are paramount. Contaminants such as endotoxins can significantly reduce transfection efficiency and induce cell death. High-quality, purified plasmid DNA is recommended.
-
Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum, while antibiotics can be toxic to cells during the stress of transfection. Consider performing the transfection in serum-free media and omitting antibiotics during the initial hours of the process.
Q2: I'm observing high levels of cell death (cytotoxicity) after transfection. What can I do to improve cell viability?
High cytotoxicity can mask the true transfection efficiency and compromise downstream experiments. Here are strategies to mitigate cell death:
-
Reduce Reagent and DNA Concentration: High concentrations of both the transfection reagent and DNA can be toxic to cells. Titrating down the amounts of both components while maintaining an optimal ratio can reduce cytotoxicity.
-
Change Media Post-Transfection: After the initial incubation period with the transfection complexes (typically 4-6 hours), replacing the medium with fresh, complete growth medium can help remove residual reagent and reduce exposure time, thereby lowering toxicity.
-
Use a Gentler Transfection Reagent: Not all transfection reagents are created equal. Some lipid-based reagents can be harsh on sensitive cells like MRC-5. Consider switching to a reagent specifically optimized for fibroblasts or exploring non-lipid-based methods like electroporation if cytotoxicity persists.
-
Ensure Optimal Cell Density: Plating cells at a lower density can make them more susceptible to the toxic effects of transfection. Ensure your cells are within the recommended confluency range.
Q3: My transfection results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can be frustrating and hinder research progress. To improve reproducibility:
-
Standardize Cell Culture Practices: Maintain a consistent cell passage number, as MRC-5 cells have a finite lifespan and their characteristics can change at higher passages. Use a standardized protocol for cell seeding and ensure consistent confluency at the time of transfection.
-
Prepare Fresh Transfection Complexes: Always prepare the DNA-reagent complexes immediately before adding them to the cells. Allowing complexes to sit for extended periods can lead to aggregation and reduced efficiency.
-
Ensure Homogeneous Mixing: When adding the transfection complexes to the wells, distribute them evenly and gently rock the plate to ensure all cells come into contact with the complexes.
-
Control for Variables: Keep all other experimental parameters constant, such as the volume of media, incubation times, and the source and quality of reagents.
Comparative Data on Transfection Methods
Choosing the right transfection method is crucial for success. The following table summarizes quantitative data for different methods used with MRC-5 cells. It is important to note that optimal conditions can vary depending on the specific plasmid, reagent, and experimental setup.
| Transfection Method | Reagent/System | Transfection Efficiency | Cell Viability | Key Considerations |
| Lipid-Based | Commercial Reagents (e.g., Lipofectamine®, X-tremeGENE™) | Variable (reported up to 80% for siRNA) | Variable | Optimization of DNA:reagent ratio is critical. Can cause cytotoxicity. |
| Electroporation | GTporator® | 60-75% | >80% | Requires specialized equipment. High efficiency but can be harsh on cells. |
Note: The efficiency of lipid-based reagents can vary significantly based on the specific product and experimental optimization.
Experimental Protocols
Below are detailed methodologies for two common MRC-5 transfection procedures.
Protocol 1: Lipid-Mediated Transfection
This protocol is a general guideline and should be optimized for your specific reagent and plasmid.
Materials:
-
MRC-5 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (high purity)
-
Lipid-based transfection reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed MRC-5 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
In tube A, dilute the plasmid DNA in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium.
-
Add the contents of tube A to tube B (or as per the manufacturer's instructions) and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the DNA-reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Care: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium to reduce cytotoxicity.
-
Analysis: Assay for gene expression 24-72 hours post-transfection.
Protocol 2: Electroporation
This protocol is based on a system for electroporating MRC-5 cells and may require adjustment for different electroporation devices.
Materials:
-
MRC-5 cells
-
PBS (Phosphate-Buffered Saline)
-
Electroporation buffer
-
Plasmid DNA (high purity)
-
Electroporation cuvettes (2 mm gap)
-
Electroporator
Procedure:
-
Cell Preparation:
-
Harvest sub-confluent MRC-5 cells using trypsin.
-
Wash the cells once with PBS and once with the electroporation buffer.
-
Resuspend the cells in the electroporation buffer at a concentration of 1-3 x 10^6 cells per 80 µL.
-
-
Electroporation:
-
Add 5 µg of plasmid DNA to the cell suspension.
-
Transfer the cell-DNA mixture to a 2 mm electroporation cuvette.
-
Deliver the electrical pulse according to the manufacturer's recommendations. A typical setting might be 220 V.
-
-
Recovery:
-
Immediately after electroporation, add pre-warmed complete growth medium to the cuvette.
-
Transfer the cells to a culture flask or plate.
-
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator and analyze gene expression 24 hours post-electroporation.
Visualizing Cellular Processes
Understanding the cellular response to transfection can aid in troubleshooting. The following diagrams illustrate a general troubleshooting workflow and a key signaling pathway activated during transfection.
The introduction of foreign plasmid DNA into the cell nucleus can be recognized by the cell as DNA damage, triggering the DNA Damage Response (DDR) pathway
Validation & Comparative
MRC-5 vs. Vero Cells: A Comparative Guide to Viral Titer Performance
For researchers, scientists, and drug development professionals, selecting the appropriate cell line is a critical step in viral research and vaccine production. This guide provides an objective comparison of two commonly used cell lines, MRC-5 and Vero, focusing on their ability to support viral replication and yield high viral titers. The information presented is supported by experimental data to aid in making informed decisions for your specific research needs.
Executive Summary
Human diploid MRC-5 cells and continuous African green monkey kidney-derived Vero cells are both extensively utilized substrates for viral propagation. A key distinguishing feature is their interferon (IFN) response. MRC-5 cells possess a robust IFN signaling pathway, which can limit the replication of many viruses. In contrast, Vero cells are deficient in their IFN response, often leading to significantly higher viral titers for a wide range of viruses. This guide will delve into the quantitative differences in viral yields, provide detailed experimental protocols for viral titration, and illustrate the underlying biological pathways that contribute to these differences.
Data Presentation: Viral Titers in MRC-5 vs. Vero Cells
The choice between MRC-5 and Vero cells can significantly impact the final viral yield. The following table summarizes a comparison of viral titers for several viruses, demonstrating the generally superior performance of Vero cells in achieving high titers.
| Virus | Cell Line | Titer | Unit | Fold Difference (Vero vs. MRC-5) | Reference |
| Rabies Virus | MRC-5 | Lower | FFU/mL | ~10-fold lower than Vero | [1] |
| Vero | 10⁸ | FFU/mL | ~10-fold higher than MRC-5 | [2] | |
| Dengue Virus | MRC-5 | Lower | PFU/mL | 1 to 17-fold lower than Vero | [3][4] |
| Vero | Higher | PFU/mL | 1 to 17-fold higher than MRC-5 | [3][4] | |
| Influenza A Virus | Vero | 1.3 x 10⁷ | Infectious Virions/mL | - | [5] |
| Vero (adapted) | 8.37 log₁₀ | TCID₅₀/mL | - | [6] |
FFU/mL: Focus-Forming Units per Milliliter; PFU/mL: Plaque-Forming Units per Milliliter; TCID₅₀/mL: 50% Tissue Culture Infectious Dose per Milliliter.
Experimental Protocols
Accurate and reproducible quantification of viral titers is essential for comparative studies. Below are detailed protocols for two standard viral titration methods: the Plaque Assay and the 50% Tissue Culture Infectious Dose (TCID₅₀) Assay.
Plaque Assay Protocol (General)
This method is used to determine the number of plaque-forming units (PFU) in a virus stock, which corresponds to the number of infectious virus particles.
Materials:
-
Confluent monolayers of MRC-5 or Vero cells in 6-well plates
-
Virus stock
-
Serum-free culture medium (for dilutions)
-
Overlay medium (e.g., 2X MEM with 4% FBS and 1% low melting point agarose)
-
Fixing solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MRC-5 or Vero cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with 100 µL of each viral dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the virus inoculum and add 2 mL of overlay medium to each well. The agarose in the overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration specific to the virus being studied (typically 3-14 days), until visible plaques are formed.
-
Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in the wells with a countable number of plaques (typically 20-100).
-
Titer Calculation: Calculate the viral titer in PFU/mL using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
50% Tissue Culture Infectious Dose (TCID₅₀) Assay Protocol (General)
This assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Materials:
-
MRC-5 or Vero cells
-
96-well microtiter plates
-
Virus stock
-
Growth medium with reduced serum (e.g., 2% FBS)
-
Serum-free medium (for dilutions)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer within 24 hours.[7]
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Inoculate replicate wells (typically 8) for each dilution with 100 µL of the diluted virus. Include control wells with medium only.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days, or until CPE is observed.
-
CPE Observation: Daily, examine the wells for the presence of CPE using an inverted microscope.
-
Titer Calculation: Determine the number of positive (showing CPE) and negative wells for each dilution. Calculate the TCID₅₀/mL using the Reed-Muench method or the Spearman-Karber formula.
Mandatory Visualization
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for comparing viral titers in MRC-5 and Vero cells.
The difference in viral susceptibility between MRC-5 and Vero cells is largely attributed to their differential interferon (IFN) responses. The following diagram illustrates the RIG-I-like receptor (RLR) signaling pathway, a key component of the innate immune response to viral RNA, which is robust in MRC-5 cells but deficient in Vero cells.
Caption: RIG-I signaling pathway leading to interferon production and an antiviral state.
References
- 1. TCID50 assay [bio-protocol.org]
- 2. Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Genetic Stability of Dengue Virus Propagated in MRC-5 Cells as Compared to the Virus Propagated in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High genetic stability of dengue virus propagated in MRC-5 cells as compared to the virus propagated in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication of influenza A viruses in a green monkey kidney continuous cell line (Vero) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
A Comparative Guide to MRC-5 and Alternative Cell Substrates for Vaccine Production
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cell substrate is a critical decision in the development and manufacturing of viral vaccines. This guide provides a comprehensive comparison of the well-established human diploid cell line, MRC-5, with prominent alternative cell lines: Vero, HEK293, and PER.C6. The following sections detail their respective characteristics, performance in viral production, and the underlying cellular mechanisms, supported by experimental data and protocols to aid in informed decision-making for vaccine development.
Executive Summary
The ideal cell substrate for vaccine production should be well-characterized, safe, and capable of supporting high-titer viral replication. MRC-5, a finite human diploid cell line, has a long history of safe and effective use for several vaccines. However, its limited lifespan and adherent nature present challenges for large-scale production. In contrast, continuous cell lines like the monkey kidney-derived Vero cells and the human-derived HEK293 and PER.C6 cells offer the advantage of immortality and adaptability to high-density suspension culture, which is more amenable to industrial-scale manufacturing. This guide presents a comparative analysis of these four cell lines, highlighting their key attributes to assist researchers in selecting the most suitable substrate for their specific vaccine development needs.
Comparison of Cell Line Characteristics and Performance
The choice of a cell substrate significantly impacts vaccine production efficiency and scale-up potential. This section provides a comparative overview of the key characteristics and performance metrics of MRC-5, Vero, HEK293, and PER.C6 cells.
| Characteristic | MRC-5 | Vero | HEK293 | PER.C6 |
| Origin | Human embryonic lung | African green monkey kidney | Human embryonic kidney | Human embryonic retina |
| Cell Type | Diploid fibroblast | Continuous epithelial-like | Continuous epithelial-like | Continuous retinoblast-like |
| Karyotype | Normal diploid | Aneuploid | Complex aneuploid | Stable, near-diploid |
| Lifespan | Finite (approx. 45 population doublings)[1] | Continuous | Continuous | Continuous |
| Tumorigenicity | Non-tumorigenic | Non-tumorigenic at low passages | Low tumorigenicity | Non-tumorigenic |
| Adherent/Suspension | Adherent | Adherent (can be adapted to suspension) | Adherent (easily adapted to suspension) | Suspension |
| Doubling Time (approx.) | 36-48 hours | 24-36 hours | 20-30 hours | 31-33 hours[2] |
| Commonly Used For | Hepatitis A, Rabies, Rubella vaccines[3] | Polio, Rotavirus, Smallpox vaccines | Adenovirus vectors, Influenza vaccines | Adenovirus vectors, Ebola, Influenza vaccines |
Table 1: General Characteristics of MRC-5 and Alternative Cell Lines. This table summarizes the fundamental properties of each cell line, providing a basis for initial selection based on regulatory and manufacturing considerations.
| Virus | MRC-5 | Vero | HEK293 | PER.C6 |
| Rabies Virus Titer (FFU/mL) | Lower than Vero; can be enhanced by IFN inhibition.[4][5] | Higher than MRC-5.[4][5][6] | N/A | N/A |
| Adenovirus Titer (IVP/mL) | N/A | N/A | High titers achievable.[7][8] | High titers, often exceeding HEK293.[2] |
| Influenza Virus Yield (virions/cell) | N/A | Lower than MDCK.[9] | 800-4700[10] | Can be used for influenza vaccine production.[9] |
Table 2: Comparative Viral Yields in Different Cell Lines. This table provides a snapshot of the viral production capabilities of each cell line for common vaccine targets. Note that direct head-to-head comparisons across all four cell lines for a single virus are limited in the literature, and yields can be highly dependent on the specific virus strain and culture conditions.
Experimental Protocols
This section outlines standardized methodologies for key experiments in the validation and comparison of cell substrates for vaccine production.
Cell Culture and Maintenance
Objective: To propagate and maintain healthy cultures of MRC-5, Vero, HEK293, and PER.C6 cells for subsequent experiments.
Materials:
-
Cell Lines: MRC-5 (ATCC® CCL-171™), Vero (ATCC® CCL-81™), HEK293 (ATCC® CRL-1573™), PER.C6 (available through licensing agreements).
-
Culture Media:
-
MRC-5: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Vero: Dulbecco's Modified Eagle's Medium (DMEM) with 5-10% FBS.
-
HEK293: DMEM with 10% FBS.
-
PER.C6: DMEM with 10% FBS or a proprietary serum-free medium.
-
-
Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), cryopreservation medium (e.g., culture medium with 10% DMSO).
-
Equipment: Biosafety cabinet, CO2 incubator (37°C, 5% CO2), centrifuge, inverted microscope, cell counting device.
Procedure:
-
Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed culture medium and centrifuge to remove the cryoprotectant.
-
Seeding: Resuspend the cell pellet in fresh culture medium and seed into appropriate culture vessels (e.g., T-75 flasks for adherent cells, shaker flasks for suspension cells).
-
Maintenance:
-
Adherent Cells (MRC-5, Vero, HEK293): Monitor cell growth and confluence. Subculture when cells reach 80-90% confluence by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
-
Suspension Cells (PER.C6 and adapted HEK293/Vero): Monitor cell density and viability. Subculture by diluting the cell suspension with fresh medium to the recommended seeding density.
-
-
Cryopreservation: Harvest cells in the logarithmic growth phase, resuspend in cryopreservation medium, and freeze gradually before transferring to liquid nitrogen for long-term storage.
Viral Infection and Propagation
Objective: To infect the cell lines with a target virus and propagate it to produce a viral stock.
Materials:
-
Confluent monolayers of adherent cells or high-density suspension cultures.
-
Virus stock of known titer.
-
Infection medium (serum-free or low-serum medium).
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the confluent cell monolayer with PBS.
-
Suspension Cells: Pellet the cells by centrifugation and resuspend in infection medium.
-
-
Infection: Add the virus stock to the cells at a specific Multiplicity of Infection (MOI). Incubate for 1-2 hours to allow for viral adsorption.
-
Incubation: Add fresh culture medium and incubate at the optimal temperature for the specific virus.
-
Harvesting: Monitor the culture for cytopathic effects (CPE). Harvest the virus when significant CPE is observed, typically by freeze-thawing the cells and culture supernatant to release intracellular virions.
-
Clarification: Centrifuge the harvested material to remove cell debris. The resulting supernatant is the viral stock.
Viral Titer Quantification (Plaque Assay)
Objective: To determine the concentration of infectious viral particles in a sample.[11]
Materials:
-
Confluent monolayers of a permissive cell line (e.g., Vero cells).
-
Viral stock to be titrated.
-
Infection medium.
-
Overlay medium (e.g., culture medium with agarose or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Serial Dilutions: Prepare 10-fold serial dilutions of the viral stock in infection medium.
-
Infection: Inoculate confluent cell monolayers with each dilution.
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. This restricts the spread of progeny virus to adjacent cells, forming localized areas of cell death (plaques).
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Fixation and Staining: Fix the cells and stain with crystal violet. Living cells will be stained, while the plaques (areas of dead cells) will remain clear.
-
Counting: Count the number of plaques at a dilution that yields a countable number (typically 10-100 plaques).
-
Calculation: Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
Signaling Pathways in Viral Infection
The efficiency of viral replication is intricately linked to the host cell's signaling pathways. Viruses often manipulate these pathways to facilitate their entry, replication, and egress. Understanding these interactions is crucial for optimizing vaccine production.
Interferon (IFN) Signaling Pathway
The interferon pathway is a primary line of defense against viral infections.[12][13] Upon viral detection, cells produce interferons, which signal to neighboring cells to upregulate antiviral genes, creating an antiviral state. Some viruses have evolved mechanisms to evade or inhibit this pathway.[14] For instance, rabies virus replication is significantly higher in Vero cells, which have a deficient IFN response, compared to MRC-5 cells, which have a robust IFN response.[4][5]
Caption: Interferon signaling pathway in response to viral infection.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the immune and inflammatory responses.[15][16][17][18] Many viruses activate the NF-κB pathway to promote their own replication and to prevent premature apoptosis of the host cell.[19] This pathway's activation can be a double-edged sword in vaccine production, as it can enhance viral protein expression but also lead to inflammatory responses that may be undesirable.
Caption: NF-κB signaling pathway activation by viral components.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several viruses, including influenza virus, activate this pathway to create a favorable environment for their replication and to inhibit apoptosis.[20] For example, insulin supplementation, which activates the PI3K/Akt pathway, has been shown to enhance influenza virus production in HEK293 cells.[20]
References
- 1. MRC-5 Cells [neuromics.com]
- 2. researchgate.net [researchgate.net]
- 3. - MedCrave online [medcraveonline.com]
- 4. Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells. [scholars.duke.edu]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From single‐cell cloning to high‐yield influenza virus production – implementing advanced technologies in vaccine process development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Interferon - Wikipedia [en.wikipedia.org]
- 14. Mechanisms underlying the inhibition of interferon signaling by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. novonordiskpharmatech.com [novonordiskpharmatech.com]
MRC-5 vs. WI-38: A Comparative Guide for Clinical Virus Isolation
For decades, the choice between MRC-5 and WI-38 human diploid fibroblast cell lines has been a cornerstone of clinical virology for the isolation and propagation of viruses from patient samples. Both cell lines, derived from human embryonic lung tissue, have proven invaluable for diagnostics, vaccine development, and basic research. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal cell line for their specific applications.
At a Glance: Key Characteristics
| Feature | MRC-5 | WI-38 |
| Origin | Human embryonic lung fibroblasts | Human embryonic lung fibroblasts |
| Sex of Fetus | Male | Female |
| Year of Isolation | 1966 | 1962 |
| Karyotype | 46,XY (Normal male) | 46,XX (Normal female) |
| Finite Lifespan | Approximately 45 population doublings | Approximately 50 ± 10 population doublings[1] |
| Key Applications | Virus isolation, vaccine production (e.g., rubella, hepatitis A, varicella, rabies), virology research | Virus isolation, vaccine production (e.g., measles, mumps, rubella, varicella, polio, hepatitis A, rabies), aging research[1] |
Performance in Clinical Virus Isolation: A Data-Driven Comparison
The suitability of a cell line for clinical virology is primarily determined by its spectrum of viral susceptibility and the clarity and speed of the cytopathic effect (CPE) development.
A foundational comparative study by Friedman and Koropchak (1978) evaluated MRC-5 and WI-38 for their efficiency in isolating viruses from clinical specimens. The study concluded that the viral recovery rates were similar for both cell lines . Furthermore, the appearance and the speed of onset of the cytopathic effect were also comparable between MRC-5 and WI-38.[2][3][4]
A key differentiating factor noted in historical context was the longer in-vitro lifespan of MRC-5 cells, which made them a more suitable replacement as the original stocks of WI-38 began to diminish.[4]
Subsequent studies have continued to utilize MRC-5 for the isolation of various clinical viruses. For instance, a study by de Oña et al. (1995) compared the efficacy of MRC-5 cells with the conventional Madin-Darby canine kidney (MDCK) cell line for the isolation of influenza virus from 94 pharyngeal swab samples. The results demonstrated that MRC-5 cells are a highly effective substrate for this purpose.
Table 1: Comparison of Influenza Virus Isolation Rates in MRC-5 and MDCK Cells [5][6]
| Cell Line | Number of Samples Inoculated | Number of Positive Isolates | Isolation Rate (%) |
| MRC-5 | 94 | 17 | 18% |
| MDCK | 94 | 14 | 15% |
Data from de Oña, M., et al. (1995). Isolation of influenza virus in human lung embryonated fibroblast cells (MRC-5) from clinical samples. Journal of Clinical Microbiology, 33(7), 1948-1949.[5][6]
This study highlights the utility of MRC-5 in a routine clinical virology setting for respiratory viruses. While this study did not include a direct comparison with WI-38, the established similarity in viral susceptibility from earlier studies suggests that WI-38 would perform comparably for influenza virus isolation.
Experimental Protocols for Clinical Virus Isolation
The following is a synthesized protocol for the isolation of common clinical viruses (respiratory, herpes-, and enteroviruses) using MRC-5 or WI-38 cells, based on established virological methods.
I. Cell Culture and Maintenance
-
Cell Propagation: Culture MRC-5 or WI-38 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).
-
Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency. Use 0.25% trypsin-EDTA to detach the cells. Split cultures at a ratio of 1:2 to 1:4.
II. Specimen Preparation and Inoculation
-
Specimen Collection: Collect clinical specimens (e.g., nasopharyngeal swabs, throat swabs, vesicle fluid, stool) in viral transport medium (VTM).
-
Specimen Processing:
-
Swabs: Vortex the swab in VTM for 15-20 seconds. Centrifuge at 1,500 x g for 10 minutes to pellet cellular debris. Use the supernatant for inoculation.
-
Stool: Prepare a 10-20% suspension in MEM. Centrifuge at 3,000 x g for 20 minutes. Filter the supernatant through a 0.22 µm filter.
-
-
Inoculation:
-
Prepare confluent monolayers of MRC-5 or WI-38 cells in shell vials or culture tubes.
-
Remove the growth medium and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).
-
Inoculate 0.2-0.5 mL of the processed specimen onto the cell monolayer.
-
Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the vessel every 15-20 minutes.
-
After adsorption, add 1-2 mL of maintenance medium (MEM with 2% FBS and antibiotics).
-
III. Incubation and Observation
-
Incubation: Incubate the inoculated cultures at 37°C.
-
Observation for Cytopathic Effect (CPE): Examine the cultures daily for at least 14 days using an inverted microscope.
-
Typical CPE in MRC-5/WI-38:
-
Enteroviruses (e.g., Coxsackievirus): Rounding, refractile cells, followed by cell detachment and lysis.
-
Herpes Simplex Virus (HSV): Focal areas of rounded, ballooned cells (plaques), often with syncytia (multinucleated giant cells) formation.[7]
-
Adenovirus: Swelling and rounding of cells in grape-like clusters.
-
Respiratory Syncytial Virus (RSV): Formation of large syncytia.
-
Influenza Virus: Cell rounding and detachment, often less pronounced than enteroviruses.
-
-
IV. Virus Identification
-
Immunofluorescence Assay (IFA): Once CPE is observed, cells can be scraped and spotted onto a slide. After fixation, stain with virus-specific monoclonal antibodies conjugated to a fluorescent dye.
-
Neutralization Test: To confirm the identity of an isolate, a neutralization test can be performed using type-specific antisera.
-
Molecular Methods: Viral RNA or DNA can be extracted from the culture supernatant or infected cells and identified using polymerase chain reaction (PCR) or sequencing.
Viral Entry Signaling Pathways
Understanding the molecular mechanisms of viral entry is critical for the development of antiviral therapies. Below are simplified diagrams of the entry pathways for three common viruses that can be isolated in MRC-5 and WI-38 cells.
Influenza A Virus Entry
Influenza A virus initiates infection by binding to sialic acid residues on the surface of host cells. This interaction triggers endocytosis, leading to the internalization of the virus.
References
- 1. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 2. [PDF] Comparison of WI-38, MRC-5, and IMR-90 cell strains for isolation of viruses from clinical specimens | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of WI-38, MRC-5, and IMR-90 cell strains for isolation of viruses from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of influenza virus in human lung embryonated fibroblast cells (MRC-5) from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Herpes simplex virus: isolation, cytopathological characterization and antiviral sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression in MRC-5 and A549 Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the fundamental differences in gene expression between various cell lines is paramount for robust and reproducible experimental design. This guide provides a comparative analysis of gene expression profiles in MRC-5 and A549 cells, two commonly used human lung cell lines. MRC-5 is a normal lung fibroblast cell line, while A549 is a human lung adenocarcinoma cell line. This inherent difference in their origin—normal versus cancerous—drives significant variations in their transcriptomic landscapes, influencing cellular processes, signaling pathways, and responses to therapeutic agents.
This guide summarizes key differentially expressed genes, delves into affected signaling pathways, and provides detailed experimental protocols for the analysis of gene expression.
I. Overview of Cell Lines
| Feature | MRC-5 | A549 |
| Origin | Normal lung tissue from a 14-week-old male fetus[1] | Human lung carcinoma (adenocarcinoma)[2][3] |
| Cell Type | Fibroblast[1] | Epithelial[4] |
| Morphology | Fibroblastic[1] | Epithelial-like |
| Key Characteristics | Finite lifespan (undergoes replicative senescence)[1][5]. Capable of 42-46 population doublings.[1] | Infinite lifespan (cancer cell line). Expresses KRAS mutation (p.Gly12Ser).[2] |
| Common Applications | Vaccine production, toxicology studies, aging research[1][5] | Cancer research, drug discovery, virology studies[2][6] |
II. Comparative Gene Expression Analysis
Studies have revealed significant differences in the gene expression profiles of MRC-5 and A549 cells, particularly in genes related to cell cycle regulation, DNA damage response, and cellular metabolism.
Differentially Expressed Genes in Untreated Cells
A comparative analysis of baseline gene expression has shown distinct profiles for MRC-5 and A549 cells. For instance, in a study comparing the two, a number of cell cycle-related genes were found to be differentially expressed.[7]
| Gene Category | Upregulated in MRC-5 (relative to A549) | Downregulated in MRC-5 (relative to A549) |
| Cell Cycle | Genes associated with normal cell cycle progression | Cyclin/CDK complexes[7] |
| Growth Arrest | p21, GADD45A[7] | - |
It is important to note that the expression of these genes can be significantly altered by external stimuli, such as drug treatments.
III. Key Signaling Pathways
The differences in gene expression between MRC-5 and A549 cells translate to distinct activities in key signaling pathways.
ATM Signaling Pathway
The Ataxia-Telangiectasia Mutated (ATM) signaling pathway is a crucial DNA damage response pathway. Upon DNA damage, ATM activates downstream targets like p53, which in turn can induce cell cycle arrest, DNA repair, or apoptosis. Studies have shown differential activation of this pathway in MRC-5 and A549 cells in response to drug treatment. For example, treatment with Efavirenz can lead to the activation of p53 and its downstream targets like p21 and GADD45A in both cell lines, albeit with potentially different magnitudes and consequences.[8]
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. A549 and MRC-5 cell aggregation in a microfluidic Lab-on-a-chip system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Similarities in Gene Expression Profiles during In Vitro Aging of Primary Human Embryonic Lung and Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of intracellular energetics in A549 and MRC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Identity of MRC-5 Cells: A Comparative Guide to Authentication Methods
For Researchers, Scientists, and Drug Development Professionals
The integrity of biomedical research relies on the use of authenticated cell lines. Misidentified or cross-contaminated cell lines can lead to invalid data and irreproducible results, wasting valuable time and resources. This guide provides a comprehensive comparison of methods for validating the identity of the human fetal lung fibroblast cell line, MRC-5, with a primary focus on Short Tandem Repeat (STR) profiling.
The Gold Standard: Short Tandem Repeat (STR) Profiling
STR profiling is the most widely accepted and utilized method for authenticating human cell lines.[1][2][3] This technique produces a unique genetic fingerprint for a cell line by analyzing the length of highly variable, repetitive DNA sequences called short tandem repeats.[1][2]
Key Advantages of STR Profiling:
-
High Power of Discrimination: The polymorphic nature of STR markers allows for a high degree of certainty in distinguishing between different human cell lines.[4]
-
Standardized and Robust: The methodology is well-established, with consensus guidelines available from organizations like the American Type Culture Collection (ATCC).[2][3]
-
Extensive Reference Databases: Large public databases of STR profiles for thousands of human cell lines, including MRC-5, are available for comparison and verification.
Limitations:
-
Primarily for Human Cell Lines: STR markers and databases are predominantly human-specific, making it less effective for authenticating non-human cell lines.[1]
-
Potential for Misinterpretation with Genetic Instability: Cell lines with microsatellite instability (MSI) can exhibit changes in their STR profiles over time, which may complicate interpretation.[5]
MRC-5 STR Profile
The accepted STR profile for the MRC-5 cell line serves as a reference for authentication. The table below provides the consensus alleles for key STR loci for MRC-5 cells, as sourced from the ATCC.
| Locus | Alleles |
| TH01 | 7, 9.3 |
| D5S818 | 11, 12 |
| D13S317 | 12, 12 |
| D7S820 | 8, 12 |
| D16S539 | 9, 10 |
| CSF1PO | 10, 12 |
| Amelogenin | X, Y |
| vWA | 16, 18 |
| TPOX | 8, 12 |
Note: This table represents a selection of core loci. A complete STR profile will include additional markers.
Comparison of Cell Line Authentication Methods
While STR profiling is the standard, other methods can also be employed to verify the identity and characteristics of MRC-5 cells. The following table provides a comparative overview of these techniques.
| Method | Principle | Performance Characteristics for MRC-5 | Primary Application |
| STR Profiling | Analysis of the length of polymorphic short tandem repeat DNA sequences to generate a unique genetic fingerprint. | Sensitivity: High (can detect 5-10% contamination)[6] Accuracy: High, with a low random match probability. Throughput: Moderate, can be automated. Cost: Moderate. | Gold standard for human cell line identity verification. |
| Single Nucleotide Polymorphism (SNP) Analysis | Genotyping of single nucleotide variations at specific loci across the genome. | Sensitivity: Very High (can detect 3-5% contamination)[6] Accuracy: Very High, can differentiate closely related cell lines.[1] Throughput: High, suitable for large-scale analysis. Cost: Higher than STR profiling. | Human and non-human cell line authentication, detection of genetic drift. |
| Karyotyping | Microscopic analysis of the chromosome complement of a cell, including the number and structure of chromosomes. | Sensitivity: Low for detecting cross-contamination. Accuracy: High for detecting large-scale chromosomal abnormalities. Throughput: Low, labor-intensive. Cost: High. | Verification of species and detection of major genetic instability and aneuploidy. |
| Isoenzyme Analysis | Separation and analysis of different molecular forms of an enzyme to determine the species of origin. | Sensitivity: Moderate for detecting inter-species contamination. Accuracy: High for species identification. Throughput: Low. Cost: Moderate. | Confirmation of the species of origin of a cell line. |
Experimental Protocols
Detailed methodologies for the key authentication techniques are provided below.
Short Tandem Repeat (STR) Profiling
This protocol outlines the general steps for performing STR profiling on cultured MRC-5 cells.
I. DNA Extraction:
-
Harvest approximately 1-2 million MRC-5 cells from a confluent culture flask.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Extract genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer.
II. PCR Amplification:
-
Prepare a PCR master mix containing a commercially available STR profiling kit (e.g., Promega PowerPlex® systems, Thermo Fisher Scientific AmpFLSTR™ kits), which includes fluorescently labeled primers for multiple STR loci and the Amelogenin locus.
-
Add approximately 1 ng of the extracted MRC-5 genomic DNA to the PCR master mix.
-
Perform PCR amplification using a thermal cycler with the cycling conditions recommended by the STR kit manufacturer.
III. Capillary Electrophoresis:
-
Prepare the amplified DNA fragments for capillary electrophoresis by mixing with a size standard and formamide.
-
Denature the samples by heating.
-
Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).
IV. Data Analysis:
-
Analyze the raw data using specialized software (e.g., GeneMapper™).
-
Determine the alleles present at each STR locus by comparing the size of the sample fragments to the size standard.
-
Compare the resulting STR profile of the MRC-5 sample to a reference STR profile from a reputable cell bank (e.g., ATCC) to confirm its identity. An 80% or greater match is typically required for authentication.[2]
Single Nucleotide Polymorphism (SNP) Analysis
This protocol provides a general workflow for SNP-based cell line authentication.
I. DNA Extraction:
-
Follow the same DNA extraction procedure as for STR profiling.
II. SNP Genotyping:
-
Choose a commercially available SNP genotyping panel or design custom assays for a set of informative SNPs.
-
Perform the genotyping reaction using a suitable platform, such as a real-time PCR instrument, a microarray scanner, or a next-generation sequencing (NGS) platform, following the manufacturer's protocol.
III. Data Analysis:
-
Analyze the genotyping data to determine the alleles present at each SNP locus.
-
Compare the SNP profile of the MRC-5 sample to a reference database or a previously generated profile for the same cell line to verify its identity.
Karyotyping
This protocol describes the basic steps for preparing and analyzing chromosomes from MRC-5 cells.
I. Cell Culture and Harvest:
-
Culture MRC-5 cells until they are in the logarithmic growth phase.
-
Arrest the cells in metaphase by adding a mitotic inhibitor (e.g., colcemid) to the culture medium and incubating for a few hours.
-
Harvest the cells by trypsinization.
II. Chromosome Preparation:
-
Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with a mixture of methanol and acetic acid.
-
Drop the fixed cell suspension onto a microscope slide and allow it to air dry.
III. Chromosome Banding and Analysis:
-
Treat the slides with trypsin and then stain with Giemsa (G-banding) to produce a characteristic banding pattern for each chromosome.
-
Examine the chromosomes under a microscope and capture images of well-spread metaphases.
-
Arrange the chromosomes in a standardized format (karyogram) to analyze the chromosome number and look for any structural abnormalities. The normal karyotype for MRC-5 is 46,XY.[7]
Isoenzyme Analysis
This protocol provides a general outline for species verification using isoenzyme analysis.
I. Cell Lysate Preparation:
-
Harvest a pellet of MRC-5 cells.
-
Lyse the cells to release the intracellular enzymes.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzymes.
II. Electrophoresis and Staining:
-
Separate the isoenzymes in the cell lysate by electrophoresis on an agarose gel.
-
Stain the gel for a specific enzyme activity (e.g., lactate dehydrogenase, glucose-6-phosphate dehydrogenase) using a substrate that produces a colored product.
III. Data Analysis:
-
Analyze the banding pattern of the isoenzymes.
-
Compare the migration pattern of the MRC-5 isoenzymes to that of standards from different species to confirm that the cell line is of human origin.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
References
- 1. Cell Line Authentication Services: STR Profiling vs. SNP Analysis [synapse.patsnap.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-throughput SNP-based authentication of human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. AG05965-D [catalog.coriell.org]
Evaluating the Consistency of MRC-5 Cell Growth Across Passages: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and reproducibility of cell culture is paramount. This guide provides a comprehensive evaluation of MRC-5 cell growth consistency across passages, comparing its performance with alternative human diploid fibroblast cell lines, WI-38 and IMR-90. Experimental data on key performance indicators such as population doubling time, cell viability, and morphological changes are presented to aid in the selection of the most appropriate cell line for your research needs.
Human diploid fibroblast cell lines are instrumental in various biomedical applications, including vaccine production, drug toxicity testing, and aging research. Among these, the MRC-5 cell line, derived from fetal lung tissue, is widely utilized. However, as a finite cell line, MRC-5 undergoes senescence after a limited number of population doublings, leading to changes in its growth characteristics. Understanding the consistency of MRC-5 cell growth across passages is therefore critical for the reliability and validity of experimental outcomes.
Performance Comparison of Human Diploid Fibroblast Cell Lines
This section provides a comparative analysis of MRC-5 cells against two other commonly used human diploid fibroblast cell lines, WI-38 and IMR-90. The data summarized below highlights the variations in growth kinetics and viability as a function of passage number.
Population Doubling Time (PDT)
Population doubling time is a critical measure of cell proliferation. An increase in PDT with successive passages is an indicator of cellular senescence.
| Passage Number | MRC-5 Population Doubling Time (Hours) | WI-38 Population Doubling Time (Hours) | IMR-90 Population Doubling Time (Hours) |
| Low (15-20) | ~34 - 45 | ~36 - 48 | ~40 - 55 |
| Mid (25-30) | ~48 - 60 | ~50 - 65 | ~60 - 75 |
| High (35-40) | >72 (Significant slowdown) | >75 (Significant slowdown) | Enters crisis earlier |
Note: The values presented are approximate and can vary depending on specific culture conditions and laboratory practices. Data is compiled from multiple sources indicating general trends.
Cell Viability
Cell viability is a measure of the proportion of healthy cells in a population. A decline in viability at higher passages can indicate increased cellular stress and impending senescence.
| Passage Number | MRC-5 Cell Viability (%) | WI-38 Cell Viability (%) | IMR-90 Cell Viability (%) |
| Low (15-20) | >95% | >95% | >95% |
| Mid (25-30) | 90-95% | 90-95% | 85-90% |
| High (35-40) | <90% | <90% | Enters crisis earlier |
Note: Viability is typically assessed using methods such as Trypan Blue exclusion. The data represents expected ranges under standard culture conditions.
Morphological Changes
As human diploid fibroblasts approach senescence, they exhibit distinct morphological changes. These alterations can impact experimental results that are dependent on cellular morphology.
| Passage Number | MRC-5 | WI-38 | IMR-90 |
| Low (15-20) | Spindle-shaped, elongated, uniform monolayer. | Similar to MRC-5, elongated and fibroblastic. | Broader and more irregular shape compared to MRC-5 and WI-38. |
| Mid (25-30) | Cells become larger, more flattened, and less uniform in shape. | Similar changes to MRC-5, with increased size and granularity. | Increased cellular debris and more pronounced irregular morphology. |
| High (35-40) | Prominent stress fibers, significant increase in size, and vacuolization. | Similar to high-passage MRC-5, with evidence of cellular debris. | Enters a state of crisis with significant cell death and detachment.[1] |
A study comparing viral recovery rates found that MRC-5 and WI-38 cells remained healthy until approximately generation 36, whereas IMR-90 cells entered a crisis phase by generation 20.[1] This suggests a longer useful lifespan for MRC-5 and WI-38 in applications requiring sustained cell health.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Protocol for Determining Population Doubling Time (PDT)
Objective: To calculate the time it takes for a cell population to double.
Materials:
-
Cultured cells (MRC-5, WI-38, or IMR-90)
-
Complete growth medium
-
Culture flasks or plates
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 1 x 10^5 cells) into a culture vessel (e.g., T-25 flask).
-
Incubation: Incubate the cells under optimal conditions (37°C, 5% CO2).
-
Cell Counting: At regular intervals (e.g., every 24 hours for 3-5 days), trypsinize and count the total number of viable cells.
-
Data Plotting: Plot the logarithm of the cell number against time.
-
Calculation: Determine the PDT from the exponential phase of the growth curve using the following formula: PDT = (t2 - t1) * log(2) / (log(N2) - log(N1)) Where:
-
t1 and t2 are two different time points in the exponential phase.
-
N1 and N2 are the cell numbers at times t1 and t2, respectively.
-
Protocol for Cell Viability Assessment (Trypan Blue Exclusion Assay)
Objective: To determine the percentage of viable cells in a cell suspension.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Loading: Load 10 µL of the mixture into a hemocytometer.
-
Cell Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) * 100
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Logical Framework for Cell Line Evaluation
The selection of a suitable cell line is a critical decision that should be based on a systematic evaluation of its characteristics in the context of the intended application.
Conclusion
The consistency of MRC-5 cell growth declines with increasing passage number, as evidenced by a longer population doubling time, decreased viability, and altered morphology. These changes are characteristic of cellular senescence and are also observed in other human diploid fibroblast cell lines like WI-38 and IMR-90.
For applications requiring high consistency and reproducibility, it is crucial to use MRC-5 cells at a low passage number (ideally below passage 30). For long-term studies that necessitate a longer experimental window, both MRC-5 and WI-38 offer a more extended period of stable growth compared to IMR-90.
The choice of cell line should be guided by the specific requirements of the experiment. By carefully monitoring the growth characteristics and adhering to standardized protocols, researchers can mitigate the impact of passage-related variability and ensure the integrity of their results. The use of a well-defined cell banking system, where cells are cryopreserved at low passages, is a fundamental practice to maintain a consistent cell supply for ongoing research.
References
A Comparative Analysis of MRC-5 and Primary Lung Fibroblasts in Experimental Research
In biomedical research, particularly in studies of the lung, the choice between an established cell line like MRC-5 and primary lung fibroblasts is a critical decision that can significantly impact the translatability of experimental findings. This guide provides a detailed comparison of these two cell types, offering experimental data, protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their study designs.
Overview of MRC-5 and Primary Lung Fibroblasts
MRC-5 is a human diploid cell line derived from the lung tissue of a 14-week-old male fetus.[1] As a normal, non-cancerous cell line, it is widely used in virology, toxicology, and vaccine production, offering a model that closely mimics the physiology of human cells.[1] Primary lung fibroblasts, on the other hand, are isolated directly from lung tissue and are considered to more accurately represent the in vivo state of cells. However, they have a limited lifespan in culture and can exhibit variability between donors.[2]
Experimental Cross-Validation: Key Findings
Gene Expression Profiling:
Studies comparing gene expression between MRC-5 and primary fibroblasts have revealed both similarities and key differences. A study comparing MRC-5 cells with primary human foreskin fibroblasts during replicative senescence found that while the overall expression patterns could distinguish the two cell lines, a common set of genes was differentially expressed during the transition into senescence.[3] This suggests that for fundamental cellular processes like aging, MRC-5 cells can serve as a relevant model, though cell-line-specific gene expression exists.[3]
Another study highlighted that primary distal lung fibroblasts (DLFs) exhibit a distinct myofibroblast phenotype with higher expression of α-smooth muscle actin compared to airway fibroblasts (AFs), indicating significant heterogeneity even within primary lung fibroblast populations.[4] This intrinsic variability in primary cells is a crucial consideration for experimental design.
Functional Responses in Co-culture Models:
In the context of the tumor microenvironment, the interplay between fibroblasts and cancer cells is a key area of investigation. Research has shown that both MRC-5 cells and primary tumor-associated fibroblasts (TAFs) can influence cancer cell survival and response to therapeutic agents.[5][6]
One study demonstrated that co-culturing various cancer cell lines with either MRC-5 fibroblasts or primary TAFs led to similar effects on cancer cell survival.[5] Specifically, cancer cell lines that showed increased survival in the presence of MRC-5 cells also exhibited enhanced survival when co-cultured with primary TAFs.[5] This indicates that for certain functional assays, MRC-5 cells can effectively model the supportive role of stromal fibroblasts.
Furthermore, the secretome of these fibroblasts plays a crucial role in their interaction with other cells. High levels of hepatocyte growth factor (HGF) were detected in the supernatants of both MRC-5 cells and primary lung TAFs.[6] In co-cultures with lung cancer cells, this led to a significant reduction in cancer cell survival upon treatment with a c-Met monoclonal antibody, a response not observed in monocultures.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Secreted Factors in Fibroblast Mono-cultures and Co-cultures
| Factor | Cell Type/Condition | Relative Level (Mean Fluorescence Intensity) |
| HGF | MRC-5 Monoculture | High |
| Primary Lung TAFs Monoculture | High | |
| Lung Cancer Cell (H596) + MRC-5 Co-culture | Increased | |
| Lung Cancer Cell (H596) + Primary Lung TAFs Co-culture | Increased | |
| IL-6 | Primary Breast TAFs Monoculture | High |
| Primary Lung TAFs Monoculture | Moderate | |
| Breast Cancer Cell (BT20) + MRC-5 Co-culture | High | |
| Breast Cancer Cell (BT20) + Primary Breast TAFs Co-culture | High |
Source: Adapted from publicly available data.[5][6]
Table 2: Influence of Fibroblasts on Cancer Cell Therapeutic Response
| Cancer Cell Line | Fibroblast Co-culture | Treatment | Effect on Survival |
| Lung Cancer (H596) | MRC-5 | mAb cMet | ~40% reduction |
| Lung Cancer (H596) | Primary Lung TAFs | mAb cMet | ~40% reduction |
| Breast Cancer (BT20) | MRC-5 | mAb IL-6 | ~50% reduction |
Source: Adapted from publicly available data.[6]
Experimental Protocols
1. 3D Co-culture Spheroid Formation and Viability Assay:
This protocol is used to assess the influence of fibroblasts on cancer cell survival in a three-dimensional environment.
-
Cell Seeding: Cancer cells and fibroblasts (MRC-5 or primary) are seeded in a 96-well ultra-low attachment plate. A typical ratio is 1:1.5 (cancer cell:fibroblast).[5]
-
Incubation: The plate is incubated for 5 days to allow for spheroid formation.[5]
-
Treatment (Optional): For therapeutic response studies, inhibitory antibodies or drugs are added to the co-cultures.[5]
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) which measures ATP levels.[5] The percentage of surviving cells is calculated relative to a control (e.g., IgG control for antibody treatments).[5]
2. Analysis of Secreted Factors:
This protocol is used to measure the levels of cytokines and growth factors secreted by fibroblasts.
-
Supernatant Collection: After a 5-day incubation of mono- or co-cultures, the cell culture supernatant is collected.[5]
-
Multiplex Analysis: The levels of secreted factors (e.g., EGF, HGF, IL-6) are measured using a multiplex bead-based immunoassay (e.g., Luminex).[5]
-
Data Analysis: The results are typically reported as mean fluorescence intensity (MFI), which correlates with the concentration of the analyte.[5]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Co-culture and Therapeutic Response Analysis
Caption: Workflow for assessing fibroblast influence on cancer cell survival and therapeutic response.
Signaling Pathway: Fibroblast-Mediated Therapeutic Resistance and Response
Caption: Fibroblast-secreted factors can promote cancer cell survival, a process targetable by specific inhibitors.
Conclusion
The choice between MRC-5 and primary lung fibroblasts depends heavily on the specific research question and experimental context. For studies investigating fundamental and conserved cellular processes, or for large-scale screening where consistency is paramount, the MRC-5 cell line offers a reliable and reproducible model. However, when studying disease-specific mechanisms, donor-specific responses, or the nuanced heterogeneity of the lung microenvironment, primary lung fibroblasts, despite their challenges, provide a more physiologically relevant system. The experimental data and protocols presented here demonstrate that in certain functional assays, such as modeling the supportive role of fibroblasts in the tumor microenvironment, MRC-5 cells can provide results that are comparable to those obtained with primary cells, highlighting their value as a cross-validated research tool.
References
- 1. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. Similarities in Gene Expression Profiles during In Vitro Aging of Primary Human Embryonic Lung and Foreskin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Differences Distinguish the Myofibroblast Phenotype of Distal Lung Fibroblasts from Airway Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model | PLOS One [journals.plos.org]
- 6. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Viral Host Cell Selection: A Comparative Analysis of MRC-5 and Other Key Cell Lines
For researchers, scientists, and drug development professionals, the choice of a cellular substrate is a critical decision that profoundly impacts the success of viral research and vaccine production. This guide provides a comprehensive comparison of the widely used human diploid cell line, MRC-5, with other commonly employed cell lines—Vero, HEK 293, and A549—for the propagation of various viral strains. The information presented herein is supported by experimental data to facilitate an informed selection process.
Overview of MRC-5 and Alternative Cell Lines
MRC-5 is a human diploid cell line derived from the lung tissue of a 14-week-old male fetus in 1966. Its diploid nature and human origin make it a valuable tool, particularly for the production of viral vaccines for human use, including those for rubella, chickenpox, and hepatitis A.[1] Alternative cell lines each possess unique characteristics that may be advantageous for specific applications. Vero cells, derived from the kidney of an African green monkey, are notable for their deficiency in the interferon pathway, often leading to higher viral yields.[2] HEK 293 cells, derived from human embryonic kidney, are highly transfectable and are a common choice for producing viral vectors. A549 cells are a human lung carcinoma cell line and are frequently used in studies of respiratory viruses.
Comparative Viral Susceptibility and Titer
The suitability of a cell line for a particular virus is often determined by its ability to support robust viral replication, leading to high viral titers. The following tables summarize available quantitative data comparing the performance of MRC-5 with Vero, HEK 293, and A549 cells for specific viral strains.
Table 1: Comparison of Viral Titers in MRC-5 vs. Vero Cells
| Virus | MRC-5 Titer | Vero Titer | Fold Difference (Vero vs. MRC-5) | Reference |
| Dengue Virus (DEN-4) | Lower | ~1 to 17-fold higher | 1-17x | [3] |
| Rabies Virus (RABV) | Significantly lower | ~10-fold higher | 10x | [2] |
Note: While Vero cells often yield higher viral titers, studies have shown that viruses propagated in MRC-5 cells, such as the Dengue virus, may exhibit greater genetic stability.[3]
Table 2: Comparison of Viral Yield and Susceptibility for Influenza Virus
| Cell Line | Viral Titer/Yield | Sensitivity for Isolation | Reference |
| MRC-5 | Low to moderate | 57.1% | [4][5] |
| Vero | High (strain dependent) | 71.4% | [4][5] |
| A549 | Low to moderate | - | [4] |
| MDCK | High | 100% | [4][5] |
Table 3: Adenovirus Production Comparison
| Cell Line | Viral Titer/Yield | Reference |
| HEK 293 | High | [6] |
| A549 | Lower than HEK 293 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of these cell lines.
Viral Titer Determination by Plaque Assay
This method is used to quantify the number of infectious viral particles in a sample.
Materials:
-
Confluent monolayers of the selected cell line (e.g., MRC-5, Vero) in 6-well plates
-
Virus stock of interest
-
Serum-free culture medium
-
Agarose overlay medium (e.g., 2x MEM with 2% FBS and 1% low melting point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Inoculate each well with 200 µL of a virus dilution.
-
Incubate at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
After incubation, remove the inoculum and gently add 2 mL of the agarose overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 3-10 days).
-
After the incubation period, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques (clear zones) in the wells. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
Viral Titer Determination by TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay is an endpoint dilution assay used to quantify viruses that do not form plaques.
Materials:
-
Confluent monolayers of the selected cell line in 96-well plates
-
Virus stock of interest
-
Culture medium with 2% FBS
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
Inoculate 8 replicate wells per dilution with 100 µL of the diluted virus. Include a set of wells with medium only as a negative control.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Observe the plates daily for the appearance of cytopathic effect (CPE) for 5-7 days.
-
Record the number of positive (showing CPE) and negative wells for each dilution.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method. The TCID50 is the dilution of virus that causes CPE in 50% of the inoculated wells.
Viral Growth Kinetics Assay
This assay measures the rate of viral replication over time.
Materials:
-
Confluent monolayers of the selected cell lines in 24-well plates
-
Virus stock of interest
-
Culture medium
Procedure:
-
Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium.
-
At various time points post-infection (e.g., 0, 12, 24, 48, 72 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the harvested supernatants at each time point using a plaque assay or TCID50 assay.
-
Plot the viral titer (PFU/mL or TCID50/mL) against the time post-infection to generate a one-step growth curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key virological assays.
Caption: Workflow for determining viral titer using a plaque assay.
Caption: Workflow for determining viral titer using a TCID50 assay.
Caption: Experimental workflow for a viral growth kinetics study.
Conclusion
The selection of an appropriate cell line is a multifaceted decision that depends on the specific virus under investigation and the ultimate research or production goal. MRC-5 remains a critical and reliable cell line, particularly for human vaccine development, due to its human origin and diploid characteristics. However, for applications where maximizing viral yield is the primary objective, cell lines like Vero may be more suitable, albeit with potential trade-offs in the genetic stability of the propagated virus. For adenoviral vector production, HEK 293 is the industry standard. A thorough understanding of the characteristics of each cell line, supported by the comparative data and protocols provided in this guide, will empower researchers to make the optimal choice for their virological studies.
References
- 1. gov.uk [gov.uk]
- 2. Interferon Inhibition Enhances the Pilot-Scale Production of Rabies Virus in Human Diploid MRC-5 Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture-based influenza vaccines: A necessary and indispensable investment for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of egg and high yielding MDCK cell-derived live attenuated influenza virus for commercial production of trivalent influenza vaccine: In vitro cell susceptibility and influenza virus replication kinetics in permissive and semi-permissive cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vaccine Yields: MRC-5 vs. PER.C6 Cell Lines
For researchers, scientists, and drug development professionals, the choice of a cellular substrate is a critical decision in the viral vaccine manufacturing process, directly impacting production efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of two widely utilized human cell lines, MRC-5 and PER.C6, focusing on their respective vaccine yields and associated experimental protocols.
This analysis synthesizes available data to highlight the strengths and limitations of each cell line for the production of various viral vaccines. While MRC-5, a human diploid cell line, has a long history in vaccine production, the PER.C6 cell line, a human embryonic retinoblast cell line, has emerged as a robust platform for high-yield viral vector and vaccine manufacturing.
Quantitative Comparison of Viral Yields
The following table summarizes the available quantitative data on vaccine yields for different viruses in MRC-5 and PER.C6 cells. It is important to note that direct head-to-head comparisons for all viruses are not always available in the literature, and some data is inferred from comparisons with other cell lines like Vero.
| Virus Type | MRC-5 Yield | PER.C6 Yield | Key Observations |
| Poliovirus | Production is feasible and has been used for Oral Polio Vaccine (OPV). Yields are comparable to primary monkey kidney cells.[1] | PER.C6 cells have demonstrated a 30-fold higher yield of poliovirus (Sabin strains) in terms of infectious titer and D-antigen content compared to the Vero cell platform.[2] Titers can range from 9.4 log10 to 11.1 log10 TCID50/ml.[3] | PER.C6 is a significantly more productive platform for poliovirus vaccine production. |
| Influenza Virus | Produces low to moderate titres of live attenuated influenza viruses.[4] Other cell lines like MDCK are considered superior for influenza virus isolation and replication.[4] | Can be used for the propagation of influenza A and B viruses.[5] However, some studies suggest that vaccines produced in PER.C6 cells may have lower immunogenicity.[4] | While both cell lines can support influenza virus replication, neither is considered the optimal choice compared to MDCK cells. Direct quantitative yield comparison is limited. |
| Adenovirus | Not a standard cell line for adenovirus production. | A highly efficient and scalable platform for the production of adenoviral vectors.[6][7] Higher passage PER.C6 cells can produce a 3-fold increase in adenovirus yield.[8][9] | PER.C6 is the preferred and high-yielding cell line for adenovirus-vectored vaccines. |
| Rabies Virus | Has been used for rabies vaccine production. A study reported a maximum specific virus production rate of 3.625 FFU/cell/h . | Data on rabies virus yield in PER.C6 is not readily available. | MRC-5 is a known substrate for rabies vaccine production. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization of vaccine production. Below are generalized yet detailed protocols for key experiments.
Cell Culture and Maintenance
MRC-5 Cells:
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown as an adherent monolayer in T-flasks or roller bottles at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA. The cell suspension is then diluted with fresh medium and seeded into new culture vessels.
PER.C6 Cells:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For suspension cultures, a serum-free medium is often used.
-
Culture Conditions: PER.C6 cells can be grown as adherent cultures or in suspension. Suspension cultures are maintained in shaker flasks or bioreactors at 37°C with 5% CO2 and constant agitation.
-
Subculturing: For adherent cultures, the protocol is similar to MRC-5. For suspension cultures, the cell suspension is diluted with fresh medium to a target cell density.
Virus Infection and Propagation
A generalized workflow for virus infection and propagation in both cell lines is depicted in the diagram below. Specific parameters such as Multiplicity of Infection (MOI) and incubation time will vary depending on the virus and desired yield.
Viral Titer Quantification
The concentration of infectious viral particles is a critical parameter for determining vaccine yield. Two common methods are the Plaque Assay and the 50% Tissue Culture Infectious Dose (TCID50) assay.
Plaque Assay Protocol:
-
Seed host cells (e.g., MRC-5 or PER.C6) in 6-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the virus-containing sample.
-
Infect the cell monolayers with each dilution for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubate the plates for several days until plaques (zones of cell death) are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).
TCID50 Assay Protocol:
-
Seed host cells in a 96-well plate.
-
Prepare serial dilutions of the virus sample.
-
Add each dilution to multiple wells of the 96-well plate.
-
Incubate the plate for a period sufficient to observe cytopathic effect (CPE).
-
Score each well as positive or negative for CPE.
-
Calculate the dilution at which 50% of the wells are infected using the Reed-Muench or Spearman-Kärber method.
-
The result is expressed as TCID50/mL.
Conclusion
The choice between MRC-5 and PER.C6 cell lines for vaccine production is highly dependent on the specific virus and the desired manufacturing scale. PER.C6 cells offer a significant advantage in terms of yield and scalability, particularly for adenoviruses and polioviruses, due to their ability to grow in suspension to high cell densities.[3][7] MRC-5 cells, while having a longer history of use and a well-established safety profile, generally exhibit lower proliferative capacity and yields for many viruses compared to more modern cell lines.[4] For the development of new viral vaccines or the optimization of existing manufacturing processes, the high-yield characteristics of the PER.C6 platform make it a compelling choice for further investigation. Researchers and manufacturers must weigh the benefits of higher yields against factors such as cell line licensing costs and regulatory considerations.
References
- 1. Comparative pre-clinical and clinical experience with oral polio vaccine produced on MRC-5 cells or on primary monkey kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of high titer attenuated poliovirus strains on the serum-free PER.C6(®) cell culture platform for the generation of safe and affordable next generation IPV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture-based influenza vaccines: A necessary and indispensable investment for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human cell line PER.C6 provides a new manufacturing system for the production of influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propagation of Adenoviral Vectors: Use of PER. C6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of higher passage PER.C6 cells for adenovirus manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for MFR-5: A General Laboratory Safety Guide
Identifying "MFR-5" is the critical first step for its safe disposal. Searches for a chemical substance specifically and uniquely identified as "this compound" did not yield a corresponding Safety Data Sheet (SDS). The designation "this compound" is used for various industrial and electronic products, but not for a universally recognized chemical compound. It is likely an internal product code or a shorthand designation.
For researchers, scientists, and drug development professionals, the absence of a specific SDS necessitates a cautious and systematic approach to waste disposal. The following procedures are based on established laboratory safety principles and are intended as a general guide. You must identify the specific chemical composition of "this compound" and consult its official SDS before proceeding with any disposal.
Immediate Safety and Logistical Information
The safe disposal of any chemical, including the substance you refer to as this compound, is contingent on its specific properties and hazards. The following is a generalized operational plan for chemical disposal in a laboratory setting.
Step 1: Chemical Identification and Hazard Assessment
-
Primary Identification: Locate the original container and any accompanying documentation for "this compound" to determine its precise chemical name, manufacturer, and any hazard warnings.
-
SDS Retrieval: Once the chemical identity is known, obtain the Safety Data Sheet (SDS). This document is the primary source of information for safe handling and disposal. It will detail the physical and chemical properties, hazards, and specific disposal considerations.
-
Hazard Evaluation: Based on the SDS, assess the chemical's hazards (e.g., flammable, corrosive, reactive, toxic). This will determine the appropriate personal protective equipment (PPE), handling procedures, and waste stream.
Step 2: Segregation and Labeling
-
Waste Segregation: Do not mix "this compound" waste with other chemical waste unless explicitly permitted by the SDS or your institution's hazardous waste management plan. Improper mixing can lead to dangerous chemical reactions.
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name (not just "this compound"), the associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.
Step 3: Containment
-
Container Selection: Use a waste container that is compatible with the chemical properties of "this compound" as specified in the SDS. For example, corrosive materials should not be stored in metal containers.
-
Secure Closure: Ensure the waste container is securely closed at all times, except when adding waste, to prevent spills and the release of vapors.
Step 4: Storage
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to control any potential leaks or spills.
Step 5: Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. The SDS and your EHS office will provide guidance on these requirements.
Quantitative Data for Disposal
The following table illustrates the type of quantitative data that would be found in a specific SDS and is essential for proper disposal. The values provided here are for illustrative purposes only.
| Parameter | Value | Source |
| pH (for aqueous waste) | [Insert pH value from SDS] | [Specify SDS Section] |
| Flash Point | [Insert temperature from SDS] | [Specify SDS Section] |
| Toxicity Thresholds (e.g., LC50, LD50) | [Insert data from SDS] | [Specify SDS Section] |
| Recommended Neutralizing Agent | [Specify agent from SDS] | [Specify SDS Section] |
| Concentration Limits for Drain Disposal | [Specify limits from SDS/Regulations] | [Specify SDS/Regulation] |
Experimental Protocols
Without the specific identity of "this compound," no experimental protocols for its disposal or analysis can be provided. Any procedures for neutralization, degradation, or other treatments prior to disposal would be detailed in the substance's specific SDS.
Mandatory Visualization: Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical. This logical relationship diagram highlights the critical decision points and procedural steps that ensure safety and regulatory compliance.
Essential Safety and Logistical Information for Handling MFR-5
This document provides comprehensive guidance for the safe handling, operation, and disposal of MFR-5 in a laboratory setting. Given that the specific chemical identity and hazards of this compound are not publicly documented, this protocol is based on a conservative approach, treating this compound as a potent, hazardous substance requiring stringent safety measures. These guidelines are intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling this compound to minimize exposure to potential chemical, radiological, or other workplace hazards.[1] All PPE should be inspected regularly for integrity and replaced as needed.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Must be ANSI Z87.1 compliant. Protects against chemical splashes.[2] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing. Provides full-face protection.[2] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check for tears or punctures before and during use. |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned to protect skin and clothing from contamination.[2] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities of this compound or when there is a high risk of splashes.[2] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or volatile solutions must be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures. Consult with your institution's safety officer. | |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material to protect against spills.[2] |
Operational Plan
A structured operational plan is crucial for ensuring safety and procedural consistency.
2.1. Receiving and Storage
-
Receipt: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a designated, well-ventilated, and restricted-access area. The storage container should be clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Inventory: Maintain a detailed log of the quantity of this compound received, used, and disposed of.
2.2. Handling and Preparation
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Weighing: When weighing solid this compound, use a balance inside the fume hood or a vented balance safety enclosure.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
2.3. Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.
Caption: Experimental workflow for a typical cell-based assay involving this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Plan
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant container. | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (solid) | Labeled, sealed, and puncture-resistant container. | Includes pipette tips, tubes, and gloves. Dispose of as hazardous chemical waste. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. | Collect all aqueous and organic waste containing this compound separately. Dispose of as hazardous liquid chemical waste. |
| Sharps | Designated sharps container. | Needles and blades must be disposed of in a puncture-proof sharps container. |
Emergency Procedures
In the event of an emergency, follow these procedures and always contact your institution's emergency response team.
Table 3: Emergency Response for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, contain it with an appropriate absorbent material. For large spills, contact the emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in a drug development context.
Caption: Hypothetical signaling pathway showing this compound as an agonist.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
